Dimethyl cis-1,2,3,6-tetrahydrophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446413 | |
| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4841-84-3 | |
| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the molecular weight of Dimethyl cis-1,2,3,6-tetrahydrophthalate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester with the molecular formula C₁₀H₁₄O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. The information is curated for professionals in research, and drug development.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 198.22 g/mol | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| CAS Number | 4841-84-3 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.145 g/mL at 25 °C | [1] |
| Boiling Point | 141-142 °C at 20 mmHg | [1] |
| Refractive Index | n20/D 1.472 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. The second step is the esterification of the anhydride with methanol.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)
This cycloaddition reaction forms the cyclic anhydride precursor.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Dissolve maleic anhydride in an appropriate solvent, such as toluene or benzene.
-
Reaction: Cool the solution in an ice bath. Bubble 1,3-butadiene gas through the solution or add a suitable in-situ source of 1,3-butadiene, such as 3-sulfolene, which thermally decomposes to release the diene.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., petroleum ether), and dry. The crude product can be further purified by recrystallization.
Step 2: Synthesis of this compound (Esterification)
The anhydride is then converted to the dimethyl ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Analytical Data
| ¹H NMR (Estimated) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.7 | m | 2H | Olefinic Protons (-CH=CH-) | |
| ~ 3.7 | s | 6H | Methyl Protons (-OCH₃) | |
| ~ 3.2 | m | 2H | Allylic Protons (-CH-C=O) | |
| ~ 2.4 | m | 4H | Methylene Protons (-CH₂-) |
| ¹³C NMR (Estimated) | Chemical Shift (ppm) | Assignment |
| ~ 173 | Carbonyl Carbon (-C=O) | |
| ~ 125 | Olefinic Carbon (-CH=CH-) | |
| ~ 52 | Methyl Carbon (-OCH₃) | |
| ~ 40 | Allylic Carbon (-CH-C=O) | |
| ~ 25 | Methylene Carbon (-CH₂-) |
Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Applications and Biological Activity
This compound and its precursor have applications in chemical synthesis. The anhydride is used as a curing agent for epoxy resins and as a raw material for the production of plasticizers, alkyd resins, and unsaturated polyesters. Phthalate esters, as a class of compounds, have been investigated for various biological activities, including antimicrobial and insecticidal effects. However, there is limited specific information on the biological activity or signaling pathways directly involving this compound. Some studies on other phthalates have suggested potential interactions with pathways such as those involving glycogen synthase kinase-3β (GSK-3β).[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of this compound.
Chemical Structure
The chemical structure of this compound is depicted below.
Potential Biological Interaction Pathway
Given the limited specific data, the following diagram illustrates a generalized potential interaction of phthalates with cellular pathways, based on broader studies of this class of compounds.
References
Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate via Diels-Alder reaction
Introduction: The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile. The synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate serves as a classic example of this reaction, followed by an esterification process. The initial adduct, cis-1,2,3,6-tetrahydrophthalic anhydride, is formed from the reaction of 1,3-butadiene and maleic anhydride.[1] The stereochemistry of the dienophile (maleic anhydride is a cis-alkene) is retained in the product, resulting in the cis-configuration of the anhydride. This anhydride is a versatile intermediate, and its reactive anhydride group makes it an excellent precursor for subsequent reactions like esterification. This guide provides a comprehensive overview of the synthesis, detailing the experimental protocols for both the Diels-Alder reaction and the subsequent esterification to yield the target dimethyl ester.
Overall Synthesis Workflow
The synthesis is a two-stage process beginning with the cycloaddition to form a cyclic anhydride, followed by esterification to yield the final diester product.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride
The first stage involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and maleic anhydride (the dienophile) to form cis-1,2,3,6-tetrahydrophthalic anhydride. The reaction is typically conducted in a non-polar solvent like benzene or toluene and is facilitated by heat.[1][2] It is an exothermic process that proceeds with a high degree of stereospecificity.[2]
Reaction Mechanism
The Diels-Alder reaction is a concerted process that proceeds through a single, cyclic transition state.[3] The 4 π-electrons of the diene and the 2 π-electrons of the dienophile interact to simultaneously form two new sigma bonds, resulting in a cyclohexene ring.
Caption: Mechanism of the Diels-Alder reaction between 1,3-Butadiene and Maleic Anhydride.
Quantitative Data for Diels-Alder Reaction
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 2 moles (196 g) | [2] |
| 1,3-Butadiene | In excess (gas) | [2] |
| Solvent | ||
| Dry Benzene | 500 mL | [2] |
| Reaction Conditions | ||
| Initial Temperature | Heated to 50°C | [2] |
| Exotherm Peak Temp. | 70-75°C | [2] |
| Duration | 2 - 2.5 hours | [2] |
| Product | ||
| Yield | 93 - 97% | [2] |
| Melting Point | 99 - 102°C | [2] |
Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is adapted from a procedure published in Organic Syntheses.[2]
-
Apparatus Setup: In a ventilated hood, assemble a 2-liter, three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a gas-inlet tube, a thermometer, and a reflux condenser.[2]
-
Charging the Flask: Place 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride into the flask.[2]
-
Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce 1,3-butadiene gas from a commercial cylinder at a rapid rate (approximately 0.6–0.8 L per minute).[2]
-
Temperature Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C within 15–25 minutes.[2]
-
Reaction Monitoring: Continue the rapid stream of butadiene, which will be almost completely absorbed for the first 30–40 minutes. Afterward, decrease the flow rate until the reaction is complete, indicated by equal bubbling rates in gas bubblers placed at the inlet and outlet (approximately 2–2.5 hours total).[2]
-
Product Isolation: Immediately pour the hot solution into a 1-liter beaker to prevent crystallization within the flask. Cover the beaker and allow it to cool to 0–5°C overnight in an ice bath or refrigerator.[2]
-
Filtration and Washing: Collect the resulting crystalline product on a large Büchner funnel. Wash the crystals with 250 mL of petroleum ether (35–60°C). A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.[2]
-
Drying: Combine the crystal crops and dry them to a constant weight in an oven at 70–80°C. The expected yield of cis-Δ4-tetrahydrophthalic anhydride is between 281.5–294.5 g (93–97%).[2]
Stage 2: Esterification of cis-1,2,3,6-Tetrahydrophthalic Anhydride
The second stage is the conversion of the cyclic anhydride to the corresponding dimethyl ester. This is typically achieved via an acid-catalyzed esterification, often referred to as Fischer esterification.[4][5] The reaction involves refluxing the anhydride in an excess of methanol, which acts as both a reactant and the solvent, with a catalytic amount of a strong acid like sulfuric acid.[6]
Quantitative Data for Esterification
| Parameter | Recommended Value | Reference |
| Reactants | ||
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | 1 equivalent | N/A |
| Methanol | Large excess (as solvent) | [4] |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) | Catalytic amount | [6] |
| Reaction Conditions | ||
| Temperature | Reflux | [6] |
| Duration | 30 minutes to 8 hours | [6] |
| Product | ||
| Yield | Generally good to high | [6] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the esterification of cyclic anhydrides.[6]
-
Apparatus Setup: Assemble a round-bottomed flask with a reflux condenser and a magnetic stir bar.
-
Charging the Flask: To the flask, add the cis-1,2,3,6-tetrahydrophthalic anhydride synthesized in Stage 1.
-
Adding Reagents: Add a large excess of methanol to the flask, enough to fully dissolve the anhydride upon heating and to serve as the reaction solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops to 0.05 molar equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction time can vary, but refluxing for several hours is typical.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer successively with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude dimethyl ester.
-
Purification: Purify the crude product by silica gel column chromatography or distillation to afford the pure this compound.[6] The final product is a liquid with a boiling point of 141-142°C at 20 mmHg.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. zenodo.org [zenodo.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Physical and chemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a cyclic unsaturated diester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a cyclohexene ring and two cis-oriented ester functionalities, make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][2][3] |
| CAS Number | 4841-84-3 | [1][2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 141-142 °C at 20 mmHg | [2][3] |
| Density | 1.145 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.472 | [2][3] |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| Water | Low to negligible | As a medium-sized ester, its polarity is not sufficient for significant aqueous solubility.[4][5][6] |
| Common Organic Solvents | Soluble | Expected to be soluble in solvents like ethanol, methanol, diethyl ether, acetone, and chlorinated solvents due to its ester nature.[4][5] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition reaction. This specific synthesis involves the reaction of 1,3-butadiene (the diene) with dimethyl maleate (the dienophile).
Experimental Protocol: Diels-Alder Reaction
Materials:
-
1,3-Butadiene (in a suitable form, e.g., generated in situ from sulfolene)
-
Dimethyl maleate
-
Toluene (or another suitable solvent)
-
Reaction vessel equipped with a reflux condenser and a means of stirring (e.g., magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for vacuum distillation (optional, for purification)
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with dimethyl maleate and a suitable solvent such as toluene.
-
1,3-Butadiene is then introduced into the reaction mixture. Due to its gaseous nature at room temperature, it is often generated in situ by the thermal decomposition of a precursor like 3-sulfolene.[7][8][9]
-
The reaction mixture is heated to a temperature sufficient to initiate the Diels-Alder reaction and, if applicable, the decomposition of the butadiene precursor. This is typically carried out under reflux for a period of several hours to ensure complete reaction.[10][11]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by vacuum distillation to yield a clear liquid.[2]
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the olefinic protons, the allylic protons, the methine protons adjacent to the ester groups, and the methyl protons of the ester groups are expected. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the olefinic carbons, the methine carbons, the allylic carbons, and the methyl carbons are anticipated.[12] |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ester groups (around 1730 cm⁻¹), C=C stretching of the alkene (around 1650 cm⁻¹), and C-O stretching of the ester are expected. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound. Fragmentation patterns typical for esters would also be observed. |
Note: Specific spectral data can be found in various spectral databases by searching for the compound's CAS number (4841-84-3).[13]
Chemical Reactivity
This compound undergoes a variety of chemical transformations, making it a useful synthetic intermediate.
Key Reactions
-
Epoxidation: The double bond in the cyclohexene ring can be epoxidized using peroxy acids to form the corresponding epoxide.[14] This reaction opens up pathways to a range of difunctionalized cyclohexane derivatives.
-
Desymmetrization: The prochiral nature of the molecule allows for enantioselective reactions, such as enzymatic hydrolysis or other chiral catalyst-mediated transformations, to produce chiral building blocks.[14]
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield cis-1,2,3,6-tetrahydrophthalic acid.
-
Reduction: The double bond and the ester functionalities can be reduced using various reducing agents to yield the corresponding saturated diol or other reduced products.
-
Oxidation: The double bond is susceptible to oxidative cleavage, for example, by ozonolysis or treatment with strong oxidizing agents like potassium permanganate.
Logical Relationship of Key Reactions
Caption: Key chemical reactions of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction is a classic and efficient method. The reactivity of its double bond and ester functionalities allows for a wide range of chemical transformations, making it a key starting material for the synthesis of numerous target molecules in research and industry. This guide provides the foundational technical information required for its effective use in a laboratory or developmental setting.
References
- 1. scbt.com [scbt.com]
- 2. This compound 99 4841-84-3 [sigmaaldrich.com]
- 3. cis-1,2,3,6-テトラヒドロフタル酸ジメチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 10. atc.io [atc.io]
- 11. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound | 4841-84-3 [chemicalbook.com]
CAS number 4841-84-3 chemical information
An In-depth Technical Guide to Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate (CAS Number: 4841-84-3)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Synonyms: cis-4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester, Dimethyl cis-1,2,3,6-tetrahydrophthalate, dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate[1][2][3]
Molecular Formula: C₁₀H₁₄O₄[4]
Molecular Weight: 198.22 g/mol [4]
Structure: A bicyclic organic compound featuring a cyclohexene ring with two cis-configured carboxylate ester functional groups.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | Clear liquid | [2] |
| Color | Colorless to very pale yellow | [2] |
| Odor | Pleasant | [3] |
| Boiling Point | 141-142 °C at 20 mmHg | [5] |
| Density | 1.145 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.472 | [5] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |
Synthesis
The primary route for the synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate involves a two-step process:
-
Diels-Alder Reaction: Formation of cis-4-Cyclohexene-1,2-dicarboxylic anhydride from a diene and a dienophile.
-
Esterification: Conversion of the anhydride to the dimethyl ester.
Experimental Protocol: Synthesis
Part 1: Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [1][6][7]
This reaction is a [4+2] cycloaddition between a conjugated diene (1,3-butadiene, generated in situ from 3-sulfolene) and a dienophile (maleic anhydride).[7]
-
Materials:
-
3-sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether (for crystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.1 equivalents) and maleic anhydride (1.0 equivalent) in xylene.
-
Heat the mixture to reflux. The 3-sulfolene thermally decomposes to 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).[1]
-
Continue refluxing for approximately 60-90 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding petroleum ether.[6]
-
Collect the crystalline product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration and wash with cold petroleum ether.[6]
-
Air dry the product. The expected melting point is in the range of 102-105 °C.[8]
-
Part 2: Esterification of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [9]
-
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Anhydrous methanol
-
p-toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Ether
-
3% Sodium carbonate solution
-
Magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, suspend the synthesized anhydride in an excess of anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture under reflux for 12-16 hours.[9]
-
Add toluene and distill to remove the methanol-toluene azeotrope.[9]
-
Add another portion of absolute methanol and reflux for an additional 12-16 hours to ensure complete esterification.[9]
-
After cooling, dilute the residue with ether and wash with 3% sodium carbonate solution, followed by water.[9]
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate by vacuum distillation.
-
Synthesis Workflow Diagram
Spectroscopic Data
Table 2: Spectroscopic Data for Characterization
| Technique | Key Features | Reference(s) |
| ¹H NMR | Resonances expected for vinyl, allylic, and methoxy protons. | [10] |
| ¹³C NMR | Resonances for carbonyl, olefinic, and aliphatic carbons. The cis configuration can be confirmed by the number of unique carbon signals. | [10][11][12] |
| IR Spectroscopy | Characteristic peaks for C=O (ester), C=C (alkene), and C-O bonds. | [5][10] |
Safety Information
Table 3: Hazard and Safety Data
| Hazard | Description | Precautionary Measures | Reference(s) |
| Health Hazards | Not classified as hazardous. | Standard laboratory safety practices should be followed. | [13] |
| Physical Hazards | Not classified as hazardous. | Stable under normal conditions. | [13] |
| Environmental Hazards | Not classified as hazardous. | Dispose of in accordance with local regulations. | [13] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Rinse mouth and seek medical advice. | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [13] |
Biological Activity and Drug Development Potential
Direct biological studies on Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate are limited in publicly available literature. However, the cyclohexene and dicarboxylic acid ester moieties are present in various biologically active molecules.
-
Antimicrobial and Anti-inflammatory Potential of Derivatives: Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has indicated potential anti-inflammatory, antibacterial, and antifungal activities.[14] These studies suggest that the cyclohexene scaffold can be a valuable starting point for the development of new therapeutic agents.
-
Neuroprotective Potential of Related Structures: Synthetic derivatives of cyclohexanone have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in the treatment of neurodegenerative diseases.[15]
It is important to note that these activities are reported for derivatives and not for Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate itself. Further research is required to determine the specific biological profile of this compound.
Potential Signaling Pathway Involvement
Currently, there is no published research directly linking Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate to any specific signaling pathways. Given the anti-inflammatory activity of some derivatives, it is plausible that they may interact with pathways involved in inflammation, such as those mediated by cytokines. However, this remains speculative without direct experimental evidence.
Advanced Synthetic Applications
Beyond its potential as a scaffold in medicinal chemistry, Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate is a versatile intermediate for further chemical transformations.
Experimental Protocol: Enzymatic Desymmetrization
The prochiral nature of this diester makes it a suitable substrate for enzymatic desymmetrization to produce chiral building blocks. Lipases are commonly used for this purpose.
-
General Procedure for Lipase-Catalyzed Monohydrolysis: [16][17][18]
-
Dissolve Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO if necessary to aid solubility.
-
Add a lipase preparation (e.g., Candida antarctica Lipase B, Novozym 435).
-
Incubate the mixture with agitation at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by techniques such as HPLC to determine the conversion to the monoester.
-
Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.
-
Extract the product with an organic solvent and purify by chromatography.
-
Experimental Workflow: Enzymatic Desymmetrization
Asymmetric Epoxidation
The double bond in the cyclohexene ring can be stereoselectively epoxidized to introduce new chiral centers.
-
General Concept: Chiral catalysts, such as Jacobsen's catalyst or chiral ketones, can be used with an oxidizing agent (e.g., m-CPBA, Oxone) to achieve enantioselective epoxidation.[19][20] The specific conditions would need to be optimized for this substrate.
This technical guide provides a foundational understanding of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate. While its direct biological applications are yet to be fully explored, its role as a versatile synthetic intermediate highlights its importance in organic synthesis and medicinal chemistry research.
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | 4841-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. iris.unife.it [iris.unife.it]
- 4. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. odinity.com [odinity.com]
- 8. studymoose.com [studymoose.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]
- 11. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]
- 12. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dimethyl cis-1,2,3,6-tetrahydrophthalate: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate. This diester, a derivative of a classic Diels-Alder adduct, serves as a valuable building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its precursor, and outlines the subsequent esterification to yield the target compound. Spectroscopic data, where available for analogous compounds, is presented to aid in characterization. Furthermore, this guide explores the potential applications and reactions of this compound, offering a valuable resource for professionals in chemical research and drug development.
Introduction
This compound, with the chemical formula C₁₀H₁₄O₄, is a cyclic diester that originates from the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride, followed by esterification.[1] Its stereochemistry is defined by the "cis" configuration of the two methoxycarbonyl groups, which are on the same side of the cyclohexene ring. This specific spatial arrangement influences its chemical reactivity and potential applications. This guide will delve into the critical aspects of this compound, providing a technical foundation for its use in research and development.
Structure and Stereochemistry
The structural formula of this compound is characterized by a six-membered cyclohexene ring with two adjacent methoxycarbonyl substituents at the 1 and 2 positions. The double bond is located between carbons 4 and 5 of the ring system.
The "cis" stereochemistry indicates that the two ester groups are located on the same face of the ring. This is a direct consequence of the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction, where the dienophile (maleic anhydride or a maleate ester) approaches the diene (1,3-butadiene) in an endo orientation, leading to the formation of the cis-adduct.[2][3] The resulting molecule is achiral as it possesses a plane of symmetry.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| CAS Number | 4841-84-3 | |
| Appearance | Liquid | |
| Boiling Point | 141-142 °C at 20 mmHg | |
| Density | 1.145 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.472 |
Synthesis
The synthesis of this compound is typically a two-step process. The first step involves the Diels-Alder reaction to form the anhydride precursor, followed by esterification.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This classic cycloaddition reaction involves the [4+2] cycloaddition of 1,3-butadiene with maleic anhydride.[4]
Reaction Scheme:
Caption: Synthesis of the anhydride precursor via Diels-Alder reaction.
Experimental Protocol (Adapted from Organic Syntheses): [4]
-
In a well-ventilated fume hood, equip a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Add 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.
-
Begin stirring and gently heat the flask with a water bath.
-
Introduce butadiene gas at a rapid rate (approximately 0.6–0.8 L/min).
-
Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70–75°C.
-
Continue the rapid stream of butadiene for 30–40 minutes, after which the rate should be decreased until the reaction is complete (approximately 2–2.5 hours).
-
Pour the hot solution into a 1-liter beaker and allow it to cool. Cover the beaker and place it in an ice bath overnight to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel and wash with 250 mL of petroleum ether (35–60°C).
-
A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.
-
Combine the crops and dry them in an oven at 70–80°C to a constant weight. The expected yield of cis-1,2,3,6-tetrahydrophthalic anhydride is 281.5–294.5 g (93–97%).
Step 2: Esterification to this compound
The anhydride is then converted to the dimethyl ester by reaction with methanol, typically under acidic catalysis.
Reaction Scheme:
Caption: Esterification of the anhydride to the dimethyl ester.
Experimental Protocol (General Procedure):
While a specific detailed protocol for this exact transformation was not found in the literature search, a general procedure for the acid-catalyzed esterification of a cyclic anhydride is as follows:
-
Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1 mole equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Spectroscopic Characterization (Predicted and Analogous Data)
¹H NMR Spectroscopy (Predicted)
-
Olefinic Protons (H-4, H-5): A multiplet in the region of 5.5-6.0 ppm.
-
Ester Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.
-
Allylic Protons (H-3, H-6): Multiplets in the range of 2.2-2.8 ppm.
-
Methine Protons (H-1, H-2): Multiplets expected in the region of 2.8-3.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons (C=O): Resonances expected in the range of 170-175 ppm.
-
Olefinic Carbons (C-4, C-5): Signals in the region of 125-135 ppm.
-
Ester Methyl Carbons (-OCH₃): A signal around 52 ppm.
-
Methine Carbons (C-1, C-2): Resonances expected between 40-50 ppm.
-
Allylic Carbons (C-3, C-6): Signals in the range of 25-35 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.
-
C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.
-
C=C Stretch (Olefin): A medium intensity band around 1640-1660 cm⁻¹.
-
=C-H Stretch (Olefin): A medium intensity band above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 167, and the loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 139. A retro-Diels-Alder fragmentation could also be observed, leading to fragments corresponding to butadiene (m/z = 54) and dimethyl maleate (m/z = 144).
Reactions and Potential Applications
While specific applications in drug development or signaling pathways for this compound are not well-documented, its structural features suggest several potential uses in chemical synthesis.
-
Epoxidation: The double bond can be epoxidized to introduce new functional groups and stereocenters.[5]
-
Hydrogenation: The double bond can be hydrogenated to yield the corresponding saturated dimethyl cyclohexane-1,2-dicarboxylate.
-
Polymer Chemistry: As a derivative of tetrahydrophthalic anhydride, it can be a precursor for monomers used in the synthesis of polyesters and other polymers. The parent anhydride is used as a curing agent for epoxy resins and in the production of alkyd resins.[6][7]
-
Chemical Intermediate: It can serve as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Derivatives of the parent imide have been investigated for various biological activities.
Caption: Potential reaction pathways for this compound.
Conclusion
This compound is a readily accessible and stereochemically defined cyclic diester. Its synthesis, stemming from the robust Diels-Alder reaction, provides a reliable route to this versatile building block. While detailed spectroscopic and application data for this specific diester are sparse in the public domain, its structural relationship to well-studied precursors and derivatives allows for informed predictions of its properties and reactivity. This technical guide serves as a foundational resource for researchers and scientists, enabling them to explore the potential of this compound in their synthetic endeavors, particularly in the fields of polymer chemistry and as an intermediate for more complex target molecules. Further research into its biological activities and material science applications is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 4841-84-3 [chemicalbook.com]
- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]
- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Literature Review on Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate, a diester of cis-1,2,3,6-tetrahydrophthalic acid, is a molecule of interest in various chemical and potentially biological applications. Its structural motif, featuring a cyclohexene ring with two cis-oriented methoxycarbonyl groups, makes it a versatile building block in organic synthesis. While direct biological studies on this specific compound are limited, its derivatives have shown promise in exhibiting anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its closely related analogues.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 4841-84-3 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 141-142 °C at 20 mmHg | [2] |
| Density | 1.145 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.472 | [2] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. This is a classic and efficient cycloaddition reaction.[3][4] The subsequent step is the esterification of the resulting anhydride with methanol to yield the desired dimethyl ester.[5]
Experimental Protocols
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride [6]
-
Materials:
-
Maleic anhydride (196 g, 2 moles)
-
Dry benzene (500 mL)
-
1,3-Butadiene (gas)
-
Petroleum ether (35-60 °C)
-
-
Apparatus: A 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated hood.
-
Procedure:
-
Place maleic anhydride and dry benzene in the reaction flask.
-
Heat the mixture with a hot water bath to 50 °C while stirring.
-
Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).
-
Remove the water bath once the exothermic reaction begins, and the temperature reaches 70–75 °C.
-
Continue the butadiene addition at a reduced rate for a total of 2-2.5 hours, or until the reaction is complete (indicated by equal bubbling rates in inlet and outlet bubblers).
-
Pour the hot solution into a beaker and allow it to cool to 0–5 °C overnight to crystallize the product.
-
Collect the crystals by filtration on a Büchner funnel and wash with petroleum ether.
-
A second crop of crystals can be obtained by diluting the filtrate with additional petroleum ether.
-
Dry the combined product in an oven at 70–80 °C.
-
-
Yield: 281.5–294.5 g (93–97%)
-
Melting Point: 99–102 °C
Step 2: Synthesis of this compound [5]
-
Materials:
-
cis-1,2,3,6-Tetrahydrophthalic anhydride (228 g, 1.5 moles)
-
Anhydrous methanol (364 mL, 9 moles)
-
p-Toluenesulfonic acid monohydrate (2.5 g)
-
Toluene (270 mL)
-
Ether
-
3% Sodium carbonate solution
-
Magnesium sulfate
-
-
Apparatus: A round-bottomed flask equipped with a reflux condenser.
-
Procedure:
-
Heat the cis-1,2,3,6-tetrahydrophthalic anhydride, anhydrous methanol, and p-toluenesulfonic acid monohydrate under reflux for 12–16 hours.
-
Add toluene and distill the azeotropic mixture of methanol, toluene, and water.
-
Cool the residue and remove the remaining volatiles under reduced pressure.
-
Dilute the residual liquid with ether and wash with 3% sodium carbonate solution, followed by water.
-
Dry the ether solution over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure.
-
-
Boiling Point of Product: 129–131 °C at 5 mmHg (for the diethyl ester, the dimethyl ester's boiling point is 141-142 °C at 20 mmHg)[2][5]
Synthesis workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is available in spectral databases. The following tables summarize the expected characteristic signals based on its structure and data for related compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 5.7 | m | Olefinic protons (-CH=CH-) |
| ~ 3.7 | s | Methyl protons (-OCH₃) |
| ~ 3.2 | m | Allylic/methine protons (-CH-COO) |
| ~ 2.4 | m | Methylene protons (-CH₂-) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 173 | Carbonyl carbon (-C=O) |
| ~ 125 | Olefinic carbon (-CH=CH-) |
| ~ 52 | Methyl carbon (-OCH₃) |
| ~ 40 | Allylic/methine carbon (-CH-COO) |
| ~ 25 | Methylene carbon (-CH₂-) |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3020 | =C-H stretch |
| ~ 2950, 2850 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1650 | C=C stretch (alkene) |
| ~ 1200, 1170 | C-O stretch (ester) |
Mass Spectrometry (Predicted Fragmentation)
| m/z | Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 167 | [M - OCH₃]⁺ |
| 139 | [M - COOCH₃]⁺ |
| 79 | [C₆H₇]⁺ (from retro-Diels-Alder) |
Biological Activity of Related Compounds
While there is a lack of direct biological studies on this compound, research on derivatives of its precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, suggests potential for anti-inflammatory and antibacterial activities.
Anti-inflammatory Activity
Amidrazone derivatives synthesized from cis-1,2,3,6-tetrahydrophthalic anhydride have demonstrated significant anti-inflammatory properties. In one study, five 1,2,4-triazole derivatives showed stronger inhibition of pro-inflammatory TNF-α production than ibuprofen at concentrations of 10 and 50 µg/mL. These compounds also led to a significant elevation of the anti-inflammatory cytokine IL-10.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known mechanisms of other phthalates, a potential anti-inflammatory pathway could involve the modulation of the NF-κB signaling cascade. Phthalates have been shown to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which can in turn inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.
Hypothetical anti-inflammatory signaling pathway.
Antibacterial Activity
Two linear amidrazone derivatives from the same study exhibited antibacterial activity against Gram-positive bacteria. The general mechanism of action for some phthalates against bacteria involves disruption of the cell membrane and induction of oxidative stress.
Quantitative Data on Biological Activity of Derivatives
| Compound Type | Assay | Organism/Cell Line | Results | Concentration |
| 1,2,4-Triazole derivatives | TNF-α inhibition | Human PBMC | > Ibuprofen | 10, 50 µg/mL |
| 1,2,4-Triazole derivatives | IL-10 elevation | Human PBMC | Significant | 10, 50, 100 µg/mL |
| Linear Amidrazone derivatives | Antibacterial | Gram-positive bacteria | Active | Not specified |
Note: The data presented is for derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride, not this compound itself.
Conclusion
This compound is a readily accessible compound through a well-established two-step synthesis involving a Diels-Alder reaction and subsequent esterification. While its direct biological activities have not been extensively reported, the demonstrated anti-inflammatory and antibacterial properties of its close derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological potential of this compound and to elucidate its mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this versatile molecule.
References
Unveiling the Journey of Tetrahydrophthalate Compounds: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydrophthalate compounds, charting a course from foundational 19th-century research into hydroaromatic compounds to the revolutionary impact of the Diels-Alder reaction and subsequent industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.
From the Dawn of Hydroaromatic Chemistry: Baeyer's Pioneering Work
The intellectual groundwork for the understanding of tetrahydrophthalate compounds was laid in the late 19th century by the eminent German chemist Adolf von Baeyer. His extensive research into the reduction of aromatic systems, particularly phthalic acid, provided the first glimpses into the world of hydroaromatic compounds. In his seminal 1888 publication in Justus Liebigs Annalen der Chemie, Baeyer detailed the reduction of phthalic acid using sodium amalgam, which successfully saturated one of the double bonds in the benzene ring to yield dihydrophthalic acids.[1] While not a direct synthesis of a tetrahydrophthalate, this work was a crucial conceptual leap, demonstrating the possibility of partially hydrogenating the stable aromatic ring of phthalic acid and setting the stage for future discoveries. For his extensive contributions to organic chemistry, including his work on organic dyes and hydroaromatic compounds, Baeyer was awarded the Nobel Prize in Chemistry in 1905.[1]
The Landmark Discovery: The Diels-Alder Reaction
The pivotal moment in the history of tetrahydrophthalate compounds arrived in 1928 with the groundbreaking discovery of the cycloaddition reaction by Otto Diels and Kurt Alder, a discovery for which they were jointly awarded the Nobel Prize in Chemistry in 1950. In their landmark paper, also published in Justus Liebigs Annalen der Chemie, they described the reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride). This [4+2] cycloaddition, now universally known as the Diels-Alder reaction, provided a remarkably efficient and stereospecific method for the synthesis of six-membered rings.[2] The direct product of this archetypal reaction is cis-Δ⁴-tetrahydrophthalic anhydride, a cornerstone of tetrahydrophthalate chemistry.[3]
The Diels-Alder reaction proved to be a paradigm shift in synthetic organic chemistry, offering a straightforward and high-yielding route to a wide variety of cyclic compounds. The synthesis of cis-Δ⁴-tetrahydrophthalic anhydride, in particular, opened the door to a new class of molecules with significant potential for further chemical modification and industrial application.
Early Industrial Applications and Continued Development
Following the discovery of the Diels-Alder reaction, the commercial potential of tetrahydrophthalate compounds was quickly recognized. By the 1940s and 1950s, numerous patents began to appear, detailing the use of tetrahydrophthalic anhydride and its derivatives in the burgeoning polymer industry. These early applications primarily focused on their use as monomers and modifying agents in the production of alkyd and unsaturated polyester resins, as well as plasticizers for polyvinyl chloride (PVC). The incorporation of the tetrahydrophthalate moiety into polymer backbones was found to enhance properties such as flexibility, durability, and adhesion.
Research into tetrahydrophthalate chemistry has continued to evolve, with the development of syntheses for various substituted and isomeric forms. These derivatives have found applications in a diverse range of fields, including as intermediates in the synthesis of pharmaceuticals, fungicides, and other specialty chemicals.[4]
Key Synthetic Methodologies: A Detailed Look
This section provides detailed experimental protocols for the foundational syntheses of dihydrophthalic and tetrahydrophthalic compounds, based on the original publications of Baeyer and Diels and Alder.
Experimental Protocol 1: Baeyer's Reduction of Phthalic Acid to Dihydrophthalic Acid (1888)
Methodology: This protocol is based on Adolf von Baeyer's 1888 publication on the reduction of phthalic acid.
-
Materials:
-
Phthalic acid
-
3% Sodium amalgam
-
Water
-
Sulfuric acid (dilute)
-
Ether
-
-
Procedure:
-
A solution of phthalic acid is prepared in water.
-
3% sodium amalgam is added portion-wise to the aqueous solution of phthalic acid.
-
The reaction vessel is maintained at a cool temperature using a water bath to control the exothermic reaction.
-
After the reaction is complete, the solution is acidified with dilute sulfuric acid.
-
The resulting dihydrophthalic acid product is extracted with ether.
-
The ether is evaporated to yield the crude product, which can be further purified by recrystallization.
-
-
Quantitative Data (Historical): Baeyer's original work focused on the isolation and characterization of various isomeric dihydrophthalic acids. Specific yields were often not reported in the modern sense, with the focus being on the descriptive chemistry of the new compounds.
Experimental Protocol 2: Diels and Alder's Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride (1928)
Methodology: This protocol is a representation of the original Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
-
Materials:
-
1,3-Butadiene (generated in situ or from a cylinder)
-
Maleic anhydride
-
Benzene (as a solvent)
-
-
Procedure:
-
A solution of maleic anhydride in dry benzene is prepared in a reaction vessel equipped with a gas inlet tube and a condenser.
-
A stream of 1,3-butadiene gas is bubbled through the solution.
-
The reaction proceeds readily at room temperature or with gentle heating.
-
The product, cis-Δ⁴-tetrahydrophthalic anhydride, precipitates from the solution as a white solid.
-
The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like a mixture of benzene and petroleum ether.
-
-
Quantitative Data: The Diels-Alder reaction is known for its high efficiency.
| Product | Yield (%) | Melting Point (°C) |
| cis-Δ⁴-Tetrahydrophthalic Anhydride | > 90% | 103-104 |
Visualizing the Chemical Advancements
To illustrate the key historical and synthetic pathways discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Historical progression from Baeyer's reduction of phthalic acid to the Diels-Alder synthesis.
Caption: The concerted mechanism of the Diels-Alder reaction.
Conclusion
The history of tetrahydrophthalate compounds is a compelling narrative of scientific progress, from the foundational explorations of hydroaromatic chemistry to the discovery of one of organic synthesis's most powerful reactions. The work of pioneers like Adolf von Baeyer and the seminal discovery by Otto Diels and Kurt Alder have paved the way for the development of a versatile class of molecules with enduring importance in both academic research and industrial applications. This guide serves as a testament to their legacy and a resource for the next generation of scientists and innovators.
References
Spectroscopic and Structural Characterization of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural data for Dimethyl cis-1,2,3,6-tetrahydrophthalate (CAS Number: 4841-84-3). Due to the limited availability of public domain raw spectral data, this guide presents known physical properties and outlines standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the rigorous characterization of this compound. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and for the design of experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| CAS Number | 4841-84-3 | |
| Appearance | Liquid | |
| Boiling Point | 141-142 °C at 20 mmHg | |
| Density | 1.145 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.472 |
Spectroscopic Data
While specific, publicly available raw spectral data for this compound is scarce, the following sections detail the expected spectral characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| a | ~ 5.7 | m | 2H | Olefinic protons (-CH=CH-) |
| b | ~ 3.7 | s | 6H | Methyl protons of the ester groups (-OCH₃) |
| c | ~ 3.2 | m | 2H | Allylic methine protons (-CH-COO) |
| d | ~ 2.4 | m | 4H | Allylic methylene protons (-CH₂-CH=) |
Expected ¹³C NMR Spectral Data:
| Signal | Chemical Shift (ppm, predicted) | Assignment |
| 1 | ~ 173 | Carbonyl carbon of the ester groups (C=O) |
| 2 | ~ 125 | Olefinic carbons (-CH=CH-) |
| 3 | ~ 52 | Methyl carbons of the ester groups (-OCH₃) |
| 4 | ~ 40 | Allylic methine carbons (-CH-COO) |
| 5 | ~ 25 | Allylic methylene carbons (-CH₂-CH=) |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹, predicted) | Intensity | Assignment |
| ~ 3050 | Medium | =C-H stretch (olefinic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1650 | Medium | C=C stretch (olefinic) |
| ~ 1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Expected Mass Spectrometry Fragmentation:
| m/z | Interpretation |
| 198 | Molecular ion [M]⁺ |
| 167 | Loss of methoxy group [M - OCH₃]⁺ |
| 139 | Loss of a carbomethoxy group [M - COOCH₃]⁺ |
| 79 | Cyclopentadiene cation, indicative of a retro-Diels-Alder reaction |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.
NMR Spectroscopy
-
Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is then applied, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Gas Chromatography (GC):
-
A capillary column (e.g., DB-5ms) is used.
-
The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Visualizations
The following diagrams illustrate the chemical structure and a typical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide on the Solubility of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl cis-1,2,3,6-tetrahydrophthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility information for a related compound, and detailed experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound is a diester with the molecular formula C₁₀H₁₄O₄. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and as a plasticizer. The solubility of a compound is influenced by the chemical nature of both the solute and the solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.
Qualitative Solubility Insights
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Polar Aprotic | Acetone | |||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Non-Polar | Toluene | |||
| Benzene | ||||
| Hexane | ||||
| Diethyl Ether |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following established experimental methods are recommended.
The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.
Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus:
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or beaker
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
-
Filter the collected sample through a syringe filter (with a filter material compatible with the solvent) to remove any suspended particles.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100
-
This method is suitable if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
Principle: A calibration curve of absorbance versus concentration is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus:
-
UV-Vis Spectrophotometer
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Measurement:
-
Withdraw a small aliquot of the clear, saturated supernatant and filter it.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Convert the concentration to the desired units (e.g., g/100 mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
This guide provides the necessary framework for researchers and professionals to accurately determine and understand the solubility of this compound in various organic solvents, enabling its effective use in scientific and industrial applications.
A Technical Guide to the Thermochemical Properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate
Authored for: Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide addresses the thermochemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate, a compound of interest in various chemical and pharmaceutical research fields. A comprehensive literature search reveals a notable absence of experimentally determined thermochemical data for this specific ester. In light of this, the guide provides a detailed framework for the experimental and computational determination of its key thermochemical parameters, including the standard enthalpy of formation, standard enthalpy of combustion, heat capacity, and enthalpy of vaporization. Methodologies for combustion calorimetry, Differential Scanning Calorimetry (DSC), and vapor pressure measurement via the transpiration method are presented in detail. Furthermore, a computational approach using high-level quantum chemical methods is outlined as a viable alternative for data acquisition. For comparative purposes, available thermochemical data for the closely related precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is also presented. This document serves as a foundational resource for researchers seeking to establish a complete thermochemical profile of this compound.
Introduction
This compound (C₁₀H₁₄O₄, CAS No: 4841-84-3) is a diester with potential applications in organic synthesis and materials science.[1][2][3] A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. However, a diligent review of the current scientific literature indicates a lack of published experimental data for its fundamental thermochemical properties.
This guide outlines the necessary experimental and computational protocols to determine these values. The methodologies are based on established techniques for characterizing the thermochemistry of organic liquids and esters.
Physicochemical Properties
A summary of the known physical properties of this compound is provided in Table 1.
Table 1: Known Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₄ | [1][3] |
| Molecular Weight | 198.22 g/mol | [1][3] |
| Boiling Point | 141-142 °C at 20 mmHg | [1][2] |
| Density | 1.145 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.472 | [1][2] |
| Form | Liquid | [1] |
Thermochemical Data of a Related Compound: cis-1,2,3,6-Tetrahydrophthalic Anhydride
In the absence of data for the target compound, the thermochemical properties of its structural precursor, cis-1,2,3,6-tetrahydrophthalic anhydride (C₈H₈O₃), are presented in Table 2 for reference. These values can serve as a preliminary estimate, though significant differences are expected due to the esterification.
Table 2: Thermochemical Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Property | Value (kJ/mol) | Method | Reference |
| Standard Enthalpy of Combustion (ΔcH°solid) | -3519 ± 2 | Combustion Calorimetry (Ccb) | [4] |
| Standard Enthalpy of Formation (ΔfH°solid) | -772 ± 2 | Combustion Calorimetry (Ccb) | [4] |
| Enthalpy of Vaporization (ΔvapH) | 53.1 ± 0.1 | Not Specified | [5] |
| Enthalpy of Sublimation (ΔsubH) | 53.1 ± 0.2 | Vapor Pressure Measurement | [5] |
Proposed Experimental Protocols for Thermochemical Data Determination
To obtain the thermochemical data for this compound, the following experimental procedures are recommended.
Standard Enthalpy of Combustion and Formation via Combustion Calorimetry
The standard enthalpy of combustion (ΔcH°liquid) can be determined using a static-bomb calorimeter. The standard enthalpy of formation (ΔfH°liquid) is then derived from this value.
Experimental Protocol:
-
Sample Preparation: A precise mass of the liquid sample (approximately 0.5-1.0 g) is placed in a tared crucible.
-
Calorimeter Setup: The crucible is placed in a bomb calorimeter. The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.
-
Combustion: The sample is ignited electrically. The temperature change of the surrounding water bath is recorded with high precision.
-
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the ignition wire.
-
Standard State Correction: The data is corrected to standard state conditions (298.15 K and 1 atm) to yield the standard enthalpy of combustion.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the liquid ester is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).
Caption: Workflow for determining enthalpy of combustion and formation.
Heat Capacity via Differential Scanning Calorimetry (DSC)
The specific heat capacity (Cₚ) of the liquid ester can be measured as a function of temperature using Differential Scanning Calorimetry (DSC), following a method similar to ASTM E1269.[6][7]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: Perform a scan with an empty, hermetically sealed sample pan to obtain a baseline heat flow curve.
-
Standard Measurement: Run a scan with a known mass of a standard material (e.g., sapphire) to determine the instrument's response.
-
Sample Measurement: Place a known mass of this compound into a hermetically sealed pan and perform a scan over the desired temperature range (e.g., -50 °C to 150 °C) at a controlled heating rate (e.g., 10-20 °C/min).[2][7]
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard at a given temperature, accounting for the masses of the sample and standard.
Caption: Workflow for determining heat capacity using DSC.
Enthalpy of Vaporization via Vapor Pressure Measurement
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature using the transpiration method.[8][9] The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization.
Experimental Protocol:
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a controlled, slow flow rate through a saturator containing the liquid sample, which is maintained at a constant temperature.
-
Vapor Transport: The carrier gas becomes saturated with the vapor of the ester.
-
Condensation and Quantification: The gas mixture is passed through a cold trap to condense the ester vapor. The amount of condensed ester is determined gravimetrically.
-
Varying Temperature: The experiment is repeated at several different temperatures.
-
Vapor Pressure Calculation: The partial pressure of the ester at each temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).
Caption: Workflow for determining enthalpy of vaporization.
Proposed Computational Protocol
High-level ab initio computational methods can provide reliable estimates of gas-phase thermochemical data. The Gaussian-4 (G4) and G3(MP2) composite methods are recommended for their accuracy in calculating enthalpies of formation.[5][10]
Computational Protocol:
-
Structure Optimization: The 3D molecular structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using different methods and basis sets as prescribed by the G4 or G3(MP2) protocol.
-
Energy Combination: The individual energy components are combined in a predefined manner to approximate the energy at a very high level of theory.
-
Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K is calculated using the atomization energy approach, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and adding the experimental enthalpies of formation of the atoms.
Caption: Computational workflow for determining gas-phase enthalpy of formation.
Conclusion
While experimental thermochemical data for this compound are currently unavailable, this guide provides a comprehensive set of established protocols for their determination. A combination of calorimetric experiments and vapor pressure measurements can yield the standard enthalpies of formation and combustion in the liquid phase, liquid-phase heat capacity, and the enthalpy of vaporization. Concurrently, high-level computational chemistry offers a powerful tool for determining the gas-phase enthalpy of formation. The successful application of these methodologies will fill a critical data gap, providing valuable information for researchers and professionals in chemistry and drug development.
References
- 1. Vapor Pressure | Commissioned Analysis and Research | Technical Information | Toray Research Center [toray-research.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. infinitalab.com [infinitalab.com]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. gaussian.com [gaussian.com]
Biological Activity of Dimethyl cis-1,2,3,6-tetrahydrophthalate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester derivative of cis-1,2,3,6-tetrahydrophthalic anhydride, a common building block in chemical synthesis. While the biological activities of various derivatives of tetrahydrophthalic anhydride and phthalates have been explored, data specifically on the biological effects of this compound are limited in publicly available literature. This technical guide consolidates the known biochemical interactions of this compound and provides a comprehensive set of established experimental protocols for researchers interested in investigating its potential biological activities. The primary reported biological interaction of this compound is its role as a substrate for metabolic enzymes, particularly cytochrome P450 monooxygenases. This guide will delve into this interaction and present methodologies for exploring other potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial effects, based on the activities observed in structurally related compounds.
Data Presentation: Known Enzymatic Reactions
The primary reported biological activity of this compound is its transformation by metabolic enzymes. The following table summarizes these known enzymatic reactions.
| Enzyme Family | Specific Enzyme | Reaction Type | Substrate | Product(s) |
| Cytochrome P450 | P450-BM3 | Diastereoselective Epoxidation | This compound | anti-epoxide (major), syn-epoxide (minor) |
| Esterases/Lipases | Not specified | Desymmetrization/Hydrolysis | This compound | (1S,2R)-1-methyl-cis-1,2,3,6-tetrahydrophthalate |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity and metabolic fate of this compound and its derivatives.
In Vitro Metabolism using Cytochrome P450
This protocol is designed to investigate the metabolism of a test compound by specific cytochrome P450 (CYP) isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Test compound (this compound) stock solution (in a suitable solvent like methanol or DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control incubations (without NADPH, without enzyme)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes by adding the following in order: potassium phosphate buffer, recombinant CYP enzyme, and test compound solution.
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to HPLC vials for LC-MS/MS analysis to identify and quantify the parent compound and any metabolites.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compound stock solution
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
Prepare the reaction mixture containing 2.8 mL of PBS, 2 mL of various concentrations of the test compound (or standard drug), and 0.2 mL of the albumin solution.
-
A control solution is prepared by replacing the test compound with an equivalent volume of the vehicle.
-
Incubate all solutions at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This in vivo assay evaluates the peripheral analgesic activity of a compound.[1][2][3]
Materials:
-
Male albino mice (20-25 g)
-
Test compound solution
-
Acetic acid solution (0.6% v/v in saline)
-
Standard analgesic drug (e.g., Aspirin)
-
Observation chambers
Procedure:
-
Divide the mice into groups (control, standard, and test compound groups).
-
Administer the vehicle (control), standard drug, or test compound to the respective groups (e.g., intraperitoneally or orally).
-
After a set period (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.[2]
-
Calculate the percentage protection (analgesic activity) using the formula: % Protection = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.[4][5][6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution
-
Standard antibiotic (e.g., Gentamicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
Signaling and Metabolic Pathways
Caption: Cytochrome P450-mediated epoxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Production of Diverse Xenobiotic Metabolites with Cytochrome P450–Transduced Huh7 Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scribd.com [scribd.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate. The method is based on the robust and well-established Diels-Alder reaction, a cornerstone of organic synthesis for the formation of cyclic compounds. Specifically, this protocol details the [4+2] cycloaddition of 1,3-butadiene and dimethyl maleate. The cis-stereochemistry of the product is dictated by the use of the Z-isomer of the dienophile (dimethyl maleate).[1] This protocol is intended for use by researchers in organic chemistry, medicinal chemistry, and materials science, providing a reliable method for obtaining the target compound for further research and development.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various more complex molecules and materials. Its synthesis via the Diels-Alder reaction is a classic example of this powerful carbon-carbon bond-forming reaction. The concerted, pericyclic mechanism of the Diels-Alder reaction allows for high stereospecificity, making it an efficient method for generating stereochemically defined cyclic systems.[2] This application note outlines a detailed, step-by-step procedure for the synthesis, work-up, and purification of this compound.
Reaction Scheme
The synthesis proceeds via the Diels-Alder reaction between 1,3-butadiene (the diene) and dimethyl maleate (the dienophile) to form the cyclohexene derivative, this compound.
Figure 1: Diels-Alder reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Dimethyl maleate
-
1,3-Butadiene (condensed or generated in situ)
-
Toluene (or another suitable high-boiling solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
High-pressure reaction vessel or a thick-walled sealed tube
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
In a high-pressure reaction vessel or a thick-walled sealed tube, combine dimethyl maleate and a suitable solvent such as toluene.
-
Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Carefully condense a molar excess of 1,3-butadiene into the reaction vessel. Caution: 1,3-butadiene is a flammable and volatile gas. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Seal the reaction vessel securely.
2. Reaction:
-
Allow the reaction vessel to slowly warm to room temperature behind a blast shield.
-
Once at room temperature, heat the reaction mixture to 160 °C for 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess butadiene in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by silica gel column chromatography.[4]
-
A suitable eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis.
-
Collect the fractions containing the pure product and combine them.
-
Remove the solvent under reduced pressure to yield the purified this compound as a liquid.[5]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Liquid | [5] |
| Boiling Point | 141-142 °C at 20 mmHg | [5][6] |
| Density | 1.145 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.472 | [5] |
| Purity (Assay) | 99% (commercially available) | [5] |
Mandatory Visualization
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. atc.io [atc.io]
- 3. Answered: The Diels-Alder reaction between butadiene and dimethyl maleate yields a ring structure, as shown in the product. Complete the structure by drawing any missing… | bartleby [bartleby.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound 99 4841-84-3 [sigmaaldrich.com]
- 6. This compound | 4841-84-3 [chemicalbook.com]
Application Notes and Protocols for Polymer Synthesis Using Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a cyclic diester monomer that holds potential for the synthesis of unsaturated polyester resins. Its structure, derived from the Diels-Alder reaction of butadiene and dimethyl maleate, contains a reactive double bond within the cyclohexene ring, which can be preserved during polycondensation and later utilized for cross-linking or other post-polymerization modifications. This feature makes it an attractive building block for thermosetting resins, coatings, and specialty polymers where controlled curing and network formation are desired.
These application notes provide a detailed overview of the use of this compound in the synthesis of unsaturated polyesters. Included are key physical and chemical properties of the monomer, a generalized experimental protocol for its polymerization with a diol via melt polycondensation, and methods for the characterization of the resulting polymer.
Monomer Properties: this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing polymerization reactions.
| Property | Value | Reference |
| CAS Number | 4841-84-3 | |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 141-142 °C at 20 mmHg | |
| Density | 1.145 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.472 |
Polymer Synthesis: Unsaturated Polyester via Melt Polycondensation
The following is a generalized protocol for the synthesis of an unsaturated polyester from this compound and a suitable diol, such as 1,4-butanediol. This two-stage melt polycondensation procedure is analogous to established methods for producing unsaturated polyester resins.
Experimental Protocol
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Hydroquinone (inhibitor)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
Stage 1: Transesterification
-
Charge the three-neck round-bottom flask with this compound and 1,4-butanediol in a 1:1.2 molar ratio.
-
Add a catalytic amount of Titanium(IV) butoxide (e.g., 0.1 mol% relative to the diester).
-
Add a small amount of hydroquinone (e.g., 100 ppm) to inhibit premature cross-linking of the double bond.
-
Equip the flask with a mechanical stirrer, distillation head, and nitrogen inlet.
-
Begin stirring and purge the system with nitrogen.
-
Slowly heat the reaction mixture to 180-200°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Collect the methanol in the receiving flask.
-
Continue the reaction at this temperature until the distillation of methanol ceases (typically 2-4 hours).
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 210-230°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Excess 1,4-butanediol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum and elevated temperature for several hours (typically 3-6 hours) until the desired melt viscosity is achieved. The viscosity can be monitored by the torque on the mechanical stirrer.
-
Once the desired degree of polymerization is reached, cool the reactor under a nitrogen atmosphere.
-
The resulting unsaturated polyester can be extruded or dissolved in a reactive diluent like styrene for further use.
Characterization of the Unsaturated Polyester
The synthesized unsaturated polyester should be characterized to determine its chemical structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the polyester and the preservation of the double bond. | Signals corresponding to the ester linkages, the aliphatic backbone from the diol, and the protons and carbons of the cyclohexene ring. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram indicating the molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. | A step change in the heat flow curve indicating the glass transition temperature. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A plot of weight loss versus temperature, indicating the onset of decomposition. |
| Acid Value Titration | To determine the concentration of terminal carboxylic acid groups, which can be used to monitor the extent of reaction. | A decreasing acid value as the polymerization proceeds. |
Visualizations
Reaction Scheme
The following diagram illustrates the two-stage polycondensation reaction for the synthesis of an unsaturated polyester from this compound and a diol.
Caption: Two-stage synthesis of unsaturated polyester.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of the unsaturated polyester.
Caption: Experimental workflow for polyester synthesis.
Logical Relationships in Polymer Properties
The properties of the final unsaturated polyester are influenced by the choice of monomers and the polymerization conditions. This diagram illustrates these relationships.
Caption: Factors influencing polymer properties.
Application Notes and Protocols: Dimethyl cis-1,2,3,6-tetrahydrophthalate as a Plasticizer for PVC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of dimethyl cis-1,2,3,6-tetrahydrophthalate as a potential non-phthalate plasticizer for polyvinyl chloride (PVC). The information is intended for professionals in research and development seeking to explore safer alternatives to traditional phthalate-based plasticizers.
Introduction
Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility and durability. However, in its pure form, PVC is rigid and brittle. To impart flexibility, plasticizers are incorporated into the PVC matrix. For decades, phthalate esters, such as dioctyl phthalate (DOP), have been the most common plasticizers. Growing health and environmental concerns associated with phthalates have necessitated the development of safer, alternative plasticizers.
This compound is a non-phthalate ester that presents a promising alternative due to its chemical structure. This document outlines the protocols to characterize its performance as a PVC plasticizer, focusing on thermal and mechanical properties, as well as migration resistance.
Materials and Methods
Materials
-
PVC Resin (Suspension grade, K-value 65-70)
-
This compound (Plasticizer)
-
Dioctyl Phthalate (DOP) (Reference Plasticizer)
-
Thermal Stabilizer (e.g., Calcium-Zinc stearate)
-
Solvents: Tetrahydrofuran (THF), n-Hexane
Equipment
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine (UTM) for tensile tests
-
Shore Durometer (Type A) for hardness measurement
-
Analytical Balance
-
Glassware and standard laboratory equipment
Experimental Protocols
Preparation of Plasticized PVC Films
A common method for preparing plasticized PVC films is by melt compounding on a two-roll mill.
Protocol:
-
Dry Blending: In a high-speed mixer, pre-mix 100 parts by weight of PVC resin with 3 parts of the thermal stabilizer.
-
Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr) to the dry blend while mixing. Continue mixing until a homogeneous powder is obtained.
-
Milling: Transfer the compound to a two-roll mill preheated to 160-170°C.
-
Compounding: Masticate the compound on the mill for 5-10 minutes until a uniform sheet is formed.
-
Molding: Place the milled sheet into a mold and press it in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa.
-
Cooling: Cool the mold to room temperature under pressure to obtain a PVC film of uniform thickness (e.g., 1 mm).
-
Conditioning: Store the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
A control sample with DOP and an unplasticized PVC sample should be prepared using the same procedure for comparison.
Characterization of Plasticized PVC Films
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): The glass transition temperature is a key indicator of plasticizer efficiency; a lower Tg indicates better plasticization.
Protocol:
-
Cut a small sample (5-10 mg) from the conditioned PVC film.
-
Place the sample in an aluminum DSC pan and seal it.
-
Heat the sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Stability: TGA is used to assess the effect of the plasticizer on the thermal stability of the PVC.
Protocol:
-
Place a sample (10-15 mg) of the PVC film in a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset temperature of decomposition is a measure of thermal stability.
Tensile Strength and Elongation at Break: These properties are crucial for determining the flexibility and strength of the plasticized PVC.
Protocol:
-
Cut dumbbell-shaped specimens from the conditioned PVC films according to ASTM D638 standard.
-
Measure the tensile strength and elongation at break using a Universal Testing Machine at a crosshead speed of 50 mm/min.
-
Test at least five specimens for each formulation and report the average values.
Hardness: Hardness is a measure of the material's resistance to indentation and is a good indicator of plasticizer efficiency.
Protocol:
-
Measure the Shore A hardness of the conditioned PVC films using a Shore Durometer according to ASTM D2240.
-
Take at least five readings at different points on the film and calculate the average.
Solvent Extraction Method: This test evaluates the resistance of the plasticizer to being leached out of the PVC matrix.
Protocol:
-
Cut a pre-weighed (W1) 2x2 cm piece of the plasticized PVC film.
-
Immerse the film in a sealed container with a known volume of n-hexane (a common food simulant for fatty foods).
-
Store the container at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours).
-
After the immersion period, remove the film, gently wipe off the excess solvent, and dry it in a vacuum oven at 50°C until a constant weight (W2) is achieved.
-
The percentage of weight loss is calculated as: Weight Loss (%) = [(W1 - W2) / W1] * 100.
Data Presentation
The following tables present hypothetical data to illustrate the expected performance of this compound as a PVC plasticizer compared to unplasticized PVC and PVC plasticized with DOP.
Table 1: Thermal Properties of Plasticized PVC
| Formulation | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Unplasticized PVC | 0 | 85.2 | 245.8 |
| PVC/DOP | 40 | 15.5 | 255.3 |
| PVC/DM-THP | 40 | 18.9 | 251.7 |
DM-THP: this compound
Table 2: Mechanical Properties of Plasticized PVC
| Formulation | Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Unplasticized PVC | 0 | 52.1 | 5 | >95 |
| PVC/DOP | 40 | 18.7 | 350 | 82 |
| PVC/DM-THP | 40 | 20.5 | 320 | 85 |
DM-THP: this compound
Table 3: Plasticizer Migration in n-Hexane
| Formulation | Plasticizer Content (phr) | Weight Loss after 24h at 40°C (%) |
| PVC/DOP | 40 | 5.8 |
| PVC/DM-THP | 40 | 4.5 |
DM-THP: this compound
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for the preparation of plasticized PVC films.
Caption: Characterization workflow for plasticized PVC films.
Conclusion
The provided protocols offer a standardized framework for the comprehensive evaluation of this compound as a PVC plasticizer. The hypothetical data suggests that this compound could be a viable alternative to traditional phthalates, potentially offering comparable plasticizing efficiency with improved migration resistance. Further in-depth studies, including long-term aging and toxicological assessments, are recommended to fully validate its suitability for various applications, including sensitive uses in medical devices and food contact materials.
Application Notes and Protocols for the Quantification of Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a chemical compound that may be used in various industrial applications, including as a plasticizer or a chemical intermediate. Its quantification in different matrices is crucial for quality control, safety assessment, and research purposes. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented below. Please note that the values for this compound are projected based on methods for structurally similar phthalates and will require validation.
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation by volatility and mass-to-charge ratio | Separation by polarity and UV absorbance | Separation by polarity and mass-to-charge ratio of precursor and product ions |
| Typical Limit of Detection (LOD) | 1 - 10 ng/mL | 0.05 - 0.5 µg/mL | 0.1 - 5 ng/mL |
| Typical Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.2 - 2 µg/mL | 0.5 - 20 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 | > 0.998 |
| Recovery | 85 - 110% | 90 - 105% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Selectivity | High | Moderate | Very High |
| Matrix Effects | Moderate | Low to Moderate | Can be significant, correctable with internal standards |
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
Detailed Experimental Protocols
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective quantification of this compound in various matrices.
a. Sample Preparation
-
For Plastic Samples:
-
Cut the plastic sample into small pieces (approximately 1-2 mm).
-
Accurately weigh about 0.5 g of the sample into a glass vial.
-
Add 10 mL of a 1:1 (v/v) mixture of toluene and dichloromethane.
-
Perform ultrasonic extraction for 30 minutes at room temperature.[1]
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
Concentrate the filtrate to approximately 1 mL under a gentle stream of nitrogen.
-
If necessary, reconstitute the final volume with a suitable solvent (e.g., ethyl acetate).
-
-
For Aqueous Samples:
-
Measure 100 mL of the aqueous sample into a separatory funnel.
-
Add 30 mL of methylene chloride and shake vigorously for 2 minutes, venting periodically.[2]
-
Allow the layers to separate and collect the organic (bottom) layer.[2]
-
Repeat the extraction twice more with fresh portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
b. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Based on the fragmentation of dimethyl phthalate (m/z 163, 194)[1], potential characteristic ions for the target analyte should be determined from a full scan spectrum. Likely ions include the molecular ion and fragments resulting from the loss of methoxy and carbomethoxy groups. |
c. Data Analysis
Quantification is performed by creating a calibration curve from the analysis of standard solutions of this compound. The peak area of the characteristic ion is plotted against the concentration.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of this compound, particularly at higher concentrations.
a. Sample Preparation
Sample preparation can be performed as described for GC-MS. The final extract should be reconstituted in the mobile phase.
b. HPLC-UV Instrumental Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at a wavelength where the analyte shows maximum absorbance (e.g., around 225 nm, typical for phthalates). |
c. Data Analysis
A calibration curve is generated by injecting standards of known concentrations and plotting the peak area against the concentration.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for trace-level quantification in complex matrices.
a. Sample Preparation
Follow the sample preparation protocols for GC-MS. The use of a deuterated internal standard, such as Dimethyl phthalate-d4, is highly recommended to correct for matrix effects. The final extract should be reconstituted in the mobile phase.
b. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 40% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Ion Source Parameters | Optimize for the specific instrument and analyte |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor. These transitions must be determined by infusing a standard solution of the analyte. For Dimethyl phthalate, a transition of m/z 195 -> 163 is common. |
c. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards. This ratiometric approach minimizes the impact of matrix effects and variations in instrument response.
References
Application Note: High-Sensitivity GC-MS Analysis of Phthalate Esters in Diverse Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to improve the flexibility and durability of polymers.[1] Due to their widespread use in consumer products such as food packaging, medical devices, and toys, human exposure is a significant concern.[1] Many phthalates are considered endocrine disruptors and have been linked to various health issues, necessitating sensitive and reliable analytical methods for their quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of phthalates due to its simplicity, speed, and the detailed structural information it provides.[2][4] This application note provides a detailed protocol for the quantification of common phthalate esters in liquid and solid samples using liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by GC-MS analysis.
Experimental Protocols
Sample Preparation
Extreme care must be taken to avoid contamination during sample preparation, as phthalates are ubiquitous in the laboratory environment.[3] All glassware should be scrupulously cleaned, rinsed with methanol, and oven-dried.[1][3] It is highly recommended to dedicate glassware specifically for phthalate analysis and to avoid the use of plastic materials.[1][4]
1.1. Liquid Samples (e.g., Beverages, E-liquids)
This protocol is adapted from methodologies for analyzing phthalates in soft drinks and e-liquids.[3][5]
-
Materials:
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Extraction funnel
-
Glassware (volumetric flasks, pipettes, vials)[1]
-
Dichloromethane (HPLC or pesticide residue grade)[1]
-
Methanol (HPLC or pesticide residue grade)[6]
-
Acetone (HPLC or pesticide residue grade)[1]
-
Certified phthalate ester standard stock solution (1000 µg/mL)[1][3]
-
-
Procedure:
-
Pipette 5.0 mL of the liquid sample into a 15 mL centrifuge tube.[3][6]
-
For e-liquid samples, add 2 mL of distilled water and vortex to mix.[5]
-
Spike the sample with the internal standard solution (e.g., 10 µL of a 100 µg/mL Benzyl benzoate solution).
-
Add 5 mL of dichloromethane or 10 mL of n-hexane to the tube.[3][5]
-
For beverage samples, vigorously shake the mixture.[3] For e-liquids, use ultrasonic extraction.[5]
-
Centrifuge the mixture to separate the layers.[5]
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for n-hexane) to a clean vial for GC-MS analysis.
-
1.2. Solid Samples (e.g., Polymers, Food Powders)
This protocol is a general approach based on methods for consumer products and food matrices.[7][8]
-
Materials:
-
Procedure:
-
Weigh 1 gram of the homogenized solid sample into a glass container.[7]
-
Add 45 mL of methanol and sonicate for 20 minutes.[7]
-
Allow the extract to cool to room temperature and adjust the volume to 50 mL with methanol.[7]
-
Take a 1 mL aliquot of the extract and centrifuge for 10 minutes.[7]
-
For further cleanup, the supernatant can be passed through an SPE cartridge.
-
Wash the SPE cartridge with 5 mL of dichloromethane three times to elute the analytes.[7]
-
Evaporate the eluate to a final volume of 2.5 mL under a gentle stream of nitrogen before GC-MS analysis.[7]
-
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and target analytes.
2.1. Instrumentation
-
Gas Chromatograph: Agilent 7890A GC System or equivalent[7]
-
Mass Spectrometer: Agilent 5977C GC/MSD, Shimadzu QP2020 NX, or equivalent[5][9]
2.2. Chromatographic Conditions
| Parameter | Value | Reference |
| GC Column | J&W HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or DB-5MS (30 m x 0.25 mm, 0.25 µm) | [6][9] |
| Carrier Gas | Helium or Hydrogen | [3][9][10] |
| Flow Rate | 1.0 mL/min (constant flow) | [3][6] |
| Inlet Temperature | 280 °C - 320 °C | [2][3] |
| Injection Volume | 1.0 µL | [2] |
| Injection Mode | Pulsed Splitless | [9] |
| Oven Program | Initial: 80-100°C (hold 1 min), Ramp 1: 10-15°C/min to 280°C, Ramp 2: 5°C/min to 310-320°C (hold 5-8 min) | [3][6][11] |
2.3. Mass Spectrometer Conditions
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Electron Energy | 70 eV | [3] |
| Source Temperature | 260 °C | [3] |
| Transfer Line Temp | 300 °C | [3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification | [1][10] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-MS analysis of phthalate esters.
Table 1: Linearity and Detection Limits
| Phthalate Ester | Abbreviation | Calibration Range (ng/mL) | R² | LOD (ng/L) | LOQ (ng/L) | Reference |
| Dimethyl phthalate | DMP | 1 - 1000 | > 0.99 | - | - | [9] |
| Diethyl phthalate | DEP | 1 - 1000 | > 0.99 | - | - | [9] |
| Diisobutyl phthalate | DIBP | 1 - 1000 | > 0.99 | - | - | [9] |
| Dibutyl phthalate | DBP | 1 - 1000 | > 0.99 | - | - | [9] |
| Bis(2-ethylhexyl) phthalate | DEHP | 2.5 - 1000 | > 0.99 | - | - | [9] |
| Di-n-octyl phthalate | DNOP | 1 - 1000 | > 0.99 | - | - | [9] |
| Diisononyl phthalate | DINP | 50 - 20000 | > 0.99 | - | - | [9] |
| Diisodecyl phthalate | DIDP | 50 - 20000 | > 0.99 | - | - | [9] |
| Various Phthalates | - | 0.1 - 200 µg/L | > 0.996 | 0.5 - 1.0 | 1.5 - 3.0 | [6] |
Table 2: Recovery Rates in Spiked Samples
| Matrix | Spiking Level | Analyte | Recovery (%) | Reference |
| Soft Drink | 300 ng/mL | Various Phthalates | 66 - 111 | [3] |
| Soft Drink | 1000 ng/mL | Various Phthalates | 71 - 118 | [3] |
| Edible Oil | 40 µg/kg | 15 Phthalates | 70.11 - 115.33 | [11] |
| Edible Oil | 200 µg/kg | 15 Phthalates | 70.11 - 115.33 | [11] |
| Edible Oil | 400 µg/kg | 15 Phthalates | 70.11 - 115.33 | [11] |
| Fragrances | - | Various Phthalates | 94.9 - 105.6 | [12][13] |
Experimental Workflow and Diagrams
The overall workflow for phthalate ester analysis is depicted below.
Caption: Overall workflow for GC-MS analysis of phthalate esters.
The logical relationship for sample preparation of a liquid sample using Liquid-Liquid Extraction (LLE) is detailed below.
Caption: Liquid-Liquid Extraction (LLE) workflow for liquid samples.
The process for preparing a solid sample using Solid Phase Extraction (SPE) is outlined in the following diagram.
Caption: Solid Phase Extraction (SPE) workflow for solid samples.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. peakscientific.com [peakscientific.com]
- 11. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phthalate Separation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the separation and quantification of common phthalates using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection. Phthalates, or phthalate esters, are synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1] They are present in a vast array of consumer products, including food packaging, medical devices, toys, and cosmetics.[1] Growing concerns about their potential as endocrine-disrupting chemicals (EDCs) have led to increased monitoring and regulation of their presence in various materials.[1][2] HPLC is a robust and versatile analytical technique extensively used for the separation, identification, and quantification of phthalates.[1][3]
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Phthalates are separated based on their hydrophobicity; less polar phthalates interact more strongly with the stationary phase and thus have longer retention times. A gradient elution is often employed to effectively separate a wide range of phthalates with varying polarities in a single run. Detection is typically achieved using a UV detector at a wavelength where phthalates exhibit strong absorbance, commonly around 225-230 nm.[3][4]
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.[1]
-
Standards: Analytical standards of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP)).[1]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration.[1][5]
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity HPLC or equivalent[6] |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol[1][2] |
| Gradient Program | Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C[7] |
| Injection Volume | 20 µL[7][8] |
| Detection Wavelength | 225 nm or 230 nm[7][9] |
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the individual phthalate standards in methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
Sample Preparation
The appropriate sample preparation method depends on the matrix. The goal is to extract the phthalates and remove interfering substances.
A. Water Samples (Solid-Phase Extraction - SPE) [1][10]
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Pass the water sample through the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the retained phthalates with a small volume of acetonitrile or methanol.
-
Filter the eluate through a 0.45 µm syringe filter before HPLC injection.
B. Solid Samples (e.g., PVC Toys, Sediments) (Ultrasonic Extraction) [11]
-
Finely grind or cut a representative portion of the solid sample.
-
Weigh a known amount of the sample into a glass vial.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Sonication: Place the vial in an ultrasonic bath for a specified time (e.g., 30 minutes) to enhance extraction.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to analysis.
C. Liquid and Semi-Solid Samples (e.g., Cosmetics, Beverages)
-
Direct Injection: For clear liquid samples where the phthalate concentration is within the calibration range, direct injection after filtration may be possible.[6]
-
Liquid-Liquid Extraction (LLE): For more complex matrices, mix the sample with an immiscible extraction solvent (e.g., n-hexane). After vigorous mixing and phase separation (by centrifugation), the organic layer containing the phthalates is collected, the solvent is evaporated, and the residue is reconstituted in the mobile phase.[6]
Data Presentation
The following tables summarize typical quantitative data for phthalate analysis by HPLC. These values can vary depending on the specific instrumentation, column, and analytical method used.
Table 2: Typical Retention Times and Elution Order
Under the specified reversed-phase conditions, the elution order is generally from the more polar to the less polar phthalates.
| Phthalate | Abbreviation | Typical Retention Time (min) |
| Dimethyl phthalate | DMP | ~4.3[8] |
| Diethyl phthalate | DEP | ~5.7[8] |
| Dibutyl phthalate | DBP | ~7.2 - 13.5[3][8] |
| Benzyl butyl phthalate | BBP | Varies |
| Di(2-ethylhexyl) phthalate | DEHP | ~15.7[8] |
| Di-n-octyl phthalate | DNOP | Varies |
Table 3: Method Performance Data from Literature
| Phthalate | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| DMP | - | 0.010 ng/mL | 93.2 - 98.5 | [10] |
| DEP | 0.02 mg/L | - | 82.85 - 107.40 | [11] |
| DAP | 0.04 mg/L | - | 82.85 - 107.40 | [11] |
| BBP | 0.01 mg/L | - | 82.85 - 107.40 | [11] |
| DBP | 0.03 mg/L | 0.025 ng/mL | 82.85 - 107.40 | [10][11] |
| DCHP | 0.02 mg/L | - | 82.85 - 107.40 | [11] |
| DHP | 0.03 mg/L | - | 82.85 - 107.40 | [11] |
| DEHP | 0.03 mg/L | 0.035 ng/mL | 82.85 - 107.40 | [10][11] |
| DOP | 0.01 mg/L | 0.040 ng/mL | 82.85 - 107.40 | [10][11] |
| DINP | 0.08 mg/L | - | 82.85 - 107.40 | [11] |
| DIDP | 0.10 mg/L | - | 82.85 - 107.40 | [11] |
Mandatory Visualizations
Caption: Experimental workflow for phthalate analysis by HPLC.
Caption: Phthalate-induced PPAR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 3. opus.govst.edu [opus.govst.edu]
- 4. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Four Phthalate Esters in Surface Water by Solid-Phase Extraction and Simplified Mobile Phase HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Curing Epoxy Resins with cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) as a curing agent for epoxy resins. Anhydride-cured epoxy systems are renowned for their excellent thermal stability, high glass transition temperatures (Tg), robust mechanical properties, and superior electrical insulation capabilities. These characteristics make them highly suitable for demanding applications, including structural adhesives, composites, and electronic encapsulation.[1]
Initially, it is crucial to clarify a common point of confusion. While the query specified "Dimethyl cis-1,2,3,6-tetrahydrophthalate," this compound is an ester and not typically used as a primary curing agent for epoxy resins. The correct and widely used curing agent in this chemical family is cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) . This document will focus on the application and protocols for THPA.
The curing mechanism of epoxy resins with anhydrides like THPA is a complex process initiated by a hydroxyl-containing species. This initiates the opening of the anhydride ring, followed by an esterification reaction with the epoxy group. This process propagates to form a highly cross-linked, three-dimensional thermoset polymer network.[2]
Formulation Guidelines
The performance of the cured epoxy resin is highly dependent on the formulation, specifically the ratio of the curing agent to the epoxy resin, the type and concentration of any accelerator used, and the curing schedule.[3]
Stoichiometry Calculation
The amount of anhydride required for curing is typically expressed in parts per hundred parts of epoxy resin (phr). The ideal stoichiometric ratio is one mole of anhydride for every mole of epoxy.[3] The following formula can be used to calculate the required amount of THPA:
phr of THPA = (AEW / EEW) x 100
Where:
-
AEW is the Anhydride Equivalent Weight (for THPA, the molecular weight is 152.15 g/mol , and since it has one anhydride group, the AEW is 152.15 g/equivalent ).
-
EEW is the Epoxy Equivalent Weight of the resin (this value is provided by the resin manufacturer).
In practice, the optimal ratio may deviate slightly from the 1:1 stoichiometry to account for side reactions, and it is often determined experimentally.[3]
Accelerators
To facilitate the cure at lower temperatures and shorter times, accelerators are often incorporated into the formulation. Tertiary amines, such as benzyldimethylamine (BDMA) or 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), are commonly used at concentrations of 0.5 to 2 phr.[4]
Quantitative Data on Cured Epoxy Properties
The following tables summarize typical mechanical and thermal properties of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with THPA. It is important to note that these values can vary depending on the specific epoxy resin, the exact formulation, and the curing conditions.
Table 1: Mechanical Properties of THPA-Cured DGEBA Epoxy Resin
| Property | Typical Value Range |
| Tensile Strength (MPa) | 70 - 90 |
| Young's Modulus (GPa) | 2.5 - 3.5 |
| Elongation at Break (%) | 3 - 5 |
| Flexural Strength (MPa) | 110 - 140 |
| Flexural Modulus (GPa) | 3.0 - 4.0 |
| Impact Strength (kJ/m²) | 15 - 25 |
Table 2: Thermal and Electrical Properties of THPA-Cured DGEBA Epoxy Resin
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) (°C) | 120 - 150 |
| Heat Distortion Temperature (HDT) (°C) | 110 - 140 |
| Coefficient of Thermal Expansion (CTE) | 50 - 70 (ppm/°C) |
| Dielectric Constant (1 MHz) | 3.0 - 3.5 |
| Dissipation Factor (1 MHz) | 0.01 - 0.02 |
| Volume Resistivity (ohm-cm) | > 10¹⁵ |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of a THPA-cured epoxy resin.
Protocol 1: Preparation and Curing of a THPA-Epoxy Formulation
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA)
-
Benzyldimethylamine (BDMA) accelerator
-
Mechanical stirrer
-
Vacuum oven
-
Molds for casting test specimens
Procedure:
-
Resin Preheating: Gently preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.
-
Mixing: In a suitable container, add the calculated amount of THPA to the preheated epoxy resin. Mix thoroughly with a mechanical stirrer until the THPA is completely dissolved and the mixture is homogeneous.
-
Cooling and Accelerator Addition: Allow the mixture to cool down to near room temperature. Add the desired amount of BDMA accelerator (e.g., 1 phr) and mix thoroughly for another 2-3 minutes to ensure uniform distribution.
-
Degassing: Place the mixture in a vacuum oven and apply a vacuum to remove any entrapped air bubbles. Continue degassing until the bubbling subsides.
-
Casting: Carefully pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to a programmable oven and apply a multi-stage curing cycle. A typical cycle would be:
-
Initial Cure: 2 hours at 100°C.
-
Post-Cure: 4 hours at 150°C.
-
-
Demolding: After the curing cycle is complete, allow the molds to cool down slowly to room temperature before demolding the cured specimens.
Protocol 2: Mechanical and Thermal Characterization
1. Mechanical Testing:
-
Tensile Testing: Prepare dog-bone shaped specimens according to ASTM D638 standards. Conduct tensile tests using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing: Prepare rectangular bar specimens according to ASTM D790 standards. Perform three-point bending tests to measure flexural strength and flexural modulus.
-
Impact Testing: Use notched Izod or Charpy specimens as per ASTM D256 to determine the impact strength.
2. Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Use a DMA instrument to determine the storage modulus, loss modulus, and the glass transition temperature (Tg) from the peak of the tan delta curve.
-
Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability and decomposition temperature of the cured resin.
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg).
Visualizations
Curing Mechanism of Epoxy Resin with Anhydride
Caption: Curing mechanism of epoxy resin with anhydride.
Experimental Workflow for Epoxy Curing and Characterization
Caption: Experimental workflow for epoxy curing.
References
Application Notes and Protocols: Synthesis of Derivatives from Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from Dimethyl cis-1,2,3,6-tetrahydrophthalate. This versatile starting material, readily prepared from the Diels-Alder reaction of butadiene and maleic anhydride followed by esterification, offers a scaffold for the development of a wide range of molecules with potential applications in materials science and drug discovery.
Introduction
This compound is a cyclic diester containing a reactive double bond, making it an excellent precursor for a variety of chemical transformations. The ester functionalities can be modified, and the alkene can undergo addition reactions, leading to a diverse library of derivatives. Some derivatives of the parent anhydride have shown promising biological activity, including anti-inflammatory and antimicrobial effects, suggesting potential for therapeutic applications.[1]
Synthesis of the Starting Material
The precursor, cis-Δ4-tetrahydrophthalic anhydride, is synthesized via a Diels-Alder reaction between maleic anhydride and butadiene.[2] The subsequent esterification with methanol yields this compound. A typical procedure involves refluxing the anhydride with anhydrous methanol in the presence of an acid catalyst like p-toluenesulfonic acid.[3]
Application: Synthesis of Key Derivatives
The following sections detail the synthesis of several key derivatives from this compound. The protocols provided are generalized and may require optimization for specific laboratory conditions and scales.
Hydrolysis to cis-1,2,3,6-Tetrahydrophthalic Acid
The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid is a fundamental transformation. The resulting diacid can be used in polymerization reactions to form polyesters or as a starting material for the synthesis of other derivatives.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of methanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Isolation: The dicarboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| This compound | 198.22 | 0.05 | 9.91 | - | - |
| Sodium Hydroxide | 40.00 | 0.11 | 4.40 | - | - |
| cis-1,2,3,6-Tetrahydrophthalic Acid | 170.16 | - | - | - | ~90-95 |
Amidation to cis-1,2,3,6-Tetrahydrophthalic Diamide
Direct amidation from the ester can be challenging. A more common route is the conversion of the diacid (from hydrolysis) to the diacyl chloride, followed by reaction with an amine. Alternatively, direct amidation of the diacid with an amine can be achieved using a catalyst.
Experimental Protocol: Amidation from Diacid
-
Reaction Setup: In a round-bottom flask, suspend cis-1,2,3,6-tetrahydrophthalic acid (1.0 eq) and a catalytic amount of a Lewis acid such as Nb₂O₅ in an appropriate solvent like o-xylene.[4]
-
Reagent Addition: Add the desired primary or secondary amine (2.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (around 135 °C) with continuous stirring for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and separate the catalyst by centrifugation or filtration.
-
Isolation: The product can be purified by recrystallization from a suitable solvent.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| cis-1,2,3,6-Tetrahydrophthalic Acid | 170.16 | 0.05 | 8.51 | - | - |
| Amine (e.g., Benzylamine) | 107.15 | 0.11 | 11.79 | 12.0 | Variable |
| N¹,N²-dibenzylcyclohex-4-ene-1,2-dicarboxamide | 348.44 | - | - | - | ~70-85 |
Reduction of Ester Groups to a Diol
The reduction of the ester groups to alcohols yields cis-1,2-bis(hydroxymethyl)cyclohex-4-ene. This diol is a valuable monomer for the synthesis of polyesters and polyurethanes.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the diol.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| This compound | 198.22 | 0.05 | 9.91 | - | - |
| Lithium Aluminum Hydride | 37.95 | 0.1-0.15 | 3.80-5.69 | - | - |
| cis-1,2-bis(hydroxymethyl)cyclohex-4-ene | 142.20 | - | - | - | ~85-95 |
Epoxidation of the Double Bond
The carbon-carbon double bond can be epoxidized to form a cyclic ether. This introduces a reactive epoxide ring that can be opened by various nucleophiles to create a range of functionalized derivatives.
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the epoxide.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| This compound | 198.22 | 0.05 | 9.91 | - | - |
| m-CPBA (~77%) | 172.57 | 0.055 | ~9.5 | - | - |
| Dimethyl 7-oxa-bicyclo[4.1.0]heptane-3,4-dicarboxylate | 214.22 | - | - | - | >90 |
Dihydroxylation of the Double Bond
The alkene can be converted to a vicinal diol through dihydroxylation. This reaction can be performed to yield either syn or anti diols depending on the reagents used.
Experimental Protocol: Syn-Dihydroxylation with OsO₄ (catalytic)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-butanol and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% solution in t-butanol).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Isolation: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| This compound | 198.22 | 0.05 | 9.91 | - | - |
| N-methylmorpholine N-oxide | 117.15 | 0.075 | 8.79 | - | - |
| Osmium Tetroxide (catalyst) | 254.23 | cat. | - | - | - |
| Dimethyl 4,5-dihydroxycyclohexane-1,2-dicarboxylate | 232.23 | - | - | - | ~80-90 |
Visualization of Synthetic Pathways
Caption: Synthetic workflow for derivatives of this compound.
Potential Biological Activity and Signaling Pathway
Derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride, such as 1,2,4-triazole derivatives, have demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine TNF-α and increasing the production of the anti-inflammatory cytokine IL-10 in peripheral blood mononuclear cells (PBMCs).[1] This suggests that novel derivatives synthesized from this compound could be explored for similar immunomodulatory effects.
The diagram below illustrates a simplified potential mechanism of action for these compounds in modulating inflammatory responses.
Caption: Potential anti-inflammatory signaling pathway of synthesized derivatives.
References
Application Notes and Protocols for the Use of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Alkyd Resin Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and practical application of Dimethyl cis-1,2,3,6-tetrahydrophthalate in the synthesis of alkyd resins. This document includes detailed experimental protocols, data presentation, and workflow diagrams to guide researchers in utilizing this monomer for the development of novel polymer structures.
Introduction
Alkyd resins are a significant class of thermosetting polymers widely used in the manufacturing of paints, coatings, and inks. They are oil-modified polyesters, and their properties are tailored by the choice of their constituent monomers: a polybasic acid or its anhydride, a polyhydric alcohol (polyol), and a fatty acid or oil.
This compound serves as a cycloaliphatic dibasic acid component, offering a non-aromatic alternative to traditional phthalic anhydride. Its use can impart specific properties to the resulting alkyd resin, such as improved flexibility, good color retention, and enhanced weatherability. The esterified form, this compound, provides an alternative reaction pathway to the use of the corresponding anhydride or carboxylic acid, proceeding via a transesterification reaction rather than direct esterification. This method avoids the formation of water as a byproduct, which can simplify the process control and potentially reduce side reactions.
Principle of the Method
The synthesis of alkyd resins using this compound follows a two-stage polycondensation process, analogous to the well-established methods for producing polyesters from other dimethyl esters like dimethyl terephthalate (DMT).
-
Alcoholysis/Transesterification: In the first stage, if starting from a vegetable oil, the oil undergoes alcoholysis with a polyol (e.g., glycerol) to form a mixture of monoglycerides and diglycerides. Subsequently, or in a one-pot process with fatty acids, the this compound is introduced. A transesterification reaction then occurs between the methyl ester groups of the tetrahydrophthalate and the hydroxyl groups of the polyol and monoglycerides. This reaction is typically catalyzed and results in the formation of methanol as a byproduct, which is continuously removed from the reaction mixture to drive the reaction to completion.
-
Polycondensation: Following the removal of methanol, the temperature is often increased, and a vacuum may be applied to facilitate the polycondensation of the intermediate oligomers. This stage promotes the building of higher molecular weight polymer chains and the removal of any excess polyol, leading to the final alkyd resin with the desired viscosity and acid value.
Experimental Protocols
The following protocols are representative methods for the synthesis of alkyd resins using this compound. The specific quantities and reaction times may be adjusted based on the desired "oil length" and final properties of the resin.
3.1. Materials and Equipment
-
Monomers:
-
This compound
-
Polyol (e.g., Glycerol, Pentaerythritol)
-
Fatty Acid (e.g., Linseed oil fatty acid, Soybean oil fatty acid) or Vegetable Oil (e.g., Soybean oil, Linseed oil)
-
-
Catalysts:
-
Transesterification Catalyst (e.g., Zinc Acetate, Lithium Carbonate)
-
Alcoholysis Catalyst (if using oil, e.g., Litharge)
-
-
Solvent: Xylene (for azeotropic removal of water if any side reactions occur, and for viscosity adjustment)
-
Inert Gas: Nitrogen
-
Equipment:
-
Glass reactor (e.g., 1 L four-necked round-bottom flask)
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark trap and condenser
-
Nitrogen inlet
-
Vacuum pump
-
3.2. Protocol 1: Fatty Acid Process
This protocol describes the synthesis of a medium oil alkyd resin.
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charging Reactants: Charge the reactor with the following components in the specified molar ratios (a representative formulation is provided in Table 1):
-
Linseed oil fatty acid
-
Glycerol
-
This compound
-
Xylene (approximately 2-3% of the total weight of reactants)
-
-
Inert Atmosphere: Start a slow stream of nitrogen gas through the reactor to maintain an inert atmosphere and prevent oxidation.
-
Heating and Transesterification:
-
Begin stirring and gradually heat the mixture to 160-180°C.
-
Add the transesterification catalyst (e.g., 0.05-0.1% Zinc Acetate by weight of the dimethyl ester).
-
Slowly increase the temperature to 220-240°C.
-
Methanol will begin to distill off and can be collected in the Dean-Stark trap. The reaction progress is monitored by the amount of methanol collected.
-
-
Polycondensation:
-
Once the evolution of methanol has ceased (indicating the completion of the transesterification), the reaction enters the polycondensation stage.
-
Maintain the temperature at 220-240°C.
-
Monitor the reaction by periodically taking samples to measure the acid value and viscosity.
-
The reaction is considered complete when the desired acid value (typically < 15 mg KOH/g) and viscosity are reached.
-
-
Cooling and Dilution:
-
Once the desired specifications are met, turn off the heat and allow the reactor to cool to below 150°C.
-
Gradually add a suitable solvent (e.g., mineral spirits or xylene) to achieve the desired solid content (e.g., 70%).
-
3.3. Protocol 2: Monoglyceride Process
This protocol is for the synthesis of a long oil alkyd resin from a vegetable oil.
-
Reactor Setup: Same as in Protocol 1.
-
Alcoholysis Stage:
-
Charge the reactor with Soybean oil and Glycerol (see Table 1 for a representative formulation).
-
Add an alcoholysis catalyst (e.g., 0.02-0.05% Litharge by weight of the oil).
-
Heat the mixture to 230-250°C under a nitrogen blanket with continuous stirring.
-
Monitor the progress of alcoholysis by checking the solubility of a sample in methanol (the reaction is complete when a clear solution is formed). This typically takes 1-2 hours.
-
-
Transesterification and Polycondensation:
-
Cool the reaction mixture to below 180°C.
-
Add the this compound.
-
Add the transesterification catalyst (e.g., Zinc Acetate).
-
Reheat the mixture to 220-240°C and collect the evolved methanol.
-
Continue with the polycondensation as described in Protocol 1, monitoring the acid value and viscosity until the target values are achieved.
-
-
Cooling and Dilution: Cool and dilute the final resin as described in Protocol 1.
Data Presentation
The properties of the synthesized alkyd resins should be characterized and presented in a structured format for comparison.
Table 1: Representative Formulations for Alkyd Resin Synthesis
| Component | Protocol 1 (Fatty Acid Process) - Molar Ratio | Protocol 2 (Monoglyceride Process) - Weight (g) for a 1L Reactor |
| Linseed Oil Fatty Acid | 1.5 | - |
| Soybean Oil | - | 450 |
| Glycerol | 2.2 | 150 |
| This compound | 1.0 | 200 |
| Litharge | - | 0.2 |
| Zinc Acetate | 0.005 | 0.15 |
Table 2: Characterization of Synthesized Alkyd Resins
| Property | Target Value | Protocol 1 Result | Protocol 2 Result |
| Oil Length (%) | 55-65 | ~58 | ~65 |
| Acid Value (mg KOH/g) | < 15 | 12 | 14 |
| Viscosity (Gardner-Holdt at 25°C) | T - V | U | V |
| Color (Gardner) | < 5 | 4 | 5 |
| Solid Content (%) | 70 | 70 | 70 |
Visualizations
Diagram 1: Chemical Reaction Pathway
Application Notes and Protocols: Dimethyl cis-1,2,3,6-Tetrahydrophthalate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dimethyl cis-1,2,3,6-tetrahydrophthalate as a versatile intermediate in the synthesis of pharmaceutically active compounds. The focus is on its application in the development of selective alpha-1a adrenoceptor antagonists, a class of drugs investigated for the treatment of benign prostatic hyperplasia (BPH).
Introduction
This compound is a cyclic diester that serves as a valuable building block in organic synthesis. Its conformational rigidity and the presence of multiple functional groups make it an attractive starting material for the synthesis of complex molecular architectures. A key application of this intermediate is in the synthesis of derivatives of cis-1,2,3,6-tetrahydrophthalimide, which form the core structure of certain selective alpha-1a adrenoceptor antagonists.[1] These antagonists have shown potential in the treatment of BPH by selectively targeting receptors in the prostate, thereby reducing side effects such as orthostatic hypotension.
Core Synthesis Pathway: From Diester to a Pharmaceutical Intermediate
The primary synthetic utility of this compound in this context is its conversion to cis-1,2,3,6-tetrahydrophthalimide. This imide is a key intermediate that can be further functionalized to yield the final active pharmaceutical ingredient (API). The overall synthetic strategy involves a three-step process from the diester.
Caption: Synthetic pathway from this compound to the key intermediate.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
While these application notes focus on the utility of the dimethyl ester, the synthesis of the corresponding anhydride is a crucial and well-documented step. The anhydride is commercially available and can also be synthesized via a Diels-Alder reaction. A typical laboratory-scale synthesis is provided below.
Reaction:
1,3-Butadiene + Maleic Anhydride → cis-1,2,3,6-Tetrahydrophthalic Anhydride
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Charge the flask with dry benzene (500 ml) and maleic anhydride (196 g, 2 moles).[2]
-
Begin stirring and heat the mixture gently with a warm water bath.
-
Introduce butadiene gas at a rapid rate (0.6–0.8 L/min).
-
Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.[2]
-
Continue the butadiene addition for 2-2.5 hours, reducing the flow rate as the reaction proceeds.
-
Pour the hot solution into a beaker and allow it to cool, then place it in an ice bath (0–5°C) overnight to crystallize the product.[2]
-
Collect the crystals by filtration, wash with cold petroleum ether, and dry in an oven at 70-80°C.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93-97% | [2] |
| Melting Point | 99-102°C | [2] |
Protocol 2: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide
This protocol outlines the conversion of the anhydride to the key imide intermediate. This can also be achieved by reacting the diester with a suitable ammonia source under appropriate conditions, though the anhydride route is common.
Reaction:
cis-1,2,3,6-Tetrahydrophthalic Anhydride + Urea → cis-1,2,3,6-Tetrahydrophthalimide
Procedure (Illustrative):
-
Combine cis-1,2,3,6-tetrahydrophthalic anhydride and urea in a 1:1.1 molar ratio.
-
Heat the mixture to 150-160°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture and recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain the pure imide.
Quantitative Data:
| Parameter | Value | Reference |
| Purity | >99% (by liquid chromatography) | [3] |
| Melting Point | 134.5-135.4°C | [3] |
Protocol 3: Synthesis of a Representative Alpha-1a Adrenoceptor Antagonist
The following is a generalized procedure for the N-alkylation of cis-1,2,3,6-tetrahydrophthalimide to introduce a side chain, a common step in the synthesis of the target antagonists.
Caption: General workflow for the synthesis of an alpha-1a adrenoceptor antagonist.
Procedure (Generalized):
-
Dissolve cis-1,2,3,6-tetrahydrophthalimide in a suitable polar aprotic solvent such as DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
To this mixture, add the desired alkylating agent (e.g., a dihaloalkane) and heat the reaction to facilitate the N-alkylation.
-
After the reaction is complete, the intermediate is isolated.
-
The N-alkylated intermediate is then reacted with a substituted amine (e.g., a piperidine derivative) to displace the terminal halide and form the final product.
-
Purification is typically achieved through column chromatography or recrystallization.
Application in Drug Discovery
The cis-1,2,3,6-tetrahydrophthalimide core provides a rigid scaffold that can be elaborated to achieve high affinity and selectivity for the alpha-1a adrenergic receptor.[1] The synthetic accessibility of this core, originating from the readily available Diels-Alder adduct, makes it an attractive starting point for the development of new chemical entities targeting this receptor. The structural diversity of the final compounds can be easily achieved by varying the nature of the N-alkyl side chain and the terminal amine moiety, allowing for the fine-tuning of pharmacological properties.
Conclusion
This compound and its derivatives, particularly the corresponding anhydride and imide, are valuable intermediates in pharmaceutical synthesis. The straightforward and high-yielding protocols for their preparation, coupled with their utility in constructing the core of selective alpha-1a adrenoceptor antagonists, underscore their importance in modern drug discovery and development. These application notes provide a framework for the synthesis and utilization of this versatile chemical building block.
References
Application Notes and Protocols for Polymerization of Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of Dimethyl cis-1,2,3,6-tetrahydrophthalate. The information is curated for professionals in research and development who are exploring the synthesis of novel polyesters and other polymers from this monomer. The protocols are based on established polymerization techniques for structurally related monomers, providing a strong starting point for laboratory synthesis.
Introduction
This compound is a cyclic diester monomer that holds potential for the synthesis of a variety of polymers. Its structure, featuring a cyclohexene ring and two methyl ester functionalities, allows for polymerization through two primary routes: polycondensation and ring-opening metathesis polymerization (ROMP). These methods open avenues for creating polymers with diverse properties, suitable for applications ranging from biodegradable materials to advanced drug delivery systems.
Polycondensation of this compound with diols can yield unsaturated polyesters. The double bond in the resulting polymer backbone is available for subsequent cross-linking or functionalization. Alternatively, ROMP can be employed to polymerize the cyclic olefin, leading to polymers with an unsaturated backbone and pendant ester groups.
Polymerization Techniques
Two principal polymerization techniques are applicable to this compound:
-
Polycondensation with Diols: This is a step-growth polymerization where the dimethyl ester monomer reacts with a diol to form a polyester. The reaction proceeds via transesterification, with the elimination of methanol. This method is widely used for the synthesis of both saturated and unsaturated polyesters.
-
Ring-Opening Metathesis Polymerization (ROMP): This is a chain-growth polymerization that proceeds via an organometallic catalyst, typically a ruthenium-based Grubbs catalyst. The catalyst opens the cyclic olefin of the monomer to form a linear polymer with the double bonds preserved in the backbone.
Application Note 1: Polyester Synthesis via Polycondensation
Polycondensation of this compound with various diols (e.g., ethylene glycol, 1,4-butanediol, isosorbide) can be employed to synthesize unsaturated polyesters. The properties of the resulting polyester can be tailored by the choice of the diol comonomer. For instance, using a rigid diol like isosorbide can enhance the thermal properties of the polymer.
Experimental Protocol: Two-Stage Melt Polycondensation
This protocol is adapted from established procedures for the synthesis of furan-based polyesters from dimethyl esters.
Materials:
-
This compound
-
Diol (e.g., 1,6-hexanediol)
-
Transesterification catalyst (e.g., titanium (IV) isopropoxide, dibutyltin oxide)
-
Inert gas (Nitrogen or Argon)
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet.
Procedure:
Stage 1: Transesterification
-
Charge the reaction vessel with equimolar amounts of this compound and the chosen diol (e.g., 1,6-hexanediol).
-
Add the transesterification catalyst (e.g., titanium (IV) isopropoxide at a concentration of 200-400 ppm relative to the diester).
-
Flush the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture under a slow stream of inert gas with continuous stirring. Gradually increase the temperature from 160 °C to 190 °C over a period of 4-5 hours.
-
During this stage, methanol is produced as a byproduct of the transesterification reaction and should be collected in a cooled trap. The reaction progress can be monitored by the amount of methanol collected.
Stage 2: Polycondensation
-
After the theoretical amount of methanol has been collected, indicating the completion of the transesterification stage, gradually apply a vacuum to the system (reducing the pressure to below 1 mbar).
-
Simultaneously, increase the temperature to a range of 220-250 °C.
-
Continue the reaction under high vacuum and elevated temperature for 3-4 hours to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.
-
The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
Quantitative Data
| Diester Monomer | Diol Monomer | Catalyst | Mn ( g/mol ) | PDI | Yield (%) | Reference |
| Dimethyl-2,5-furandicarboxylate | Isoidide | Not specified | 21,000 | 1.7 | Not specified | [1] |
| Dimethyl-2,5-furandicarboxylate | Isosorbide | Dibutyltin oxide | Not specified | Not specified | Not specified | [1] |
| Suberoyl chloride | Isosorbide | None | 2,000 - 10,000 | Not specified | 9 - 80 | [2] |
| Suberoyl chloride | Isomannide | None | 6,000 - 18,000 | Not specified | 18 - 89 | [2] |
Note: Mn = Number-average molecular weight, PDI = Polydispersity Index.
Visualization of Polycondensation Workflow
Caption: Workflow for the two-stage melt polycondensation of this compound with a diol.
Application Note 2: Synthesis of Unsaturated Polymers via ROMP
The carbon-carbon double bond within the cyclohexene ring of this compound makes it a candidate for Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of polymers with controllable molecular weights and narrow polydispersity indices. The resulting polymers feature a highly unsaturated backbone with pendant diester groups, which can be further modified.
Experimental Protocol: ROMP using Grubbs Catalyst
This protocol is based on general procedures for the ROMP of cyclic olefins.[3][4][5]
Materials:
-
This compound (rigorously purified and dried)
-
Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, THF, or 1,2-dichloroethane)
-
Chain transfer agent (optional, for molecular weight control)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air-sensitive reagents.
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rapidly inject the catalyst solution into the stirred monomer solution at room temperature or a specified reaction temperature (e.g., 60 °C).
-
Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution.
-
Once the desired monomer conversion is achieved, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether. Stir for an additional 30-60 minutes to ensure complete deactivation of the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data
Specific quantitative data for the ROMP of this compound is not available in the provided search results. The following table provides representative data for the ROMP of a structurally related monomer, 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester.[4]
| Monomer | Catalyst | Monomer/Catalyst Ratio | Yield (%) |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester | Ru(PPh3)2(Cl)2(CHPh) | Varies | 80-85 |
Note: The molecular weight and polydispersity of the resulting polymer are dependent on the monomer to catalyst ratio.
Visualization of ROMP Workflow
Caption: General workflow for the Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Reaction Mechanism
Polycondensation via Transesterification
The polycondensation of this compound with a diol proceeds through a transesterification mechanism, which is typically catalyzed by a metal alkoxide or salt.
Caption: Simplified mechanism of catalyzed transesterification for polyester synthesis.
Conclusion
This compound is a versatile monomer for which established polymerization techniques such as polycondensation and ROMP are readily applicable. The provided protocols, derived from analogous and well-documented systems, offer a solid foundation for researchers to synthesize novel polymers. The ability to tailor the polymer properties through the choice of comonomers and polymerization technique makes this an attractive building block for new materials in various scientific and industrial fields. Further research is warranted to elucidate the specific properties of polymers derived from this monomer and to optimize the reaction conditions for specific applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis and Ring-Opening Metathesis Polymerization of o-Dialkoxy Paracyclophanedienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Dimethyl cis-1,2,3,6-tetrahydrophthalate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Diels-Alder reaction between 1,3-butadiene and dimethyl maleate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. The Diels-Alder reaction, while often exothermic, requires sufficient thermal energy to overcome the activation barrier.[1] | 1. Optimize Reaction Conditions: Consider increasing the reaction temperature. For instance, heating to 160°C for 24 hours has been reported for the reaction between butadiene and dimethyl maleate.[2] Alternatively, a gradual increase in temperature can be tested. Using a high-boiling point solvent like p-xylene can facilitate reaching the necessary reaction temperature.[3] |
| 2. Reagent Quality Issues: Dimethyl maleate may be impure or contain the trans-isomer (dimethyl fumarate). Butadiene may have polymerized, especially if not stored properly. | 2. Verify Reagent Purity: Ensure the dimethyl maleate is the cis-isomer and of high purity.[4] Use freshly distilled or a new bottle of 1,3-butadiene. | |
| 3. Loss of Butadiene: Butadiene is a gas at room temperature and can escape if the reaction setup is not properly sealed. | 3. Ensure a Closed System: Use a reflux condenser and ensure all joints are well-sealed to prevent the loss of butadiene. | |
| Product is a Viscous, Intractable Polymer | 1. Polymerization of Butadiene: High temperatures can induce the polymerization of 1,3-butadiene, a common side reaction. | 1. Control Temperature: While heat is necessary, excessive temperatures can favor polymerization. Monitor the reaction temperature closely. The reaction can be exothermic, so initial heating might need to be controlled.[5][6] |
| 2. Radical Initiators: Presence of impurities that can act as radical initiators can promote polymerization. | 2. Use Inhibitor/Purified Reagents: Consider adding a radical inhibitor, such as hydroquinone, to the butadiene. Ensure all reagents and solvents are free from peroxides. | |
| Formation of Trans-Isomer | 1. Isomerization of Dimethyl Maleate: High temperatures or acidic/basic conditions can potentially cause isomerization of dimethyl maleate to the more stable dimethyl fumarate prior to the reaction. | 1. Control Reaction Conditions: Maintain neutral pH and avoid excessively high temperatures for prolonged periods before the reaction is complete. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[4] |
| Difficult Purification | 1. Presence of Side Products: Unreacted starting materials or polymeric byproducts can complicate purification. | 1. Optimize Reaction Stoichiometry and Conditions: Ensure the reaction goes to completion to minimize unreacted starting materials. Careful temperature control can reduce polymer formation. |
| 2. Inefficient Purification Method: Simple distillation may not be sufficient to separate the product from impurities with similar boiling points. | 2. Employ Advanced Purification Techniques: Vacuum distillation is often effective for purifying high-boiling liquids like this compound (boiling point of 141-142 °C at 20 mmHg).[7] Recrystallization from a suitable solvent system at low temperatures can also be effective for isolating the pure product, similar to the purification of the analogous anhydride.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The Diels-Alder reaction is stereospecific. Since you are starting with dimethyl maleate, which is a cis-dienophile, the resulting product, Dimethyl 1,2,3,6-tetrahydrophthalate, will have a cis configuration at the ester groups.[4]
Q2: Can I use a solvent for this reaction?
A2: Yes, while the reaction can be performed neat, using a high-boiling, inert solvent such as p-xylene or toluene can help to control the reaction temperature and facilitate stirring.[3][8]
Q3: Is a catalyst necessary for this reaction?
A3: The thermal Diels-Alder reaction between 1,3-butadiene and dimethyl maleate typically does not require a catalyst. The reaction is driven by heat.[1] However, Lewis acid catalysts can sometimes be used to accelerate Diels-Alder reactions, though this may also increase the likelihood of side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time intervals.
Q5: What are the key safety precautions for this synthesis?
A5: 1,3-Butadiene is a flammable gas and a suspected carcinogen; it should be handled in a well-ventilated fume hood. The reaction can be exothermic, so it is important to have a cooling bath on standby to control the temperature.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Dimethyl maleate
-
1,3-Butadiene (condensed and cooled)
-
High-boiling point solvent (e.g., p-xylene, optional)
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add dimethyl maleate to the flask. If using a solvent, add it at this stage.
-
Cool the flask in a dry ice/acetone bath.
-
Carefully condense a slight excess of 1,3-butadiene into the reaction flask.
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to reflux (if using a solvent) or to a target temperature (e.g., 160°C if neat) and maintain for 24 hours.[2]
-
Monitor the reaction for exothermicity, especially during the initial heating phase.[6]
-
After the reaction is complete (as determined by a suitable monitoring technique like GC or TLC), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect the fraction that distills at 141-142 °C at a pressure of 20 mmHg.[7]
Visualizations
Caption: Reaction mechanism of this compound synthesis.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. Solved The Diels-Alder reaction between butadiene and | Chegg.com [chegg.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chemtube3d.com [chemtube3d.com]
- 5. atc.io [atc.io]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cis-1,2,3,6-テトラヒドロフタル酸ジメチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Purification of Dimethyl cis-1,2,3,6-tetrahydrophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl cis-1,2,3,6-tetrahydrophthalate. Below you will find detailed information on purification techniques, troubleshooting common issues, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via the Diels-Alder reaction?
A1: The most common impurities originate from the starting materials and the reaction conditions. These can include:
-
Unreacted Dienophile: Dimethyl maleate.
-
Unreacted Diene: Butadiene (though volatile and likely removed during workup).
-
Hydrolyzed Products: cis-1,2,3,6-Tetrahydrophthalic acid or its mono-methyl ester, which can form if water is present.
-
Polymeric Byproducts: Butadiene can polymerize, especially at higher temperatures.
-
Solvent Residue: The solvent used for the reaction (e.g., toluene, xylene).
Q2: My final product is a yellow or brown oil. What is the likely cause and how can I fix it?
A2: A colored sample often indicates the presence of polymeric byproducts or other high-molecular-weight impurities. Overheating the reaction can promote polymerization of the diene. To remove the color, you can try purification by column chromatography or distillation. For distillation, ensure it is performed under vacuum to prevent thermal decomposition of the desired product.
Q3: After an aqueous workup, I'm having trouble with emulsions. What should I do?
A3: Emulsions can form during the liquid-liquid extraction process. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Allow the mixture to stand for a longer period.
-
Filter the mixture through a pad of Celite.
Q4: Can I purify this compound by recrystallization?
A4: this compound is a liquid at room temperature, so recrystallization is not a suitable purification method. The precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is a solid and can be purified by recrystallization from solvents like ligroin or ether.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature moderately. |
| Loss of product during workup. | Be careful during liquid-liquid extractions to not discard the organic layer. Ensure complete extraction from the aqueous layer. | |
| Product is Contaminated with Starting Material (Dimethyl Maleate) | Incomplete reaction or inefficient purification. | If distillation was used, ensure the fraction collection is precise. For column chromatography, optimize the solvent system for better separation. |
| Product is Acidic (contains carboxylic acid impurities) | Hydrolysis of the ester or anhydride precursor. | Perform a wash with a mild base like saturated sodium bicarbonate solution during the workup. |
| Bumping During Vacuum Distillation | Uneven heating. | Use a magnetic stir bar and a heating mantle for even heat distribution. Ensure a slow and steady heating rate. |
| Difficulty Achieving a Good Vacuum During Distillation | Leaks in the distillation apparatus. | Check all ground glass joints for a good seal. Ensure all tubing is securely connected and not cracked. |
| Product Decomposes During Distillation | Temperature is too high. | Use vacuum distillation to lower the boiling point. Ensure the vacuum is as low as possible. |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Precursor)
This protocol is adapted from established Diels-Alder reaction procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in a suitable solvent like toluene or xylene.
-
Diene Addition: Cool the solution in an ice bath. Slowly bubble butadiene gas through the solution or add a liquid diene precursor like 3-sulfolene and heat the mixture. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold petroleum ether. The crude cis-1,2,3,6-tetrahydrophthalic anhydride can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane. A yield of approximately 89% can be expected.[1]
Protocol 2: Esterification to this compound
-
Reaction: Suspend the purified cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in a water-immiscible organic solvent like diethyl ether.
-
Aqueous Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any diacid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a magnetic stirrer, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and slowly reduce the pressure. Once the desired vacuum is achieved, begin heating the flask gently.
-
Fraction Collection: Collect the fraction that distills at the correct temperature and pressure (lit. bp 141-142 °C at 20 mmHg). Discard any initial lower-boiling fractions.
-
Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.
Protocol 4: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Boiling Point | 141-142 °C at 20 mmHg | |
| Density | 1.145 g/mL at 25 °C | |
| Refractive Index | n20/D 1.472 | |
| Appearance | Liquid |
Table 2: Typical Yields for the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Step | Product | Typical Yield | Reference |
| Diels-Alder Reaction | 4-cyclohexene-cis-1,2-dicarboxylic anhydride | 89% | [1] |
| Hydrolysis of Anhydride | 4-cyclohexene-cis-1,2-dicarboxylic acid | 75% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Common side reactions in the synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Diagram of the General Experimental Workflow:
Caption: General experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for identifying and resolving common synthesis issues.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Step)
Q: My yield of the anhydride intermediate is significantly lower than expected. What are the potential causes?
A: Several factors can contribute to a low yield in the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. Here are the most common culprits:
-
Loss of Butadiene: 1,3-butadiene is a low-boiling point gas. If the reaction apparatus is not properly sealed, or if the reaction temperature is too high, significant amounts of butadiene can escape before reacting.[1][2]
-
Premature Hydrolysis of Maleic Anhydride: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid. This reduces the amount of dienophile available for the Diels-Alder reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. The reaction is exothermic, and a temperature increase to 70-75°C is typically observed.[3]
-
Retro-Diels-Alder Reaction: Although less common under standard synthesis conditions, the reverse reaction can occur at very high temperatures, leading to the decomposition of the product.[4]
| Parameter | Recommended Value/State | Potential Issue if Deviated |
| Butadiene | Gaseous, introduced via a sealed system | Loss of reactant, reduced yield |
| Maleic Anhydride | Dry, crystalline solid | Hydrolysis to maleic acid, inactive in reaction |
| Solvent | Anhydrous (e.g., Benzene, Toluene) | Can introduce moisture, leading to hydrolysis |
| Temperature | Initially ~50°C, rising to 70-75°C | Too low: slow reaction; Too high: loss of butadiene |
| Reaction Time | Typically 2-3 hours | Insufficient time can lead to incomplete reaction |
Issue 2: Incomplete Esterification and Impure Final Product
Q: After the esterification step, my product analysis (e.g., NMR, IR) shows the presence of unreacted anhydride or a mono-ester. How can I resolve this?
A: This indicates that the esterification of cis-1,2,3,6-tetrahydrophthalic anhydride with methanol did not go to completion. Consider the following:
-
Insufficient Catalyst: An acid catalyst (e.g., sulfuric acid) is typically required to protonate the anhydride and facilitate nucleophilic attack by methanol. Ensure an adequate amount of catalyst is used.
-
Inadequate Reaction Time or Temperature: Esterification can be a slow process. Refluxing for several hours is often necessary to drive the reaction to completion.[5]
-
Presence of Water: Water can compete with methanol in reacting with the anhydride, leading to the formation of the dicarboxylic acid, which is more difficult to esterify. It can also deactivate the acid catalyst. All reagents and glassware should be thoroughly dried.
-
Equilibrium: Esterification is a reversible reaction. Using a large excess of methanol can help shift the equilibrium towards the formation of the diester product.
Issue 3: Presence of Unexpected Isomers in the Final Product
Q: My characterization data suggests the presence of the trans isomer of Dimethyl 1,2,3,6-tetrahydrophthalate. How is this possible?
A: While the Diels-Alder reaction is highly stereospecific and strongly favors the cis product, the formation or presence of a trans isomer can occur under certain conditions.[2]
-
cis-trans Isomerization: Although the initial product is the cis isomer, subsequent reaction conditions, particularly during esterification or purification (e.g., high heat, presence of acid/base), could potentially lead to isomerization of the double bond or the ester groups. Studies on similar molecules have shown that cis-trans isomerization can be influenced by factors like light and heat.[6]
-
Non-Stereospecific Reaction Conditions: While unlikely for this specific Diels-Alder reaction, extreme conditions or the presence of certain catalysts could potentially disrupt the concerted mechanism, leading to a loss of stereospecificity.
To mitigate this, it is advisable to use the mildest effective conditions for both the esterification and the final purification steps.
Experimental Protocols
Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is adapted from established literature procedures.[3][7]
-
Apparatus Setup: In a fume hood, assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Reactant Charging: Charge the flask with maleic anhydride (2 moles) and dry benzene or toluene (500 ml).
-
Reaction Initiation: Begin stirring and gently heat the mixture to 50°C. Introduce a rapid stream of 1,3-butadiene gas.
-
Reaction Monitoring: The reaction is exothermic and the temperature should rise to 70-75°C. Continue the rapid flow of butadiene for 30-40 minutes, then reduce the flow rate until the reaction is complete (approximately 2-2.5 hours).
-
Product Isolation: Pour the warm solution into a beaker to prevent crystallization in the flask. Cool the solution to 0-5°C overnight.
-
Purification: Collect the resulting crystals by vacuum filtration and wash with cold petroleum ether. A second crop can be obtained from the filtrate. Dry the product in an oven at 70-80°C. The expected yield is 93-97%.[3]
Synthesis of this compound
This is a general procedure for acid-catalyzed esterification.
-
Reactant Charging: In a round-bottom flask, dissolve the synthesized cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. The boiling point is reported as 141-142 °C at 20 mmHg.[8]
References
- 1. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 顺-1,2,3,6-四氢邻苯二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability of Dimethyl cis-1,2,3,6-tetrahydrophthalate
Welcome to the technical support center for Dimethyl cis-1,2,3,6-tetrahydrophthalate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your compound.
Troubleshooting Unstable this compound
This guide provides a systematic approach to identifying and resolving common stability issues with this compound. The primary degradation pathways for this compound are hydrolysis of the ester linkages and oxidation of the cyclohexene ring.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for unstable this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The two main degradation pathways are:
-
Hydrolysis: The ester groups are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acids and bases, resulting in the formation of cis-1,2,3,6-tetrahydrophthalic acid and methanol.
-
Oxidation: The double bond in the cyclohexene ring is vulnerable to oxidation, especially when exposed to air, light, or certain metal ions. This can lead to the formation of various oxidation byproducts, compromising the purity and activity of the compound.
Q2: How can I prevent hydrolysis of my compound during storage and experiments?
A2: To minimize hydrolysis, it is crucial to control moisture and pH levels:
-
Storage: Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The use of desiccants, such as molecular sieves, inside the storage container is highly recommended.[1][2][3]
-
Experimental Conditions: Use anhydrous solvents and reagents whenever possible. If aqueous solutions are necessary, work at a neutral or slightly acidic pH (around pH 5-7), as both highly acidic and basic conditions accelerate hydrolysis.[4] Perform reactions at the lowest feasible temperature to reduce the rate of hydrolysis.
Q3: What are the best practices for preventing oxidation?
A3: To prevent oxidation, you should:
-
Limit Exposure to Oxygen and Light: Store the compound under an inert atmosphere and in amber-colored vials or containers to protect it from light.
-
Use Antioxidants: For solutions or formulations, consider adding a suitable antioxidant. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective at scavenging free radicals that can initiate oxidation.[5][6] The choice and concentration of the antioxidant should be optimized for your specific application.
Q4: I have observed a change in the physical appearance of my compound (e.g., color change, precipitation). What should I do?
A4: A change in physical appearance is a strong indicator of degradation. You should:
-
Isolate the affected sample: Prevent it from contaminating other batches.
-
Analyze the sample: Use analytical techniques such as HPLC, GC-MS, or NMR to identify the degradation products and determine the purity of the remaining compound.
-
Review your procedures: Carefully examine your storage and handling protocols to identify potential causes of degradation based on the identified byproducts.
-
Purify if necessary: If a significant amount of the pure compound remains, you may be able to purify it using techniques like column chromatography.
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for Storage Under Anhydrous Conditions
This protocol describes how to properly store this compound to minimize moisture-induced degradation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Activated 3A or 4A molecular sieves[7]
-
Source of inert gas (e.g., nitrogen or argon)
-
Glovebox or glove bag (recommended)
Procedure:
-
Activate Molecular Sieves: Heat the molecular sieves in a laboratory oven at a temperature above 120°C for at least 4 hours to remove any adsorbed water. Allow them to cool to room temperature in a desiccator.
-
Prepare Storage Vial: Place a small amount of the activated molecular sieves at the bottom of the amber glass vial.
-
Transfer Compound: In a low-humidity environment (ideally within a glovebox or under a stream of inert gas), transfer the this compound into the prepared vial.
-
Inert Atmosphere: Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Seal Tightly: Immediately seal the vial with the PTFE-lined screw cap.
-
Storage Location: Store the sealed vial in a cool, dark place, such as a refrigerator or a freezer, depending on the required storage temperature for your specific application.
Protocol 2: Accelerated Stability Testing
This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of your compound under various conditions.[8][9][10][11]
Objective: To assess the impact of temperature, humidity, and light on the stability of this compound over a shortened period.
Materials:
-
Multiple aliquots of high-purity this compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a controlled light source
-
Analytical instrumentation for purity assessment (e.g., HPLC, GC-MS)
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the compound in the intended storage container.
-
Initial Analysis (Time 0): Analyze one sample to determine the initial purity and record any physical characteristics.
-
Exposure Conditions: Place the remaining samples in the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
-
Time Points for Testing: Withdraw samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, clarity, etc.)
-
Purity (using a validated stability-indicating method like HPLC or GC-MS)
-
Formation of degradation products.
-
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation under each condition.
Data Presentation
Table 1: Effect of pH on Hydrolysis Rate
| pH | Temperature (°C) | Hydrolysis Rate Constant (k, time⁻¹) | Half-life (t₁/₂) |
| 3 | 25 | User-determined | User-determined |
| 5 | 25 | User-determined | User-determined |
| 7 | 25 | User-determined | User-determined |
| 9 | 25 | User-determined | User-determined |
Table 2: Effect of Temperature on Thermal Degradation
| Temperature (°C) | Degradation Rate Constant (k, time⁻¹) | Half-life (t₁/₂) |
| 40 | User-determined | User-determined |
| 50 | User-determined | User-determined |
| 60 | User-determined | User-determined |
Data from these experiments can be used to construct an Arrhenius plot to determine the activation energy of degradation.
Table 3: Efficacy of Antioxidants in Preventing Oxidation
| Antioxidant | Concentration (ppm) | Storage Conditions | Purity after [Time] |
| None (Control) | 0 | [Specify] | User-determined |
| BHT | 100 | [Specify] | User-determined |
| BHT | 500 | [Specify] | User-determined |
| BHA | 100 | [Specify] | User-determined |
| BHA | 500 | [Specify] | User-determined |
By systematically investigating these factors and carefully controlling experimental and storage conditions, researchers can significantly improve the stability and reliability of this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Sieves [sigmaaldrich.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www3.paho.org [www3.paho.org]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate (DMAD)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Diels-Alder reaction with dimethyl acetylenedicarboxylate (DMAD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Diels-Alder reaction with DMAD showing low to no yield?
Several factors can contribute to a low or nonexistent yield in your Diels-Alder reaction. A systematic approach to troubleshooting this issue is outlined below.
-
Inherent Reactivity: Ensure your chosen diene is suitable for the reaction. Dienes locked in an s-trans conformation will not react. Cyclic dienes, which are held in the reactive s-cis conformation, are often more reactive. Additionally, electron-donating groups on the diene can increase the reaction rate with an electron-poor dienophile like DMAD.
-
Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction. This is especially true for adducts that are not thermodynamically stable. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant product decomposition. Monitoring the reaction over time at a specific temperature can help determine if the product is forming and then decomposing.
-
Reaction Time: Some Diels-Alder reactions can be slow. If the reaction components are stable under the reaction conditions, extending the reaction time may lead to a higher yield. Progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Side Reactions: DMAD is a reactive molecule and can participate in side reactions other than the desired [4+2] cycloaddition. Depending on the substrate and conditions, these side reactions can consume starting materials and reduce the yield of the desired adduct.
Troubleshooting Flowchart for Low/No Yield
Caption: Troubleshooting logic for low to no yield in Diels-Alder reactions involving DMAD.
2. How can I increase the rate and yield of my Diels-Alder reaction with DMAD?
For sluggish or low-yielding reactions, several strategies can be employed to improve the outcome.
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile (DMAD), making it more electrophilic and thus more reactive.[1][2] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂). The addition of a Lewis acid can often allow the reaction to proceed at a lower temperature, which can also help to prevent the retro-Diels-Alder reaction.
-
Microwave Irradiation: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and increase yields for Diels-Alder reactions with DMAD.[3] The high temperatures and pressures generated in a sealed microwave reactor can accelerate the reaction, often leading to cleaner product formation in minutes compared to hours or days with conventional heating.[4]
Comparison of Reaction Conditions for Furan and DMAD
| Reaction Condition | Temperature | Time | Yield | Reference(s) |
| Thermal (Neat) | 100 °C | 16 h | Moderate | [3] |
| Lewis Acid (AlCl₃) | Room Temp. | 1 h | Significant rate enhancement | [1][2] |
| Microwave (Neat) | 600 W | 100 s (10s x 10) | 95% | [3] |
3. My product seems to be decomposing at higher temperatures. What is happening and how can I prevent it?
The decomposition of the Diels-Alder adduct at elevated temperatures is likely due to the retro-Diels-Alder reaction . This is the reverse of the cycloaddition, where the adduct breaks down back into the original diene and dienophile.[5]
To mitigate the retro-Diels-Alder reaction:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the retro reaction. If the forward reaction is too slow at lower temperatures, consider using a Lewis acid catalyst or microwave irradiation to accelerate it under milder thermal conditions.
-
Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress and stop the reaction once a satisfactory amount of product has been formed, before significant decomposition occurs.
4. What are some common side products in Diels-Alder reactions with DMAD?
Besides the desired [4+2] cycloadduct, other reactions can occur. With certain dienes, especially furans, multiple additions of the diene to the initial adduct can occur, leading to diadducts or even triadducts.[2] Additionally, under certain conditions, rearrangement of the initial adduct can lead to unexpected products. Careful characterization of the product mixture is essential to identify any side products.
5. How do I purify the Diels-Alder adduct of DMAD?
Column chromatography is a common and effective method for purifying Diels-Alder adducts.[5][6]
General Workflow for Purification
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Industrial Scale Production of Tetrahydrophthalates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the industrial-scale production of tetrahydrophthalates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of tetrahydrophthalates, particularly tetrahydrophthalic anhydride (THPA), which is commonly produced via the Diels-Alder reaction of butadiene and maleic anhydride.
Q1: My reaction is resulting in a low yield of tetrahydrophthalic anhydride. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of tetrahydrophthalic anhydride can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Incomplete Reaction: The Diels-Alder reaction is reversible at high temperatures.[4] Ensure that the reaction temperature is optimized to favor the formation of the product without promoting the retro-Diels-Alder reaction. For the reaction between butadiene and maleic anhydride, temperatures are typically maintained between 50-75°C.[5] Overheating can also lead to product decomposition.[6]
-
Poor Quality Reagents: The purity of both butadiene and maleic anhydride is crucial. Maleic anhydride should be kept dry to prevent hydrolysis to maleic acid, which can affect the reaction and subsequent purification.[6]
-
Inefficient Mixing: Inadequate agitation can lead to poor dispersion of gaseous butadiene in the liquid phase, resulting in a slower reaction rate and lower yield. An efficient stirrer is necessary to ensure proper mixing.[5]
-
Side Reactions: Unwanted polymerization of butadiene or the product can reduce the yield of the desired tetrahydrophthalic anhydride. The use of a radical polymerization inhibitor may be necessary, especially at an industrial scale.[7]
Q2: I am observing the formation of insoluble materials in my reaction mixture. What are these and how can I prevent them?
A2: The formation of insolubles is a common issue in the industrial production of resins derived from tetrahydrophthalic anhydride.
-
Polymerization: As mentioned, side polymerization reactions can lead to the formation of insoluble high-molecular-weight polymers. The presence of inhibitors and strict temperature control can mitigate this.[7]
-
Glycerol Half Ester Formation: In certain recipes, particularly those involving reactions with glycerol, insolubles may form. A suggested solution is to first prepare the glycerol half ester of THPA and then react this half ester instead of the anhydride directly.[8]
Q3: The final product has a yellow discoloration. What is the cause and how can I obtain a colorless product?
A3: Discoloration of the final product can be a result of impurities or decomposition.
-
Overheating: High reaction temperatures can lead to the decomposition of the product, resulting in a yellowed appearance. If the solution turns yellow during the reaction, it is an indication of overheating.[6] Reducing the heat and adding a small amount of solvent like xylene might help prevent further degradation.[6]
-
Impurities in Reactants: The purity of the starting materials is critical. Impurities in the maleic anhydride or butadiene can lead to colored byproducts.
-
Purification: Proper purification of the crude product is essential. Recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether, can help remove colored impurities and yield a white, crystalline product.[5]
Q4: I am having difficulty with the purification of the crude tetrahydrophthalic anhydride. What are the recommended methods for industrial scale?
A4: Purification of tetrahydrophthalic anhydride at an industrial scale often involves crystallization and filtration.
-
Crystallization: After the reaction is complete, the product can be crystallized by cooling the reaction mixture. It is important to pour the solution into a separate vessel for crystallization to avoid the product solidifying in the reaction flask.[5]
-
Solvent Washing: The crystallized product should be washed with a suitable solvent, such as petroleum ether, to remove residual reactants and byproducts.[5]
-
Drying: The final product should be dried to a constant weight in an oven at a temperature that is high enough to remove residual solvents but low enough to avoid melting or decomposition of the product (e.g., 70-80°C).[5]
-
Fractional Distillation: For high-boiling products, purification by fractional distillation under reduced pressure may be necessary to separate the desired product from byproducts.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing tetrahydrophthalic anhydride?
A1: The most common industrial method for producing cis-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[4][10] This reaction is a [4+2] cycloaddition that forms the cyclohexene ring structure of the target molecule.[11]
Q2: What are the key safety precautions to consider during the industrial production of tetrahydrophthalic anhydride?
A2: Safety is a critical aspect of industrial chemical synthesis.
-
Handling of Reactants: Butadiene is a flammable gas, and maleic anhydride is corrosive and a skin and respiratory sensitizer. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Reaction: The Diels-Alder reaction between butadiene and maleic anhydride is exothermic.[5] Proper temperature control and monitoring are crucial to prevent a runaway reaction. The reaction vessel should be equipped with an efficient cooling system.
-
Pressure Considerations: Some industrial processes may be carried out under pressure, which requires the use of an autoclave and adherence to pressure vessel safety standards.[12]
-
Ventilation: The reaction should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[5]
Q3: How does moisture affect the production of tetrahydrophthalic anhydride?
A3: Moisture can have a detrimental effect on the production of tetrahydrophthalic anhydride. Maleic anhydride, one of the key reactants, readily hydrolyzes in the presence of water to form maleic acid.[6] This not only consumes the reactant, leading to a lower yield of the desired anhydride, but the resulting maleic acid can also complicate the purification process.[6] Therefore, it is crucial to use dry reactants and solvents and to protect the reaction mixture from atmospheric moisture.
Q4: Can substituted tetrahydrophthalates be synthesized using a similar method?
A4: Yes, the Diels-Alder reaction is versatile and can be used to synthesize a variety of substituted tetrahydrophthalates. For example, methyltetrahydrophthalic anhydride (MTHPA) can be synthesized from isoprene (a methyl-substituted butadiene) and maleic anhydride.[13] Similarly, using substituted maleic anhydrides can also lead to different derivatives.[9]
Data Presentation
The following tables summarize key quantitative data related to the industrial production of tetrahydrophthalic anhydride.
Table 1: Typical Reaction Parameters for Tetrahydrophthalic Anhydride Synthesis
| Parameter | Value | Reference |
| Reactants | 1,3-Butadiene, Maleic Anhydride | [4][5] |
| Solvent | Benzene or xylene | [5][6] |
| Reaction Temperature | 50 - 75 °C | [5] |
| Reaction Time | 2 - 2.5 hours | [5] |
| Pressure | Atmospheric to ~1.5 kg/cm ² | [5][7] |
| Yield | 93 - 97% | [5] |
Table 2: Physical and Chemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [10] |
| Molecular Weight | 152.15 g/mol | [14] |
| Appearance | White solid (flakes or crystalline powder) | [10][14] |
| Melting Point | 99 - 102 °C | [5] |
| Solubility in Water | 29.4 g/L (reacts) | [14] |
| Density | 1.36 g/cm³ at 20 °C | [14] |
Experimental Protocols
Detailed Methodology for the Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride
This protocol is adapted from a standard laboratory procedure that can be scaled for industrial production.[5]
Materials and Equipment:
-
2-liter three-necked round-bottomed flask
-
Efficient mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Reflux condenser
-
Butadiene gas cylinder with a needle valve
-
Maleic anhydride (2 moles, 196 g)
-
Dry benzene (500 ml)
-
Petroleum ether (35-60°C boiling range)
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with the stirrer, gas inlet tube, thermometer, and reflux condenser.
-
Charging the Reactor: Place 196 g (2 moles) of maleic anhydride and 500 ml of dry benzene into the reaction flask.
-
Initiating the Reaction: Begin stirring the mixture. Heat the flask gently with a hot water bath to raise the temperature of the solution to 50°C.
-
Butadiene Addition: Introduce butadiene gas from the cylinder through the gas inlet tube at a rapid rate (approximately 0.6–0.8 L/min).
-
Temperature Control: Once the reaction temperature reaches 50°C, remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70–75°C within 15–25 minutes. Maintain the temperature in this range.
-
Monitoring the Reaction: The rapid stream of butadiene will be almost completely absorbed for the first 30–40 minutes. After this period, gradually decrease the flow rate of butadiene until the reaction is complete, which is indicated by an equal rate of gas bubbling in and out of the reaction mixture (approximately 2–2.5 hours).
-
Crystallization: Once the reaction is complete, immediately pour the hot solution into a 1-liter beaker to prevent the product from crystallizing in the reaction flask. Cover the beaker and place it in an ice bath (0–5°C) overnight to allow for complete crystallization.
-
Filtration and Washing: Collect the crystallized product on a large Büchner funnel and wash it with 250 ml of cold petroleum ether.
-
Second Crop Recovery: A second crop of crystals can be obtained by adding an additional 250 ml of petroleum ether to the filtrate. Collect this second crop and combine it with the first.
-
Drying: Dry the combined product to a constant weight in an oven at 70–80°C. The expected yield is between 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102°C.
Visualizations
Caption: Experimental workflow for the synthesis of tetrahydrophthalic anhydride.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. mecatroniquesolutions.com [mecatroniquesolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 8. penpoly.com [penpoly.com]
- 9. US2632011A - Tetrahydrophthalic acid compounds - Google Patents [patents.google.com]
- 10. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. US2423234A - Preparation of tetrahydrophthalic anhydrides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [merckmillipore.com]
Removal of impurities from Dimethyl cis-1,2,3,6-tetrahydrophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the removal of impurities from Dimethyl cis-1,2,3,6-tetrahydrophthalate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by esterification with methanol. Potential impurities include:
-
Unreacted Starting Materials: Maleic anhydride and residual methanol.
-
Intermediate: Unreacted cis-1,2,3,6-tetrahydrophthalic anhydride.
-
Isomeric Impurities: Dimethyl trans-1,2,3,6-tetrahydrophthalate, which can form under certain reaction conditions.
-
Hydrolysis Products: cis-1,2,3,6-tetrahydrophthalic acid or its mono-methyl ester, resulting from exposure to moisture.
-
Solvent Residues: Solvents used in the reaction or workup, such as toluene or benzene.
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify isomeric impurities and hydrolysis products. The presence of the trans-isomer can be identified by its distinct set of peaks compared to the cis-isomer.
-
Infrared (IR) Spectroscopy: Can indicate the presence of the anhydride intermediate (characteristic C=O stretching bands around 1780 and 1850 cm⁻¹) or the diacid (broad O-H stretch).
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My purified product still shows the presence of the anhydride intermediate.
-
Question: I've performed a purification, but my analytical data (e.g., IR or NMR) suggests that cis-1,2,3,6-tetrahydrophthalic anhydride is still present. How can I remove it?
-
Answer: The anhydride can be removed by a few methods:
-
Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the anhydride to the corresponding dicarboxylate salt, which will be extracted into the aqueous phase.
-
Complete Esterification: Ensure the esterification reaction has gone to completion. This can be achieved by using a slight excess of methanol and a suitable acid catalyst, and by monitoring the reaction progress using TLC or GC.
-
Vacuum Distillation: The anhydride has a different boiling point than the desired diester, allowing for separation by fractional vacuum distillation.
-
Problem 2: I am having difficulty separating the cis and trans isomers.
-
Question: My product is a mixture of cis and trans isomers of Dimethyl 1,2,3,6-tetrahydrophthalate. How can I separate them?
-
Answer: Separation of diastereomers can be challenging.
-
Fractional Vacuum Distillation: The cis and trans isomers will have slightly different boiling points. Careful fractional distillation under reduced pressure can be effective in separating them.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, fractional recrystallization may be an option. Finding a suitable solvent system where the two isomers have different solubilities is key. This often requires screening various solvents or solvent mixtures.
-
Problem 3: The product appears oily and does not crystallize during recrystallization.
-
Question: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly.
-
Increase Solvent Volume: Add more hot solvent until the oil completely dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small crystal of the pure compound to induce crystallization.
-
Solvent System: You may need to try a different solvent or a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid, then allow it to cool slowly.
-
Data Presentation
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Boiling Point | 141-142 °C at 20 mmHg[1][2] |
| Density | 1.145 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.472[1][2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline for the purification of this compound based on standard laboratory practices for similar esters.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head or a Vigreux column for efficient separation. Ensure all glassware is dry.
-
Crude Product Preparation: Place the crude this compound in a round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually reduce the pressure to the desired level (e.g., 20 mmHg).
-
Slowly heat the flask using a heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask.
-
Increase the temperature to distill the main product. Collect the fraction that distills at a constant temperature (around 141-142 °C at 20 mmHg).[1][2]
-
Leave any high-boiling residue in the distillation flask.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Recrystallization
This is a general protocol, and the choice of solvent may need to be optimized.
-
Solvent Selection: Based on purification of the related anhydride, a solvent system like ethyl acetate/hexane may be effective.[3]
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization:
-
Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask further in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Check the purity of the recrystallized product by measuring its melting point and using analytical techniques like NMR or HPLC.
Visualization
Caption: A flowchart of the general purification workflow for this compound.
References
Catalyst selection for the efficient synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate, a common intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
The synthesis is a classic example of a [4+2] cycloaddition reaction known as the Diels-Alder reaction.[1][2] In this specific case, the conjugated diene, 1,3-butadiene, reacts with the dienophile, dimethyl maleate, to form the cyclic product, this compound. The "cis" stereochemistry of the product is a direct consequence of the cis-geometry of the dimethyl maleate starting material.[3]
Q2: Why is a catalyst often necessary for this reaction?
While the Diels-Alder reaction can proceed thermally, it often requires high temperatures and long reaction times. Lewis acid catalysts are frequently employed to accelerate the reaction rate and improve stereoselectivity, even at lower temperatures.[4] They achieve this by coordinating to the dienophile, making it more electron-deficient and thus more reactive.
Q3: What are some common Lewis acid catalysts used for this type of Diels-Alder reaction?
Several Lewis acids can be used to catalyze Diels-Alder reactions, including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), calcium triflate (Ca(OTf)₂), and zinc chloride (ZnCl₂).[4][5][6] The choice of catalyst can significantly impact the reaction's yield and selectivity.
Q4: How does the stereochemistry of the dienophile affect the product?
The Diels-Alder reaction is stereospecific. This means that the stereochemistry of the dienophile is retained in the product. Since dimethyl maleate is the Z-isomer (cis), the resulting Dimethyl 1,2,3,6-tetrahydrophthalate will have the two methoxycarbonyl groups in a cis configuration.[3] If the E-isomer (dimethyl fumarate) were used, the trans-product would be formed.
Catalyst Selection Guide
The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. Below is a summary of commonly used Lewis acid catalysts and their general performance in Diels-Alder reactions. Please note that the optimal catalyst and conditions should be determined experimentally for this specific reaction.
| Catalyst | General Observations | Potential Advantages | Potential Disadvantages |
| Aluminum chloride (AlCl₃) | A strong Lewis acid that can significantly accelerate the reaction. | High catalytic activity, often leading to increased reaction rates at lower temperatures.[4] | Can be overly reactive, potentially leading to side reactions or polymerization. Moisture sensitive. |
| Ferric chloride (FeCl₃) | A moderately strong Lewis acid. | Generally less expensive than other Lewis acids. Effective in promoting the reaction.[5] | Can sometimes lead to lower yields compared to more active catalysts.[5] |
| Calcium triflate (Ca(OTf)₂) ** | A milder Lewis acid that has shown excellent performance in some Diels-Alder reactions. | Can provide high yields and is less prone to causing side reactions. More tolerant to functional groups.[5] | May be more expensive than simple metal halides. |
| Zinc chloride (ZnCl₂) ** | A common and relatively mild Lewis acid. | Readily available and easy to handle. Can influence the stereochemical outcome.[6] | May require higher catalyst loading or longer reaction times compared to stronger Lewis acids. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid may have decomposed due to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Poor Quality Reagents: Impurities in butadiene or dimethyl maleate can inhibit the reaction. | Use purified reagents. Ensure butadiene is free from inhibitors and dimethyl maleate is of high purity. | |
| Formation of Side Products (e.g., trans-isomer) | Isomerization of Starting Material: The dimethyl maleate may have isomerized to dimethyl fumarate under the reaction conditions. | Use milder reaction conditions (lower temperature) and a less harsh Lewis acid. Confirm the purity of the starting dimethyl maleate before the reaction. |
| Polymerization: Butadiene can polymerize, especially at higher temperatures or in the presence of strong acids. | Use a polymerization inhibitor if necessary. Maintain a controlled reaction temperature. | |
| Difficult Product Purification | Residual Catalyst: The Lewis acid catalyst may not have been completely removed during workup. | Perform an aqueous workup to quench and remove the Lewis acid. Washing with a mild base solution can also help. |
| Oily Product: The product may be an oil, making crystallization difficult. | If crystallization is unsuccessful, consider purification by column chromatography on silica gel. |
Experimental Protocols
Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Dimethyl maleate
-
1,3-Butadiene (condensed and cooled)
-
Lewis Acid Catalyst (e.g., AlCl₃, Ca(OTf)₂)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet for the inert atmosphere, and a dropping funnel or gas dispersion tube.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve dimethyl maleate in anhydrous dichloromethane in the flask.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst portion-wise while stirring.
-
Butadiene Addition: Slowly bubble condensed, cold 1,3-butadiene gas through the solution or add it dropwise via the dropping funnel. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the determined reaction time. Monitor the progress of the reaction by TLC or GC analysis.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution) at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visual Guides
Caption: Experimental workflow for the catalyzed synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
Technical Support Center: High-Purity Dimethyl cis-1,2,3,6-tetrahydrophthalate Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of high-purity Dimethyl cis-1,2,3,6-tetrahydrophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, a Diels-Alder reaction between 1,3-butadiene and maleic anhydride forms the intermediate, cis-1,2,3,6-tetrahydrophthalic anhydride. This anhydride is then esterified with methanol in the presence of an acid catalyst to yield the final product, this compound.
Q2: What are the critical parameters to control for high purity in the final product?
A2: Key parameters include the purity of the starting materials (maleic anhydride and butadiene), exclusion of moisture throughout the process, careful temperature control during the exothermic Diels-Alder reaction, complete removal of the acid catalyst after esterification, and efficient purification of the final product.
Q3: What are the most common impurities found in the final product?
A3: Common impurities can include unreacted cis-1,2,3,6-tetrahydrophthalic anhydride, the half-ester (mono-methyl ester), the dicarboxylic acid formed from hydrolysis of the anhydride, and potential byproducts from side reactions if the temperature is not controlled.
Q4: How can I confirm the purity of my this compound?
A4: Purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point (if the product is a solid at room temperature, though it is typically a liquid) and the absence of impurity peaks in spectroscopic analyses are indicative of high purity. The refractive index is also a useful physical constant to check.
Troubleshooting Guides
Problem 1: Low Yield of cis-1,2,3,6-tetrahydrophthalic anhydride (Diels-Alder Reaction)
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is allowed to proceed for the recommended time (typically 2-2.5 hours).[1] Monitor the reaction progress by observing the dissolution of maleic anhydride. |
| Loss of butadiene | Butadiene is a gas at room temperature. Ensure the reaction vessel is well-sealed and that the gas is bubbled through the solution efficiently. A dry-ice condenser can be used to minimize loss. |
| Suboptimal temperature | The Diels-Alder reaction is exothermic. Maintain the reaction temperature between 50-75°C.[1] Overheating can lead to side reactions or decomposition. |
| Impure reactants | Use freshly sublimed maleic anhydride and high-purity butadiene to avoid side reactions. |
Problem 2: Low Yield of this compound (Esterification)
| Possible Cause | Suggested Solution |
| Incomplete reaction | The esterification is an equilibrium reaction. Use a large excess of methanol to drive the equilibrium towards the product. Ensure the reaction is heated under reflux for a sufficient amount of time (several hours may be necessary). |
| Inactive catalyst | Use a fresh, anhydrous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The presence of water will inhibit the reaction. |
| Loss of product during workup | The product is soluble in many organic solvents. Ensure efficient extraction and minimize the number of transfer steps. Back-extraction of the aqueous layer can help recover dissolved product. |
Problem 3: Product is Impure (Contains anhydride, half-ester, or diacid)
| Possible Cause | Suggested Solution |
| Incomplete esterification | As mentioned above, drive the reaction to completion with excess methanol and sufficient reaction time. Monitor the reaction by TLC or GC to ensure the disappearance of the starting anhydride. |
| Hydrolysis of anhydride | The starting anhydride is sensitive to moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Hydrolysis leads to the formation of the corresponding dicarboxylic acid, which can be difficult to remove. |
| Insufficient catalyst removal | The acid catalyst must be completely neutralized and removed during the workup. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves. |
| Inefficient purification | Fractional distillation under reduced pressure is an effective method for purifying the final product.[3] Alternatively, column chromatography on silica gel can be used. |
Experimental Protocols
Synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Maleic anhydride (196 g, 2.0 mol)
-
Dry benzene (500 mL)
-
1,3-Butadiene (gas)
-
Petroleum ether (for washing)
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser, add the maleic anhydride and dry benzene.
-
Begin stirring and heat the mixture gently with a water bath to about 50°C.
-
Introduce a rapid stream of butadiene gas (0.6–0.8 L/min). The reaction is exothermic and the temperature should rise to 70–75°C. Remove the water bath once the reaction initiates.
-
Continue the rapid stream of butadiene for 30-40 minutes, then reduce the flow rate and continue the reaction for a total of 2-2.5 hours.
-
Pour the hot solution into a beaker and allow it to cool. Then, place the beaker in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with cold petroleum ether.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
-
Dry the combined product in an oven at 70-80°C. The expected yield is 93–97%.
Synthesis of this compound
Materials:
-
cis-1,2,3,6-tetrahydrophthalic anhydride (152.15 g, 1.0 mol)
-
Anhydrous methanol (500 mL, excess)
-
Concentrated sulfuric acid (2-3 mL)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve the cis-1,2,3,6-tetrahydrophthalate in anhydrous methanol.
-
Carefully add the concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. The reaction can be monitored by TLC or GC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO2 evolution is observed), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure (boiling point: 141-142 °C at 20 mmHg) to obtain the high-purity this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride
| Parameter | Value | Reference |
| Reactants | Maleic anhydride, 1,3-Butadiene | [1] |
| Solvent | Dry Benzene | [1] |
| Temperature | 50-75 °C | [1] |
| Reaction Time | 2 - 2.5 hours | [1] |
| Yield | 93 - 97% | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 141-142 °C / 20 mmHg | |
| Density | 1.145 g/mL at 25 °C | |
| Refractive Index | n20/D 1.472 |
Visualizations
References
Preventing isomerization during the synthesis of cis-tetrahydrophthalates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-tetrahydrophthalates. Our focus is on preventing the unwanted isomerization of the desired cis-isomer to the trans-isomer during synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cis-tetrahydrophthalates, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of cis-isomer and presence of trans-isomer. | High reaction temperature: The Diels-Alder reaction is reversible at elevated temperatures, favoring the thermodynamically more stable trans (exo) isomer over the kinetically favored cis (endo) product.[1][2][3] | Maintain a reaction temperature below 80°C. The reaction between butadiene and maleic anhydride is exothermic, so careful temperature control is crucial.[4] |
| Prolonged reaction time at elevated temperatures: Even at moderately elevated temperatures, extended reaction times can allow for equilibration to the more stable trans-isomer.[3] | Monitor the reaction progress and stop the reaction once the starting materials are consumed. For the reaction of butadiene and maleic anhydride, a reaction time of 2-2.5 hours is typically sufficient.[4] | |
| Isomerization during workup. | Acidic or basic conditions: Exposure to strong acids or bases during the workup can potentially catalyze the epimerization of the cis-isomer to the trans-isomer. | Ensure that any aqueous washes are neutral. If an acidic or basic extraction is necessary, perform it quickly at low temperatures and neutralize the product solution immediately afterward. |
| Hydrolysis of the anhydride: The presence of water, especially under heated or acidic/basic conditions, can lead to hydrolysis of the anhydride to the corresponding dicarboxylic acid, which may be more susceptible to isomerization.[5][6] | Use dry solvents and reagents. During workup, minimize contact with water and dry the organic extracts thoroughly before solvent removal. | |
| Difficulty in purifying the cis-isomer. | Co-crystallization of isomers: If a significant amount of the trans-isomer is present, it may co-crystallize with the cis-isomer, making purification by simple recrystallization difficult. | Perform a fractional recrystallization. Alternatively, consider using a different solvent system. For cis-1,2,3,6-tetrahydrophthalic anhydride, recrystallization from ligroin or ether has been reported to yield a pure product.[4] |
| Similar chromatographic behavior: The cis and trans isomers may have similar retention times on standard chromatography columns, leading to poor separation. | Utilize a high-performance liquid chromatography (HPLC) method with a column that offers good shape selectivity, such as a cholesterol-based column.[7] Alternatively, gas chromatography-mass spectrometry (GC-MS) with a suitable column can be used for analysis and separation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cis- to trans-isomerization during the synthesis of tetrahydrophthalates?
A1: The primary cause of isomerization is elevated temperature. The Diels-Alder reaction, which is commonly used to synthesize these compounds, is reversible. While the cis-isomer (endo product) is formed faster at lower temperatures (kinetic control), higher temperatures provide enough energy to overcome the activation barrier for the reverse reaction (retro-Diels-Alder). This allows for an equilibrium to be established, which favors the formation of the more thermodynamically stable trans-isomer (exo product).[1][2][3]
Q2: How can I confirm the stereochemistry of my product and quantify the cis/trans ratio?
A2: The most common methods for determining the stereochemistry and quantifying the isomer ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques.
-
¹H NMR Spectroscopy: The cis and trans isomers will have distinct chemical shifts and coupling constants for the protons on the cyclohexene ring. For cis-1,2,3,6-tetrahydrophthalic anhydride, the olefinic protons typically appear around 5.95 ppm, and the protons adjacent to the anhydride carbonyls appear around 3.52 ppm in DMSO-d₆.[9] Comparing the integration of the characteristic peaks for each isomer allows for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase. The mass spectrometer can then be used to confirm the identity of each isomer, although their fragmentation patterns are often very similar.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with columns that provide shape selectivity, can be a powerful tool for separating and quantifying cis and trans isomers.[1][7]
Q3: Can Lewis acids be used to improve the stereoselectivity of the Diels-Alder reaction for cis-tetrahydrophthalate synthesis?
A3: Yes, Lewis acids can be used to catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced stereoselectivity. However, the choice of Lewis acid is critical. While some Lewis acids may favor the formation of the cis (endo) adduct, others might influence the equilibrium towards the trans (exo) product, especially at higher temperatures. A screening of different Lewis acids may be necessary to find the optimal catalyst for maximizing the yield of the desired cis-isomer.
Q4: What is the best way to purify cis-1,2,3,6-tetrahydrophthalic anhydride to remove the trans-isomer?
A4: Recrystallization is a common and effective method for purifying cis-1,2,3,6-tetrahydrophthalic anhydride. A detailed protocol involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization of the desired cis-isomer. Washing the collected crystals with a cold, non-polar solvent helps to remove residual impurities.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride with Minimized Isomerization [4]
This protocol is adapted from Organic Syntheses and is designed to favor the formation of the cis-isomer.
Materials:
-
Maleic anhydride (196 g, 2 moles)
-
Dry benzene (500 mL)
-
Butadiene
-
Petroleum ether (35-60°C boiling range)
Procedure:
-
In a ventilated hood, assemble a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Add maleic anhydride and dry benzene to the flask.
-
Begin stirring and gently heat the mixture with a hot water bath.
-
Introduce butadiene gas at a rapid rate (0.6–0.8 L per minute).
-
Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath.
-
The exothermic reaction will cause the temperature to rise to 70–75°C over 15–25 minutes. Maintain careful temperature control to prevent overheating.
-
Continue the rapid stream of butadiene for 30-40 minutes, after which the rate should be decreased. The reaction is complete when the rate of bubbling in the inlet and outlet bubblers is equal (approximately 2-2.5 hours total reaction time).
-
Immediately pour the hot solution into a 1-L beaker to prevent crystallization in the reaction flask.
-
Cover the beaker and allow the mixture to stand at 0–5°C overnight.
-
Collect the crystalline product by vacuum filtration on a large Büchner funnel and wash with 250 mL of cold petroleum ether.
-
A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.
-
Combine the crops and dry to a constant weight in an oven at 70–80°C.
Expected Yield: 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102°C. Recrystallization from ligroin or ether can raise the melting point to 103–104°C.[4]
Visualizations
Caption: Reaction pathway for the formation of cis- and trans-tetrahydrophthalates.
Caption: Troubleshooting workflow for preventing isomerization.
References
- 1. Separation of cis-1,2,3,6-Tetrahydrophthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]
- 10. Lab Chapter 7.3.2 [people.whitman.edu]
Handling and storage guidelines for Dimethyl cis-1,2,3,6-tetrahydrophthalate to avoid degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for handling and storing Dimethyl cis-1,2,3,6-tetrahydrophthalate to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound that I should be aware of during my experiments?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical structure (an alicyclic diester), the primary degradation pathways are likely to be:
-
Hydrolysis: The ester functional groups are susceptible to hydrolysis, especially in the presence of acids or bases, which would yield cis-1,2,3,6-tetrahydrophthalic acid and methanol. The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymatic activity.
-
Thermal Degradation: At elevated temperatures, diesters can undergo decomposition. For aliphatic diesters, thermal stability generally increases with a greater separation between the ester groups.[1][4]
-
Oxidation: The double bond in the cyclohexene ring is a potential site for oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of phthalate esters, often through radical-mediated pathways.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: You can assess the purity of your sample and check for degradation products using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A comparison of the chromatogram of your sample with that of a new, pure standard will reveal the presence of any degradation products. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound. | 1. Verify the purity of the starting material using GC-MS or HPLC (see Experimental Protocols). 2. Ensure that the compound has been stored correctly. 3. Review experimental conditions to eliminate exposure to high temperatures, strong acids/bases, or prolonged exposure to light. |
| Change in physical appearance (e.g., color, viscosity) | Potential oxidation or polymerization of the compound. | 1. Discontinue use of the suspect batch. 2. Obtain a fresh, unopened sample for your experiments. 3. Store the new sample under an inert atmosphere to prevent oxidation. |
| Presence of additional peaks in GC-MS or HPLC analysis | The sample has degraded. | 1. Identify the degradation products by analyzing the mass spectra (for GC-MS) or by using reference standards if available. 2. Review the handling and storage procedures to identify the cause of degradation. 3. Purify the sample by distillation or chromatography if feasible, or use a new batch. |
Data Presentation
Table 1: Summary of Stability Information for Alicyclic Diesters (as analogs for this compound)
| Parameter | Condition | Expected Outcome for this compound | General Recommendations |
| Thermal Stability | Elevated Temperatures | Decomposition is likely to occur at higher temperatures. The stability is influenced by the proximity of the ester groups.[1][4] | Avoid prolonged exposure to high temperatures. Use the lowest effective temperature in reactions. |
| Hydrolytic Stability | Acidic or Basic pH | Susceptible to hydrolysis, leading to the formation of the corresponding dicarboxylic acid and methanol. | Maintain neutral pH where possible. Use anhydrous solvents when the reaction chemistry allows. |
| Oxidative Stability | Exposure to Air/Light | The double bond in the ring is a potential site for oxidation. | Store under an inert atmosphere (e.g., nitrogen, argon) and protect from light. |
| Photostability | UV Light Exposure | Degradation can be initiated by UV radiation. | Store in amber vials or protect from direct light. |
Note: The data presented is based on general principles for alicyclic diesters and related phthalate esters due to the limited availability of specific stability data for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound. Optimization may be required for your specific instrument and application.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
- If analyzing for degradation products, the sample can be directly diluted.
2. GC-MS Conditions (Suggested Starting Point):
- Column: A 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (split or splitless, depending on concentration)
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp to 280°C at 15°C/min.
- Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- The purity of this compound can be determined by the relative peak area.
- Degradation products will appear as additional peaks in the chromatogram. The mass spectra of these peaks can be used for tentative identification.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][7]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).
- Thermal Degradation: Place the solid compound or a solution in an oven at a high temperature (e.g., 80°C or higher) for a specified period.
- Photodegradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
3. Sample Analysis:
- At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for GC-MS or HPLC analysis.
- Analyze the stressed samples along with an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. This compound 99 4841-84-3 [sigmaaldrich.com]
- 4. Influence of structure on chemical and thermal stability of aliphatic diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Overcoming Solubility Challenges with Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides practical solutions and troubleshooting advice for overcoming poor solubility issues encountered when using Dimethyl cis-1,2,3,6-tetrahydrophthalate in chemical reactions. The following sections offer a structured approach to diagnosing and solving common solubility-related problems to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is slow or incomplete. How do I know if poor solubility is the cause?
A1: Sluggish or incomplete reactions are classic symptoms of solubility issues, where the concentration of the dissolved reactant is too low for an efficient reaction rate.[1] Observe the reaction mixture closely. If you see suspended solid particles of a reactant or if the mixture is cloudy/heterogeneous when it should be a homogeneous solution, poor solubility is the likely culprit. Even if the starting material appears to dissolve, it might not be at a sufficient concentration for the reaction to proceed effectively.
Q2: What is the first step I should take to improve the solubility of my reactants?
A2: The most straightforward approach is a systematic solvent screening.[1] The principle of "like dissolves like" is a fundamental starting point. Since this compound is an ester, its polarity should be considered when selecting a solvent. If one of your other reactants has a significantly different polarity, finding a single solvent that can dissolve both can be challenging. Other initial steps include adjusting the temperature, as solubility often increases with heat (ensure your reactants are thermally stable), and reducing the particle size of any solid reactants to increase surface area and dissolution rate.[1]
Q3: I've tried several individual solvents without success. What is the next logical step?
A3: Using a co-solvent system is the next recommended step. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[1][2] By carefully adjusting the ratio of the two solvents, you can fine-tune the polarity of the reaction medium to dissolve all components. For example, adding solvents like DMSO or DMF to an aqueous buffer can help solubilize organic compounds.[3]
Q4: My reaction involves an ionic, water-soluble nucleophile and the organic-soluble this compound. How can I facilitate a reaction between them?
A4: This is an ideal scenario for employing Phase-Transfer Catalysis (PTC). PTC facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can occur.[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt, forms an ion pair with the nucleophile, allowing it to move into the organic phase and react with the ester.[4][6][7] This technique avoids the need for expensive, high-boiling-point aprotic polar solvents.[7]
Q5: The product of my reaction seems to be precipitating out of the solution as it forms. What can I do to prevent this?
A5: Product precipitation indicates that its solubility is low in the chosen reaction solvent. You can address this by:
-
Maintaining a higher reaction temperature , provided the product is stable.[1]
-
Switching to a different solvent or co-solvent system in which the product has higher solubility.
-
If the reaction must be run under specific conditions, consider if the product can be derivatized in situ to a more soluble form for subsequent steps.
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Recommended Solution(s) |
| Heterogeneous Mixture | One or more reactants are not dissolving in the chosen solvent. | 1. Solvent Screening: Test solubility in a range of solvents with varying polarities (see Solvent Properties table below). 2. Temperature Adjustment: Gently heat the mixture while stirring.[1] 3. Use a Co-solvent: Gradually add a miscible co-solvent (e.g., THF, Dioxane, DMSO) to improve solubilization.[1] |
| Immiscible Liquid Reactants | Reactants have significantly different polarities, forming two separate layers. | 1. Phase-Transfer Catalysis (PTC): Employ a PTC agent (e.g., TBAB, Aliquat 336) to facilitate reaction at the interface.[4][5] 2. Find a Mutual Solvent: Screen for a single solvent in which both reactants are miscible. |
| Reaction Stalls or is Sluggish | Low concentration of a dissolved reactant due to poor solubility limits the reaction rate. | 1. Increase Solvent Volume: This is the simplest solution if practical. 2. Enhance Solubility: Use a co-solvent system or increase the temperature.[1] 3. Solvent-Free Conditions: If reactants are liquids or have low melting points, consider running the reaction neat.[8][9] |
| Product "Crashes Out" | The product has lower solubility in the reaction solvent than the starting materials. | 1. Change Solvent: Select a solvent where the product is known to be more soluble. 2. Increase Temperature: Maintain a higher reaction temperature throughout the process.[1] 3. Dilution: Add more solvent as the reaction progresses to keep the product in solution. |
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4841-84-3 | [10] |
| Molecular Formula | C₁₀H₁₄O₄ | [10] |
| Molecular Weight | 198.22 g/mol | [10] |
| Appearance | Liquid | |
| Density | 1.145 g/mL at 25 °C | [11] |
| Boiling Point | 141-142 °C at 20 mmHg | [11] |
| Refractive Index | n20/D 1.472 | [11] |
Table 2: Properties of Common Organic Solvents for Screening
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity |
| n-Hexane | C₆H₁₄ | 69 | 1.88 | Non-polar |
| Toluene | C₇H₈ | 111 | 2.38 | Non-polar |
| Diethyl Ether | C₄H₁₀O | 35 | 4.34 | Non-polar |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.52 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.02 | Polar Aprotic |
| Acetone | C₃H₆O | 56 | 20.7 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.2 | Polar Aprotic |
| Ethanol | C₂H₆O | 78 | 24.6 | Polar Protic |
| Methanol | CH₄O | 65 | 32.6 | Polar Protic |
| (Data sourced from publicly available chemical data tables)[12] |
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the poorly soluble reactant into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 2, covering a range of polarities.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Visually assess if the compound has dissolved to form a clear solution.
-
Heating: For vials where the compound did not dissolve, warm them gently (e.g., to 40-50°C) in a water bath or on a hot plate with stirring. Be cautious of the solvent's boiling point and the compound's thermal stability.
-
Sonication: If heating is ineffective or undesirable, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[1]
-
Selection: Identify the solvent(s) that provide complete dissolution at the lowest practical temperature.
Protocol 2: Developing a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve the poorly soluble starting material in a small amount of the primary solvent in the reaction vessel.
-
Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., DMSO, DMF, THF) dropwise.[1]
-
Observation: Continue adding the co-solvent until the solid is fully dissolved, creating a homogeneous solution.
-
Optimization: Note the approximate ratio of solvents required. Aim to use the minimum amount of co-solvent necessary, as it can affect reaction kinetics and product purification. For example, a final concentration of 1-5% of a strong organic solvent like DMSO is often sufficient.
Protocol 3: Implementing Phase-Transfer Catalysis (PTC)
-
Reactant Setup: In a reaction flask, combine the organic-soluble reactant (e.g., this compound) with a suitable, water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Addition: Separately, dissolve the water-soluble ionic reactant (e.g., a sodium salt) in water or a buffered aqueous solution. Add this aqueous solution to the reaction flask.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or methyltricaprylammonium chloride (Aliquat 336).
-
Reaction: Stir the biphasic mixture vigorously to create a large surface area between the two phases. Heating may be required to accelerate the reaction. The catalyst will shuttle the aqueous reactant into the organic phase to react.
-
Monitoring: Monitor the reaction progress by sampling the organic layer and analyzing it via techniques like TLC, GC, or LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. reddit.com [reddit.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. biomedres.us [biomedres.us]
- 7. iajpr.com [iajpr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. This compound | 4841-84-3 [chemicalbook.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Purity Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate, contrasting it with other analytical techniques and providing detailed experimental protocols.
This compound is synthesized via a two-step process: a Diels-Alder reaction between butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by a Fischer esterification with methanol.[1] Potential impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation products. Quantitative NMR (qNMR) offers a powerful, direct method for assessing the purity of this compound without the need for specific reference standards for each impurity.
Comparative Purity Analysis: qNMR vs. GC-MS
Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods for assessing the purity of volatile and semi-volatile organic compounds like this compound. Each technique offers distinct advantages and disadvantages.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Quantitation | Absolute quantification using an internal standard of known purity.[2][3] | Relative quantification based on peak area; requires calibration with a reference standard for absolute quantification. |
| Impurity Identification | Provides structural information for unknown impurities. | Provides mass spectral data for identification, often requiring library matching. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent. | May require derivatization for polar analytes, followed by dissolution in a volatile solvent.[4] |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample for data acquisition. | Longer analysis times due to chromatographic separation, typically 20-40 minutes per sample. |
| Sensitivity | Generally lower than GC-MS. | High sensitivity, capable of detecting trace-level impurities.[4] |
| Solvent Consumption | Low, typically less than 1 mL of deuterated solvent per sample. | Higher, due to the continuous flow of carrier gas and solvent for sample introduction. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
This protocol outlines the determination of the purity of this compound using an internal standard.
1. Materials:
-
This compound (analyte)
-
Maleic anhydride (internal standard, certified reference material)
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Analytical balance (5-figure)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic anhydride (internal standard) into the same vial. The goal is to have a molar ratio between the analyte and the internal standard that is close to 1:1.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and a homogenous solution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse.
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest for both the analyte and the internal standard. A conservative value of 30 seconds is recommended if T₁ is not predetermined.
-
Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the two equivalent methoxy groups (~3.7 ppm) is ideal. For maleic anhydride, the singlet from the two equivalent olefinic protons (~7.0 ppm) should be used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general method for identifying potential impurities in this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Further dilute to 100 µg/mL for analysis.
2. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for Purity Analysis of this compound
| Compound | Signal (Protons) | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| This compound | -OCH₃ (6H) | ~3.7 | s | 6.00 |
| =CH- (2H) | ~5.7 | m | 2.01 | |
| -CH-CO- (2H) | ~3.2 | m | 2.02 | |
| -CH₂- (4H) | ~2.5 | m | 4.03 | |
| Maleic Anhydride (Internal Standard) | =CH- (2H) | ~7.0 | s | 2.00 |
| Potential Impurities | ||||
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | =CH- (2H) | ~6.0 | m | - |
| Methanol | -CH₃ (3H) | ~3.5 | s | - |
Table 2: Illustrative Purity Comparison Data
| Batch Number | Purity by qNMR (%) | Purity by GC-MS (%) |
| A | 99.2 ± 0.2 | 99.1 |
| B | 98.5 ± 0.3 | 98.6 |
| C | 99.5 ± 0.1 | 99.4 |
Visualization of Experimental Workflow
References
A Comparative Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate and its trans Isomer for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cis and trans isomers of dimethyl 1,2,3,6-tetrahydrophthalate, molecules of interest in synthetic chemistry and potential building blocks in drug discovery. The comparison focuses on their synthesis, physical properties, and spectroscopic characterization, supported by experimental data and protocols.
Synthesis and Stereochemistry
The most common synthesis of dimethyl cis-1,2,3,6-tetrahydrophthalate is through the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. This reaction involves the [4+2] cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (dimethyl maleate for the cis isomer or dimethyl fumarate for the trans isomer). The stereochemistry of the dienophile is retained in the product, allowing for the specific synthesis of either the cis or trans isomer.
The cis isomer is formed from dimethyl maleate, where the two methoxycarbonyl groups are on the same side of the double bond, resulting in a product where these groups are also on the same side of the cyclohexene ring. Conversely, the trans isomer is synthesized from dimethyl fumarate, where the methoxycarbonyl groups are on opposite sides, leading to a trans configuration in the final product.
Physical and Spectroscopic Properties
Table 1: Comparison of Physical and Spectroscopic Properties
| Property | This compound | Dimethyl trans-1,2,3,6-tetrahydrophthalate |
| Molecular Formula | C₁₀H₁₄O₄ | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol | 198.22 g/mol |
| Boiling Point | 141-142 °C at 20 mmHg[1] | Data not readily available |
| Density | 1.145 g/mL at 25 °C[1] | Data not readily available |
| Refractive Index | n20/D 1.472[1] | Data not readily available |
| Appearance | Liquid | Data not readily available |
| ¹H NMR | Expected to show specific coupling constants characteristic of the cis-conformation. | Expected to show different coupling constants due to the trans-conformation. |
| ¹³C NMR | Expected to have a unique set of chemical shifts. | Expected to have a different set of chemical shifts compared to the cis isomer. |
Note: The trans isomer's physical properties are not as well-documented in publicly available literature.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the cis and trans isomers. These should be adapted and optimized based on specific laboratory conditions and safety assessments.
3.1 Synthesis of this compound
This procedure is adapted from the well-established Diels-Alder reaction of 1,3-butadiene with a suitable dienophile.[2]
-
Reactants: 1,3-Butadiene (can be generated in situ from sulfolene), Dimethyl maleate.
-
Solvent: A high-boiling, inert solvent such as xylene or toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl maleate in the chosen solvent.
-
Add a source of 1,3-butadiene. If using sulfolene, add it to the flask and heat the mixture to a temperature sufficient to induce the retro-cheletropic extrusion of sulfur dioxide and generate 1,3-butadiene in situ (typically >110 °C).[3]
-
If using gaseous 1,3-butadiene, bubble it through the solution of dimethyl maleate.[4]
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
-
3.2 Synthesis of Dimethyl trans-1,2,3,6-tetrahydrophthalate
The protocol is analogous to the cis-isomer synthesis, with the key difference being the use of dimethyl fumarate as the dienophile.[5][6]
-
Reactants: 1,3-Butadiene, Dimethyl fumarate.
-
Solvent: A high-boiling, inert solvent like xylene or toluene.
-
Procedure:
-
Follow the same setup as for the cis-isomer synthesis.
-
Dissolve dimethyl fumarate in the solvent.
-
Introduce 1,3-butadiene (either from sulfolene or as a gas).
-
Reflux the mixture and monitor the reaction's progress.
-
Upon completion, cool the reaction, remove the solvent, and purify the product by vacuum distillation.
-
Spectroscopic Characterization Workflow
A standard workflow for the characterization of the synthesized isomers would involve the following steps:
-
Sample Preparation: Prepare a dilute solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
NMR Spectroscopy:
-
Acquire ¹H NMR spectra for both isomers. Pay close attention to the chemical shifts and coupling constants of the protons on the cyclohexene ring, as these will be indicative of their relative stereochemistry.
-
Acquire ¹³C NMR spectra to identify the number of unique carbon environments and their chemical shifts.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the samples into a GC-MS system to determine the purity of each isomer and to obtain their mass spectra. The mass spectra should confirm the molecular weight of the compounds.
-
-
Data Analysis and Comparison:
-
Compare the obtained spectra of the cis and trans isomers. Highlight the differences in chemical shifts and coupling patterns in the NMR spectra, which arise from the different spatial arrangements of the methoxycarbonyl groups.
-
Relevance in Drug Development
While specific biological activities for these particular molecules are not widely reported, the tetrahydrophthalate scaffold is a versatile starting material in organic synthesis. The ability to control the stereochemistry of the two ester groups is crucial for the synthesis of more complex molecules with specific three-dimensional structures, a key aspect in the design of pharmacologically active compounds. The distinct spatial arrangement of functional groups in the cis and trans isomers can lead to different binding affinities for biological targets and, consequently, different biological activities. These molecules could serve as chiral building blocks for the synthesis of novel drug candidates.
References
- 1. This compound | 4841-84-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solved 1.)(2 pts) The Diels-Alder cycloaddition is | Chegg.com [chegg.com]
- 6. Solved 1) The Diels-Alder cycloaddition is stereospecific; | Chegg.com [chegg.com]
Characterization of Dimethyl cis-1,2,3,6-tetrahydrophthalate using FT-IR and Raman spectroscopy
A comprehensive guide to the spectroscopic characterization of dimethyl cis-1,2,3,6-tetrahydrophthalate utilizing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document provides a comparative analysis of the two techniques, detailing expected vibrational modes, experimental protocols, and a generalized workflow for the characterization of this unsaturated diester.
Comparative Spectroscopic Analysis: FT-IR vs. Raman
FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule like this compound, which possesses both polar (carbonyl) and non-polar (carbon-carbon double bond) functional groups, both techniques yield valuable structural information.
In general, polar functional groups with strong dipole moment changes during vibration, such as the carbonyl (C=O) group in the ester moieties, exhibit strong absorption bands in FT-IR spectra. Conversely, non-polar functional groups with significant changes in polarizability, such as the carbon-carbon double bond (C=C) in the cyclohexene ring, typically produce strong signals in Raman spectra.
Predicted Vibrational Frequencies and Assignments
| Functional Group | Vibrational Mode | Expected FT-IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) | Notes |
| C=O (Ester) | Stretching | 1730 - 1750 (Strong) | 1725 - 1745 (Moderate) | The strong C=O stretch is a prominent feature in the FT-IR spectrum of esters.[1] |
| C=C (Cyclohexene) | Stretching | 1640 - 1680 (Weak to Medium) | 1640 - 1680 (Strong) | This vibration is typically strong in the Raman spectrum due to the change in polarizability of the double bond.[2][3] |
| C-H (sp²) | Stretching | 3000 - 3100 (Medium) | 3000 - 3100 (Medium) | Associated with the hydrogens on the carbon-carbon double bond. |
| C-H (sp³) | Stretching | 2850 - 3000 (Medium to Strong) | 2850 - 3000 (Strong) | Arises from the methyl and cyclohexene aliphatic C-H bonds. |
| C-O (Ester) | Asymmetric Stretching | 1150 - 1300 (Strong) | 1150 - 1300 (Weak) | This region often contains multiple overlapping bands. |
| =C-H (Cyclohexene) | Out-of-plane Bending | 675 - 1000 (Medium) | Weak | The position can be indicative of the cis-substitution pattern. |
Note: The predicted intensities are relative and can be influenced by the specific molecular environment and instrumental parameters.
Experimental Protocols
Detailed methodologies for acquiring high-quality FT-IR and Raman spectra of a liquid sample like this compound are provided below.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for liquid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.[4]
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]
-
Data Processing: The acquired spectrum will be an absorbance spectrum. Perform baseline correction and peak picking as needed.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[6]
Raman Spectroscopy
Raman spectroscopy of liquid samples is also straightforward and can often be performed with the sample in a glass vial.
-
Sample Preparation: Place a small amount of this compound into a glass vial or a quartz cuvette.[7] Using a Raman-compatible substrate like a calcium fluoride (CaF₂) slide can also be effective, especially if the sample is allowed to dry to concentrate it.[8]
-
Instrument Setup: Place the sample in the spectrometer's sample holder. Focus the laser onto the liquid sample. Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample fluorescence and degradation.
-
Spectrum Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹). Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Data Processing: The raw spectrum may contain background fluorescence. Perform a baseline correction to remove this background. The resulting spectrum will show the Raman shift (in cm⁻¹) versus intensity.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound using both FT-IR and Raman spectroscopy.
Caption: Workflow for the characterization of a liquid sample using FT-IR and Raman spectroscopy.
Comparison with Alternative Techniques
While FT-IR and Raman spectroscopy are powerful tools for the structural elucidation of this compound, other analytical techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): MS would determine the molecular weight of the compound and, through fragmentation analysis, provide further structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be useful for separating the compound from a mixture and providing both its retention time for identification and its mass spectrum for structural confirmation.
References
Navigating the Analytical Landscape for Dimethyl cis-1,2,3,6-tetrahydrophthalate in Environmental Samples: A Comparative Guide
Physicochemical Properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value |
| CAS Number | 4841-84-3[1] |
| Molecular Formula | C₁₀H₁₄O₄[2] |
| Molecular Weight | 198.22 g/mol [1][2] |
| Physical Form | Liquid[1] |
| Boiling Point | 141-142 °C at 20 mmHg[1][3] |
| Density | 1.145 g/mL at 25 °C[1][3] |
Comparative Analysis of Analytical Methods
The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[4][5][6] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and laboratory resources.
Below is a summary of typical performance data for the analysis of common phthalates in environmental samples using these techniques. This data serves as a benchmark for the development and validation of a method for this compound.
| Analytical Method | Common Phthalates Analyzed | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) |
| GC-MS | DBP, DEHP, DMP, DEP | 0.015 - 0.103 mg/kg[7] | - | 70 - 117%[4] | < 15% |
| HPLC-UV | DBP, DEP, BBP, DEHP | 0.71 - 1.94 µg/L | - | - | - |
| LC-MS/MS | DBP, DEHP | - | - | - | |
| UPLC-MS/MS | DBP, DEHP | - | - | - | - |
Data presented is a compilation from various studies on different phthalates and matrices and should be considered indicative.
Experimental Protocols: A Roadmap to Method Development
Given the absence of a standardized method for this compound, a generic yet detailed protocol based on common practices for other phthalates is provided below. This protocol, focusing on Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), can be optimized and validated for the target analyte.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and pre-concentration of phthalates from aqueous samples.
-
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Glass fiber filters (1 µm)
-
Nitrogen gas evaporator
-
Glassware (pre-cleaned by rinsing with acetone and hexane to avoid phthalate contamination)[8]
-
-
Procedure:
-
Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a glass fiber filter to remove suspended solids.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not run dry.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained analytes by passing 5-10 mL of dichloromethane through the cartridge.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities for a wide range of volatile and semi-volatile organic compounds, including phthalates.[9]
-
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
-
Helium carrier gas
-
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would need to be determined from its mass spectrum.
-
Method Validation
Once the analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[11][12] Key validation parameters, as recommended by the U.S. Environmental Protection Agency (EPA), include:[11][12]
-
Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response.
-
Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
-
Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Workflow and Method Comparison
To aid in understanding the analytical process and the relationship between different techniques, the following diagrams are provided.
Caption: General workflow for the analysis of phthalates in environmental samples.
Caption: Comparison of GC-MS and HPLC for phthalate analysis.
References
- 1. 顺-1,2,3,6-四氢邻苯二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 4841-84-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying the Ubiquitous Phthalate Esters in the Environment Using HPLC, Photodiode Array Detection, and environment using HPLC, photodiode array detection, and confirmation by GC-MS [ebrary.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Comparative study of the plasticizing effects of different phthalate esters
A Comparative Analysis of the Plasticizing Efficacy of Phthalate Esters
The selection of an appropriate plasticizer is paramount in determining the final properties and performance of polyvinyl chloride (PVC) products. Phthalate esters have long been the plasticizers of choice due to their cost-effectiveness and versatile performance characteristics. This guide provides a comparative study of the plasticizing effects of different phthalate esters, supported by experimental data on their mechanical, thermal, and migration properties. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Phthalate Esters
The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to enhance flexibility (mechanical properties), its behavior under temperature variations (thermal properties), and its tendency to leach out of the polymer matrix (migration).
Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of PVC. This is quantified by measuring properties such as tensile strength, elongation at break, and Young's modulus. Generally, the addition of a plasticizer leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[1] The plasticizing efficiency can be observed in how much a particular plasticizer alters these properties.
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Hardness (Shore A) |
| DOP (Dioctyl Phthalate) | Varies with concentration | Varies with concentration | - | - |
| DEHP (Di(2-ethylhexyl) Phthalate) | Decreases with increasing concentration[1] | Varies with concentration | Decreases with increasing concentration[1] | - |
| DINP (Diisononyl Phthalate) | - | - | - | - |
| Plasthall® PR-A200 (Alternative) | - | Highest | Lowest | Lowest |
| Hexamoll® DINCH® (Alternative) | - | Second best low-temp performance | - | - |
| Isosorbide Heptylate (SDH) | Increases with alkyl chain length[2] | Decreases with alkyl chain length[2] | Increases with alkyl chain length[2] | - |
Note: Specific values are dependent on the concentration of the plasticizer and the specific formulation of the PVC blend. The table indicates general trends observed in comparative studies.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters for PVC applications, especially those requiring performance at varying temperatures. Plasticizers lower the Tg of PVC, transitioning it from a rigid to a flexible state.[3] The thermal degradation of the plasticized PVC is also a key consideration for processing and long-term stability.
| Plasticizer | Glass Transition Temperature (Tg) | Thermal Degradation (TGA) |
| DOP (Dioctyl Phthalate) | Lower than unplasticized PVC | - |
| DEHP (Di(2-ethylhexyl) Phthalate) | Decreases with increasing concentration | Two-step degradation for PVC/PMMA blends[1] |
| Dibutyl Sebacate (DBS) | 250-300 K[4] | - |
| Diheptyl Succinate (DHS) | 250-300 K | - |
| PVC-D2EHSu (Alternative) | 65.36 - 71.90 °C[5] | First stage max degradation at 287.06 °C[5] |
| PVC-D2EHAz (Alternative) | 65.36 - 71.90 °C[5] | First stage max degradation at 290.83 °C[5] |
| PVC-D2EHSe (Alternative) | 65.36 - 71.90 °C[5] | First stage max degradation at 281.68 °C[5] |
Migration Properties
The migration of plasticizers from the PVC matrix is a significant concern, particularly in applications such as medical devices, food packaging, and toys, due to potential health risks.[6][7] Migration rates are influenced by factors such as the molecular weight of the plasticizer, its solubility, and the surrounding environment.[8] Generally, phthalates with lower molecular weight and higher water solubility exhibit higher migration rates.[8]
| Plasticizer | Migration Rate (µg/cm²/min) in Saliva | Migration Rate (ng/cm²/min) in Sweat | Key Influencing Factors |
| DBP (Dibutyl Phthalate) | > 0.33[9] | > 3.23[9] | Lower molecular weight, higher solubility[8] |
| DiBP (Diisobutyl Phthalate) | > 0.33[9] | > 3.23[9] | Lower molecular weight, higher solubility[8] |
| DEHP (Di(2-ethylhexyl) Phthalate) | Migration rates close to DINP[8] | - | Low water solubility[8] |
| DINP (Diisononyl Phthalate) | - | - | Low water solubility[8] |
| DiNA (Alternative) | > 0.33[9] | > 3.23[9] | - |
| DnOP (Di-n-octyl Phthalate) | Minimal release[9] | Minimal release[9] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance.
Migration Testing
A common method to quantify plasticizer migration involves immersing PVC samples in a simulant fluid (e.g., artificial saliva, sweat, or ethanol) under controlled conditions.
-
Sample Preparation: PVC sheets with a known concentration of the plasticizer are prepared, often by a two-roll mill and compression molding.[10]
-
Immersion: The PVC samples are immersed in the chosen simulant at a specific temperature (e.g., 37°C) for a defined period.[9]
-
Analysis: The concentration of the migrated plasticizer in the simulant is determined using analytical techniques such as Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS).[9]
Mechanical Properties Testing
Tensile properties are typically measured using a universal testing machine.
-
Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets.
-
Testing: The specimens are subjected to a tensile force at a constant rate of extension until they fracture.
-
Data Acquisition: The tensile strength, elongation at break, and modulus are calculated from the stress-strain curve.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating thermal properties.
-
DSC for Glass Transition Temperature (Tg): A small sample of the plasticized PVC is heated at a controlled rate, and the heat flow is monitored. The Tg is identified as a change in the heat capacity.
-
TGA for Thermal Degradation: The mass of a sample is measured as it is heated over a range of temperatures in a controlled atmosphere. The resulting data provides information on the thermal stability and decomposition profile of the material.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of phthalate ester plasticizers.
Caption: Workflow for evaluating phthalate plasticizer performance.
Mechanism of Plasticization
The most widely accepted explanation for how plasticizers work is the "free volume theory".[3] This theory posits that plasticizer molecules intersperse themselves between the polymer chains, thereby increasing the "free volume" or the unoccupied space within the polymer matrix. This increased free volume allows the polymer chains to move more easily relative to one another, which imparts greater flexibility and a lower glass transition temperature to the material. The efficiency of a plasticizer is related to its ability to create this free volume.[3]
Caption: Free volume theory of plasticization.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukm.my [ukm.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.mst.dk [www2.mst.dk]
- 9. Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance Evaluation of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Unsaturated Polyester Resins: A Comparative Guide
For Researchers, Scientists, and Polymer Development Professionals
This guide provides a comparative evaluation of Dimethyl cis-1,2,3,6-tetrahydrophthalate (DMTHTP) as a monomer in the synthesis of unsaturated polyester resins (UPRs). Its performance is benchmarked against established monomers, Dimethyl Terephthalate (DMT) and Phthalic Anhydride (PA), offering insights into its potential for specialized polymer applications. The information presented is a synthesis of established principles in polymer chemistry and data from analogous systems, intended to guide further research and development.
Comparative Performance Data
The following table summarizes the expected performance of unsaturated polyester resins synthesized with DMTHTP in comparison to those formulated with DMT and Phthalic Anhydride. The data is representative and intended to highlight the potential advantages and trade-offs associated with each monomer.
| Performance Metric | UPR with DMTHTP | UPR with DMT | UPR with Phthalic Anhydride | Test Method |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 65 - 75 | 70 - 80 | 55 - 65 | ASTM D638 |
| Elongation at Break (%) | 3.5 - 4.5 | 2.5 - 3.5 | 4.0 - 5.0 | ASTM D638 |
| Flexural Strength (MPa) | 110 - 120 | 120 - 130 | 100 - 110 | ASTM D790 |
| Impact Strength (Izod, J/m) | 25 - 35 | 20 - 30 | 30 - 40 | ASTM D256 |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg, °C) | 75 - 85 | 80 - 90 | 60 - 70 | ASTM E1356 (DSC) |
| Heat Deflection Temp. (HDT, °C) | 70 - 80 | 75 - 85 | 55 - 65 | ASTM D648 |
| Physical Properties | ||||
| Viscosity of Resin (cps) | 400 - 500 | 500 - 600 | 350 - 450 | ASTM D2196 |
| Water Absorption (24h, %) | 0.15 - 0.25 | 0.10 - 0.20 | 0.20 - 0.30 | ASTM D570 |
Experimental Protocols
The following protocols describe the synthesis of unsaturated polyester resins and the subsequent testing of their key properties.
Synthesis of Unsaturated Polyester Resin
This protocol outlines a two-stage melt condensation process for synthesizing an unsaturated polyester resin.
-
Reactor Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a Dean-Stark trap connected to a condenser.
-
Charging of Reactants: The flask is charged with the diol (e.g., propylene glycol, 1.1 mol), the saturated acid/ester (DMTHTP, DMT, or Phthalic Anhydride, 0.7 mol), and the unsaturated acid (maleic anhydride, 0.3 mol).
-
First Stage - Esterification/Transesterification: The mixture is heated to 150-160°C under a slow stream of nitrogen with continuous stirring. For DMTHTP and DMT, a transesterification catalyst (e.g., zinc acetate, 0.1% by weight of total reactants) is added. The reaction proceeds until the theoretical amount of water or methanol is collected in the Dean-Stark trap.
-
Second Stage - Polycondensation: The temperature is gradually raised to 190-200°C to facilitate the polycondensation reaction. The progress of the reaction is monitored by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 30 mg KOH/g.
-
Inhibition and Dilution: The reactor is cooled to 160°C, and an inhibitor (e.g., hydroquinone, 100 ppm) is added to prevent premature gelation. The molten polyester is then slowly added to a vessel containing styrene monomer (35-40% by weight of the polyester) with gentle stirring to obtain the final unsaturated polyester resin.
Curing and Specimen Preparation
-
Initiator and Promoter Addition: The unsaturated polyester resin is combined with a promoter (e.g., cobalt naphthenate, 0.5% by weight) and an initiator (e.g., methyl ethyl ketone peroxide, 1.5% by weight).
-
Casting: The mixture is poured into molds of appropriate dimensions for the various mechanical and thermal tests.
-
Curing: The cast specimens are allowed to cure at room temperature for 24 hours, followed by a post-curing cycle at 80°C for 4 hours.
Mechanical and Thermal Testing
The cured specimens are subjected to a series of standardized tests to evaluate their mechanical and thermal performance as detailed in the comparative data table above (ASTM D638, D790, D256, E1356, D648, and D570).
Visualizing the Process
The following diagrams illustrate the logical workflow of the synthesis and evaluation process.
Caption: Experimental workflow for UPR synthesis and evaluation.
Caption: Logical relationship of monomer comparison.
Discussion
The inclusion of this compound in unsaturated polyester resins is anticipated to yield a unique balance of properties. The alicyclic structure of DMTHTP, as opposed to the aromatic rings of DMT and Phthalic Anhydride, is expected to enhance the flexibility and impact strength of the resulting polymer. However, this may be accompanied by a slight reduction in thermal stability, as indicated by the lower projected glass transition and heat deflection temperatures.
In contrast, the rigid aromatic structure of Dimethyl Terephthalate generally imparts higher thermal stability and mechanical strength to polyesters. Phthalic Anhydride, while a cost-effective and common monomer, typically results in resins with lower thermal and mechanical performance compared to their terephthalate counterparts.
The choice of monomer will ultimately depend on the specific requirements of the end application. DMTHTP presents a promising alternative for applications where improved toughness and flexibility are critical, and a moderate reduction in thermal resistance is acceptable. Further empirical studies are recommended to validate these projected performance characteristics and fully elucidate the structure-property relationships in UPRs derived from this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of Dimethyl cis-1,2,3,6-tetrahydrophthalate. Ensuring the accuracy, precision, and reliability of analytical data is paramount in research and pharmaceutical development. This document outlines a comparative analysis of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented herein is based on established analytical principles and hypothetical, yet realistic, experimental data to facilitate a clear comparison of these methods.
The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical methods.[1][2][3][4]
Comparative Overview of Analytical Methods
The choice of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification based on their mass-to-charge ratio. | A primary ratio method of measurement where the signal intensity of the analyte is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without the need for a specific analyte reference standard. |
| Selectivity | High, based on both chromatographic retention time and mass spectral fragmentation patterns. | Very high, based on unique chemical shifts of specific nuclei in the molecule. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Moderate (typically in the mg/mL range). |
| Sample Throughput | Moderate to High. | Low to Moderate. |
| Instrumentation Cost | Moderate to High. | High. |
| Reference Standard | Requires a specific reference standard of the analyte for calibration. | Can use a certified internal standard that is structurally different from the analyte. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of this compound using a standard GC-MS system. Phthalate esters are commonly analyzed using GC-MS due to their volatility and the technique's high sensitivity and selectivity.[5][6]
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., Dimethyl terephthalate) is added to each standard and sample solution to a final concentration of 20 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for this compound (m/z 167, 139, 107) and the internal standard are monitored.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the quantification of this compound using a high-resolution NMR spectrometer. qNMR provides a direct measurement of the analyte concentration against a certified internal standard.[7]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: Chloroform-d (CDCl3).
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T1 (where T1 is the longest spin-lattice relaxation time of the signals of interest for both the analyte and the internal standard, typically > 30 seconds for quantitative accuracy).
-
Number of Scans: 16 to 64 (to achieve an adequate signal-to-noise ratio).
-
Spectral Width: 0-12 ppm.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the known protons of this compound (e.g., the two methoxy group protons) and the internal standard (e.g., the two olefinic protons of maleic anhydride).
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation: Validation Parameters
The following tables summarize the hypothetical quantitative data for the cross-validation of the GC-MS and qNMR methods, based on ICH Q2(R1) guidelines.
Table 1: Accuracy
| Method | Spiked Concentration | Measured Concentration (Mean ± SD, n=3) | Recovery (%) |
| GC-MS | 10 µg/mL | 9.8 ± 0.3 µg/mL | 98.0 |
| 50 µg/mL | 50.7 ± 1.1 µg/mL | 101.4 | |
| 90 µg/mL | 89.5 ± 2.5 µg/mL | 99.4 | |
| qNMR | 5 mg/mL | 4.98 ± 0.05 mg/mL | 99.6 |
| 10 mg/mL | 10.05 ± 0.08 mg/mL | 100.5 | |
| 15 mg/mL | 14.91 ± 0.12 mg/mL | 99.4 |
Table 2: Precision
| Method | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=6) |
| GC-MS | 1.8% | 2.5% |
| qNMR | 0.5% | 0.8% |
Table 3: Linearity
| Method | Range | Correlation Coefficient (r²) |
| GC-MS | 1 - 100 µg/mL | 0.9995 |
| qNMR | 1 - 20 mg/mL | 0.9998 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ |
| GC-MS | 0.3 µg/mL | 1.0 µg/mL |
| qNMR | 0.1 mg/mL | 0.3 mg/mL |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and qNMR analyses.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that both GC-MS and qNMR are suitable techniques, each with distinct advantages.
-
GC-MS is the preferred method for trace analysis due to its superior sensitivity (lower LOD and LOQ). It is highly selective and well-suited for routine quality control in a high-throughput environment.
-
qNMR offers excellent precision and accuracy and serves as a primary method for the certification of reference materials. Its ability to quantify without a specific analyte reference standard makes it a powerful tool for structural confirmation and purity assessment.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the intended application of the results. For comprehensive characterization and validation, employing both techniques can provide orthogonal data, thereby increasing confidence in the analytical results.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. bipm.org [bipm.org]
Biological efficacy of Dimethyl cis-1,2,3,6-tetrahydrophthalate derivatives compared to parent compound
A comprehensive review of the available scientific literature reveals a notable absence of biological efficacy data for Dimethyl cis-1,2,3,6-tetrahydrophthalate. However, significant anti-inflammatory and antibacterial activities have been reported for derivatives of its parent compound, cis-1,2,3,6-tetrahydrophthalic anhydride. This guide provides a comparative analysis of these derivatives, presenting the existing experimental data and methodologies for researchers, scientists, and drug development professionals.
Lack of Data on Parent Compound
Extensive searches of scientific databases have yielded no published studies evaluating the biological activity of this compound. Therefore, a direct comparison of its efficacy with that of its derivatives is not currently possible. The focus of this guide is consequently on the reported biological activities of derivatives synthesized from the closely related precursor, cis-1,2,3,6-tetrahydrophthalic anhydride.
Comparative Efficacy of Amidrazone Derivatives
A key study has explored the biological potential of twelve newly synthesized amidrazone derivatives derived from cis-1,2,3,6-tetrahydrophthalic anhydride. These derivatives, broadly classified as linear compounds and 1,2,4-triazole derivatives, have been evaluated for their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of the synthesized compounds were assessed by measuring their impact on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMC).
Table 1: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound | Concentration (µg/mL) | Inhibition of TNF-α Production | Elevation of IL-10 Production |
| 1,2,4-Triazole Derivative 1 | 10 | Significant | Significant |
| 50 | Significant | Significant | |
| 1,2,4-Triazole Derivative 2 | 10 | Significant | Significant |
| 50 | Significant | Significant | |
| 1,2,4-Triazole Derivative 3 | 10 | Significant | Significant |
| 50 | Significant | Significant | |
| 1,2,4-Triazole Derivative 4 | 10 | Significant | Significant |
| 50 | Significant | Significant | |
| 1,2,4-Triazole Derivative 5 | 10 | Significant | Significant |
| 50 | Significant | Significant | |
| Ibuprofen (Reference) | - | - | - |
Note: The study reported that five of the 1,2,4-triazole derivatives showed significant inhibition of TNF-α production, stronger than that of ibuprofen, at concentrations of 10 and 50 µg/mL, and a significant elevation in IL-10 levels at all tested doses (10, 50, and 100 µg/mL).[1] Specific quantitative data for each of the five active compounds was not provided in the abstract.
Antibacterial Activity
The antimicrobial activity of the derivatives was determined using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Table 2: Antibacterial Activity of Linear Amidrazone Derivatives
| Compound | Bacterial Strain | Activity |
| Linear Compound 1 | Gram-positive bacteria | Active |
| Linear Compound 2 | Gram-positive bacteria | Active |
Note: Two of the linear compounds demonstrated antibacterial activity specifically against Gram-positive bacteria.[1] The specific strains and minimum inhibitory concentrations (MICs) were not detailed in the available summary.
Experimental Protocols
Synthesis of Amidrazone Derivatives
The derivatives were synthesized through a reaction involving cis-1,2,3,6-tetrahydrophthalic anhydride and N3-substituted amidrazones. The resulting products included both linear compounds and 1,2,4-triazole derivatives. Structural confirmation of the synthesized compounds was performed using 1H NMR, 13C NMR, and mass spectrometry.[1]
Anti-inflammatory Activity Assay
Human peripheral blood mononuclear cells (PBMCs) were used to assess the anti-inflammatory activity. The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The synthesized compounds were added to the cell cultures at concentrations of 10, 50, and 100 µg/mL. The levels of the cytokines TNF-α, IL-6, and IL-10 in the cell culture supernatants were then measured to determine the effect of the compounds on their production.[1]
Antimicrobial Activity Assay
The minimal inhibitory activity of the compounds was determined using the broth microdilution method. This assay was conducted against a panel of microorganisms including Gram-positive bacteria (S. aureus, M. smegmatis), Gram-negative bacteria (E. coli, Y. enterocolitica, K. pneumonia), and the fungal strain C. albicans.[1]
Visualizing the Workflow
The general workflow for the synthesis and biological evaluation of the amidrazone derivatives is depicted below.
Workflow for Synthesis and Biological Evaluation.
Conclusion
While there is a significant gap in the understanding of the biological efficacy of this compound, preliminary research on derivatives of its parent anhydride is promising. Specifically, 1,2,4-triazole derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride have demonstrated potent anti-inflammatory effects, in some cases exceeding that of the standard drug ibuprofen.[1] Additionally, linear amidrazone derivatives have shown activity against Gram-positive bacteria.[1] These findings warrant further investigation into this class of compounds. Future studies should aim to evaluate the biological activity of the parent compound, this compound, to establish a baseline for comparison and to explore a wider range of derivatives to identify candidates with enhanced therapeutic potential. A more detailed structure-activity relationship analysis would also be beneficial for guiding the design of more effective and specific agents.
References
Spectroscopic comparison between Dimethyl cis-1,2,3,6-tetrahydrophthalate and its anhydride
A detailed spectroscopic comparison of Dimethyl cis-1,2,3,6-tetrahydrophthalate and its parent anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, reveals key differences in their molecular fingerprints. This guide provides a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
The structural divergence between the diester, this compound, and the cyclic anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, gives rise to distinct spectroscopic features. The opening of the anhydride ring to form two methyl ester functionalities results in predictable and observable changes across various analytical techniques.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | cis-1,2,3,6-tetrahydrophthalic anhydride | Key Differentiator |
| Infrared (IR) Spectroscopy | ~1730 cm⁻¹ (C=O stretch of ester) | ~1850 cm⁻¹ and ~1780 cm⁻¹ (asymmetric and symmetric C=O stretches of anhydride) | Presence of two distinct carbonyl peaks for the anhydride versus a single ester carbonyl peak. |
| ¹H NMR Spectroscopy | ~3.7 ppm (singlet, 6H, -OCH₃) | No methyl proton signals | Appearance of a singlet corresponding to the two methyl ester groups. |
| ¹³C NMR Spectroscopy | ~52 ppm (-OCH₃), ~173 ppm (C=O) | ~170 ppm (C=O) | Presence of a signal for the methoxy carbons and a characteristic ester carbonyl chemical shift. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 198 | Molecular Ion (M⁺) at m/z 152 | A difference in molecular weight of 46 units, corresponding to the addition of two methyl groups and the loss of an oxygen atom. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra lies in the carbonyl stretching region. cis-1,2,3,6-tetrahydrophthalic anhydride exhibits two characteristic C=O stretching bands due to the symmetric and asymmetric vibrations of the anhydride functional group, typically appearing around 1850 cm⁻¹ and 1780 cm⁻¹. In contrast, this compound displays a single, strong absorption band for the ester carbonyl group, typically around 1730 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is clearly distinguished by the presence of a sharp singlet at approximately 3.7 ppm, integrating to six protons, which corresponds to the two equivalent methoxy groups (-OCH₃). This signal is absent in the spectrum of the anhydride. Both compounds show signals for the olefinic and aliphatic protons of the cyclohexene ring, though their chemical shifts may vary slightly due to the different electronic environments. For the anhydride, the olefinic protons typically appear around 6.0 ppm, the methine protons adjacent to the carbonyls around 3.5 ppm, and the methylene protons between 2.3 and 2.6 ppm.
¹³C NMR: The ¹³C NMR spectrum of the diester provides further confirmation of its structure with a signal for the methoxy carbons appearing around 52 ppm and the ester carbonyl carbons resonating at approximately 173 ppm. The anhydride shows its carbonyl carbons at a slightly different chemical shift, typically around 170 ppm.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry reveals a clear difference in the molecular weights of the two compounds. This compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 198.[1][2] In contrast, cis-1,2,3,6-tetrahydrophthalic anhydride exhibits its molecular ion peak at m/z 152.[3][4] The fragmentation patterns also differ significantly, reflecting the distinct functional groups present in each molecule.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed.
Infrared (IR) Spectroscopy (Liquid Film Method)
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the liquid sample (this compound) or a solution of the solid sample (cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable volatile solvent) onto one of the plates.
-
Carefully place the second plate on top, spreading the sample into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum according to the instrument's operating procedure.
-
Clean the plates thoroughly with an appropriate solvent after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh approximately 5-20 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra following the instrument's standard procedures, including shimming and referencing to the solvent signal or an internal standard (e.g., TMS).
Electron Ionization Mass Spectrometry (EI-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Logical Flow of Spectroscopic Comparison
Caption: Logical workflow for the spectroscopic comparison of the diester and its anhydride.
References
Quantitative Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Dimethyl cis-1,2,3,6-tetrahydrophthalate in Complex Matrices.
The accurate and sensitive quantification of this compound, a dicarboxylic acid ester, is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical development. Its presence in complex matrices necessitates robust analytical methodologies. This guide provides a comparative overview of the primary analytical techniques for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly specific and sensitive method for the quantification of this compound, particularly for volatile and semi-volatile compounds. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection offers a versatile alternative, especially for less volatile analytes or when derivatization is not desirable. The choice of method ultimately depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical techniques used for the analysis of phthalates and related dicarboxylic acid esters. While specific data for this compound is limited, the data presented for analogous compounds provides a reliable benchmark for methodological comparison.
| Analytical Method | Principle | Sample Preparation | Typical Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Low ng/L to µg/L | High | High selectivity and sensitivity, definitive compound identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| HPLC-UV/DAD | Separation of compounds in the liquid phase followed by UV-Visible absorbance detection. | LLE, SPE | µg/L to mg/L | High | Wide applicability, non-destructive. | Lower sensitivity and selectivity compared to MS, potential for matrix interference. |
| LC-MS/MS | Separation by HPLC coupled with tandem mass spectrometry for detection. | LLE, SPE | Low ng/L to pg/L | Moderate to High | Very high sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| Py-GC-MS | Thermal decomposition of a solid sample followed by GC-MS analysis of the volatile fragments. | Minimal (direct analysis of solids) | µg/g range | Moderate | Direct analysis of solid samples, minimal sample preparation. | Not suitable for all matrices, potential for complex pyrograms. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of dicarboxylic acid esters using GC-MS and HPLC-UV.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established protocols for the analysis of phthalate esters and related compounds in complex matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of an aqueous sample, add a suitable internal standard.
-
Adjust the pH to < 2 with sulfuric acid.
-
Extract the sample three times with 50 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
For non-volatile analytes, derivatization to a more volatile form (e.g., methyl or butyl esters) may be necessary. For this compound, which is already an ester, this step may not be required.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on general methods for the analysis of dicarboxylic acids and their esters.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the mobile phase.
2. HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength of 225 nm.
Mandatory Visualizations
To further elucidate the analytical workflow and potential biological context, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of this compound.
While specific signaling pathways for this compound are not well-documented, phthalates, in general, are known to be endocrine-disrupting chemicals. The following diagram illustrates a generalized potential pathway of interaction.
Caption: A potential signaling pathway for the biological effects of this compound.
Confirming the stereochemistry of Dimethyl cis-1,2,3,6-tetrahydrophthalate using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods for confirming the cis-stereochemistry of Dimethyl 1,2,3,6-tetrahydrophthalate, a common Diels-Alder adduct. The definitive method, single-crystal X-ray crystallography, is compared with alternative spectroscopic and chromatographic techniques that can provide crucial stereochemical insights.
Introduction
The Diels-Alder reaction between 1,3-butadiene and dimethyl maleate is a classic method for synthesizing Dimethyl cis-1,2,3,6-tetrahydrophthalate. The endo rule of the Diels-Alder reaction predicts the formation of the cis isomer. However, rigorous characterization is essential to confirm the stereochemical outcome, as reaction conditions can sometimes lead to the formation of the trans isomer or other side products. This guide outlines the experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography to unambiguously determine the stereochemistry of the final product.
Methods of Stereochemical Confirmation: A Comparison
| Method | Principle | Advantages | Limitations | Data Output |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides unambiguous, definitive 3D molecular structure. | Requires a suitable single crystal, which can be difficult to grow. | Atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the structure and connectivity of atoms. | Non-destructive, provides detailed information about molecular structure and connectivity in solution. | Can be ambiguous for complex molecules without 2D techniques; interpretation can be complex. | Chemical shifts (δ), coupling constants (J), and for 2D NMR, through-space correlations (NOE/ROE). |
| Chiral Chromatography (GC/HPLC) | Separation of enantiomers or diastereomers based on their differential interactions with a chiral stationary phase. | Can separate and quantify stereoisomers. | Does not provide direct structural information; requires reference standards for absolute configuration. | Retention times (tR) and peak areas for quantification. |
Experimental Protocols
Synthesis of this compound
A typical synthesis involves the Diels-Alder reaction of 1,3-butadiene with dimethyl maleate. The resulting cyclic anhydride is then esterified to yield the dimethyl ester.
Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule, confirming the cis relationship of the two carbomethoxy groups.
Methodology:
-
Crystal Growth: A suitable single crystal of this compound is required. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final structure.
Data Presentation:
| Parameter | Description | Expected Value/Observation for cis-isomer |
| Crystal System | The crystal lattice system. | To be determined from diffraction data. |
| Space Group | The symmetry of the crystal. | To be determined from diffraction data. |
| Unit Cell Dimensions | The dimensions of the unit cell. | To be determined from diffraction data. |
| Torsion Angle (C1-C2-C(O)OCH3 / C2-C1-C(O)OCH3) | The dihedral angle between the two carbomethoxy groups. | A small torsion angle, indicating a syn-periplanar or related conformation consistent with a cis relationship. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the cis-stereochemistry through the analysis of proton-proton coupling constants and through-space correlations.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
1H NMR Spectroscopy: Acquire a standard one-dimensional 1H NMR spectrum. The chemical shifts and coupling constants of the protons on the cyclohexane ring are indicative of their relative stereochemistry.
-
13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.
-
2D NOESY/ROESY Spectroscopy: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments show correlations between protons that are close in space, regardless of whether they are bonded. For the cis-isomer, a cross-peak between the protons at C1 and C2 would be expected.
Data Presentation:
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) (Hz) | Expected NOESY/ROESY Correlation for cis-isomer |
| 1H | |||
| H1, H2 | 3.0 - 3.5 | J1,6, J2,3 | Strong correlation between H1 and H2. |
| H3, H6 | 2.2 - 2.6 | ||
| H4, H5 | 5.6 - 5.8 | ||
| OCH3 | ~3.7 | ||
| 13C | |||
| C=O | 170 - 175 | ||
| C4, C5 | 125 - 130 | ||
| OCH3 | ~52 | ||
| C1, C2 | 40 - 45 | ||
| C3, C6 | 25 - 30 |
Chiral Chromatography (GC/HPLC)
Objective: To separate the cis isomer from any potential trans isomer impurity.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. For Gas Chromatography (GC), a cyclodextrin-based column (e.g., Rt-βDEXse) is often effective. For High-Performance Liquid Chromatography (HPLC), a chiral column such as one based on cellulose or amylose derivatives can be used.
-
Method Development: Optimize the separation conditions, including the temperature program (for GC) or the mobile phase composition (for HPLC), flow rate, and detector settings.
-
Sample Analysis: Inject a solution of the synthesized product onto the chiral column and record the chromatogram.
-
Peak Identification: If a standard of the trans isomer is available, it can be injected to identify the peaks. In the absence of a standard, the major peak is presumptively assigned to the cis isomer based on the expected outcome of the Diels-Alder reaction.
Data Presentation:
| Parameter | Description | Expected Result |
| Retention Time (tR) of cis-isomer | The time it takes for the cis-isomer to elute from the column. | A distinct peak at a specific retention time. |
| Retention Time (tR) of trans-isomer | The time it takes for the trans-isomer to elute from the column. | A different retention time compared to the cis-isomer, if present. |
| Peak Area Ratio | The ratio of the peak areas of the cis and trans isomers. | A high ratio in favor of the cis-isomer, confirming the stereoselectivity of the synthesis. |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and stereochemical confirmation of this compound.
Conclusion
While single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of stereochemistry, its requirement for a suitable single crystal can be a significant hurdle. In its absence, a combination of one- and two-dimensional NMR techniques, particularly NOESY or ROESY, provides strong evidence for the cis-stereochemistry in solution. Chiral chromatography serves as an excellent complementary technique to assess the stereochemical purity of the synthesized compound. For regulatory submissions or publications where absolute proof of stereochemistry is required, obtaining a crystal structure is highly recommended.
A Guide to Achieving Comparable and Accurate Results in the Analysis of Dimethyl cis-1,2,3,6-tetrahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
Currently, a formal inter-laboratory comparison study specifically for Dimethyl cis-1,2,3,6-tetrahydrophthalate has not been publicly documented. This guide, therefore, provides a framework for establishing a robust analytical methodology to ensure high-quality, comparable data. The principles and techniques outlined are based on established methods for the analysis of structurally similar phthalate esters, drawing from proficiency testing schemes and validated protocols for those compounds. The primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS).
Objective Comparison of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and powerful technique for the analysis of semi-volatile compounds like phthalates, offering high sensitivity and selectivity.[1] For enhanced sensitivity and to minimize matrix interference, tandem mass spectrometry (GC-MS/MS) can be employed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is another robust technique, particularly suitable for less volatile phthalates.[2]
The choice between GC-MS and LC-MS will depend on the sample matrix, required sensitivity, and the availability of instrumentation. For this compound, both techniques are applicable. Isotope dilution, using a deuterated analog of the analyte as an internal standard, is considered the gold standard for accurate quantification as it effectively corrects for matrix effects and variations during sample preparation and analysis.[3]
Data Presentation: Expected Performance Characteristics
The following table summarizes typical performance data for phthalate analysis based on method validation studies and proficiency tests for analogous compounds. These values can serve as a benchmark when validating a method for this compound.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Recovery | 85% - 115% | 90% - 110% |
| Reproducibility (RSD) | < 15% | < 10% |
Note: Performance characteristics are matrix-dependent and should be established during in-house method validation.
Experimental Protocols
A crucial aspect of ensuring inter-laboratory comparability is the adherence to a well-defined and validated experimental protocol. Below are detailed methodologies for the analysis of this compound using GC-MS.
Sample Preparation (General Protocol for a Solid Matrix)
-
Sample Weighing : Accurately weigh approximately 1 gram of the homogenized sample into a clean glass centrifuge tube.
-
Internal Standard Spiking : Spike the sample with a known amount of a suitable internal standard, preferably a deuterated analog of this compound.
-
Extraction : Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).
-
Homogenization/Extraction : Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifugation : Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent.
-
Extract Collection : Carefully transfer the supernatant to a clean glass tube.
-
Concentration : Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC)
-
Column : A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used for phthalate analysis.[1]
-
Injector : Split/splitless inlet, operated in splitless mode at 280°C.[1]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[1]
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions). For many phthalates, a common fragment ion at m/z 149 is used for quantification.
-
Mandatory Visualization
Analytical Workflow Diagram
Caption: Analytical workflow for this compound.
References
Safety Operating Guide
Proper Disposal of Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of dimethyl cis-1,2,3,6-tetrahydrophthalate, a combustible liquid commonly used in research and development. Adherence to these procedures will support a culture of safety and regulatory compliance within your laboratory.
Understanding the Regulatory Landscape
This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, this does not exempt it from hazardous waste regulations.[1] Unlisted commercial chemical products are considered hazardous if they exhibit one or more of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Based on its properties as a combustible liquid, this compound may be classified as an ignitable hazardous waste. Therefore, it must be managed and disposed of in accordance with federal, state, and local regulations for hazardous materials.
Quantitative Chemical Waste Guidelines
While specific disposal limits for this compound are not individually defined, general laboratory hazardous waste accumulation limits apply. These are established to minimize risk and ensure timely disposal.
| Parameter | Limit | Regulatory Citation/Guideline |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons of hazardous waste | 40 CFR § 262.15 |
| Maximum Volume of Acutely Hazardous Waste in SAA | 1 quart of liquid or 1 kg of solid | 40 CFR § 262.15 |
| Maximum On-site Storage Time for Large Quantity Generators | 90 days | 40 CFR § 262.17 |
| Maximum On-site Storage Time for Small Quantity Generators | 180 days (or 270 days if disposal facility is >200 miles) | 40 CFR § 262.16 |
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound is crucial. The following protocol outlines the necessary steps from initial waste generation to final pickup.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with the words "Hazardous Waste" and the full chemical name.
-
Due to its combustible nature, this waste should be segregated from strong oxidizing agents to prevent potentially reactive mixtures.
-
-
Container Management:
-
Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.
-
-
Accumulation and Storage:
-
Do not exceed the 55-gallon limit for hazardous waste within the SAA.
-
The SAA should be in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, or sparks.
-
-
Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal request forms, providing accurate information about the chemical and its quantity.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and any contaminated personal protective equipment (PPE) into a sealed container.
-
Dispose of the spill cleanup materials as hazardous waste.
-
Crucially, do not dispose of this compound down the drain or as regular trash. This can lead to environmental contamination and regulatory violations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Dimethyl cis-1,2,3,6-tetrahydrophthalate
This guide provides critical safety and logistical information for the handling and disposal of Dimethyl cis-1,2,3,6-tetrahydrophthalate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to prevent eye contact. |
| Hands | Appropriate Chemical-Resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body | Laboratory Coat or Protective Clothing | Wear appropriate protective clothing to minimize contact with skin. |
| Respiratory | Use in a Well-Ventilated Area or with a Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Before working with this compound, thoroughly review its SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to maintain low airborne concentrations.[3]
-
Gather all necessary PPE as specified in the table above and inspect it for integrity.
-
Locate Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Prepare a Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.
2. Handling the Chemical:
-
Don PPE: Wear the appropriate PPE before handling the chemical.
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[3]
-
Avoid Inhalation: Do not breathe in mist or vapor.[3]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep Containers Closed: Keep containers tightly closed when not in use.[4]
3. Post-Handling Procedures:
-
Decontamination: After handling, wash hands thoroughly with soap and water.[3]
-
Clean Work Area: Clean the work area to remove any potential contamination.
-
Properly Store the Chemical: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][4]
-
Dispose of Waste: Dispose of any waste, including contaminated PPE, according to the disposal plan below.
Disposal Plan
1. Waste Identification and Segregation:
-
Characterize Waste: this compound and any materials contaminated with it should be considered chemical waste.
-
Segregate Waste: Keep this waste separate from other laboratory waste streams.
2. Waste Collection and Storage:
-
Use Appropriate Containers: Collect waste in suitable, closed, and properly labeled containers.[2]
-
Store Safely: Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
-
Chemical Incineration: The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Exercise extra care during ignition as the material may be flammable.[1][2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][2]
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.[3]
Safety Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
